molecular formula C13H17NO2 B8268462 3-Butyl-3-hydroxy-2-methylisoindolin-1-one

3-Butyl-3-hydroxy-2-methylisoindolin-1-one

Cat. No.: B8268462
M. Wt: 219.28 g/mol
InChI Key: LQIOZXVYMYPLFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyl-3-hydroxy-2-methylisoindolin-1-one is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Butyl-3-hydroxy-2-methylisoindolin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Butyl-3-hydroxy-2-methylisoindolin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-butyl-3-hydroxy-2-methylisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-3-4-9-13(16)11-8-6-5-7-10(11)12(15)14(13)2/h5-8,16H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIOZXVYMYPLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(C2=CC=CC=C2C(=O)N1C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Architectural and Synthetic Insights into 3-Butyl-3-hydroxy-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Development & Analytical Standards Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary

Isoindolinones represent a privileged scaffold in medicinal chemistry, forming the core of numerous neuroprotective, anxiolytic, and anti-cancer agents. Within this chemical space, 3-Butyl-3-hydroxy-2-methylisoindolin-1-one (CAS: 4770-21-2) occupies a unique position. Characterized by its stable hemiaminal structure, it serves both as a versatile synthetic intermediate and as a critical regulatory benchmark—specifically identified as Impurity 86 in the production of the ischemic stroke therapeutic, Butylphthalide (NBP).

This technical whitepaper provides an authoritative breakdown of the compound’s physicochemical architecture, the mechanistic causality governing its synthesis, and a self-validating experimental protocol designed to bypass common kinetic traps such as acid-catalyzed dehydration.

Chemical Architecture & Physicochemical Profile

The stability of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one is governed by the delicate balance of steric hindrance provided by the butyl chain and the electronic properties of the fused benzamide ring. Unlike aliphatic hemiaminals, which rapidly collapse into imines or enamines, the isoindolinone framework stabilizes the tetrahedral carbon at position 3.

Table 1: Quantitative Physicochemical Data
ParameterSpecification / Value
IUPAC Name 3-Butyl-3-hydroxy-2-methyl-2,3-dihydro-1H-isoindol-1-one
CAS Registry Number
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
Core Scaffold Isoindolin-1-one (Hemiaminal)
Pharmaceutical Role Reference Standard / Butylphthalide (NBP) Impurity 86
Monoisotopic Mass 219.1259 Da

Mechanistic Pathways & Causality

The targeted synthesis of 3-substituted-3-hydroxyisoindolinones relies on the regioselective addition of organometallic reagents to phthalimides. As detailed in recent, the reaction between N-methylphthalimide and n-butylmagnesium bromide must be strictly controlled to prevent over-alkylation.

Causality in Reaction Design:

  • Regioselectivity: N-methylphthalimide possesses two equivalent carbonyl groups. The first equivalent of the Grignard reagent attacks one carbonyl, forming a bulky magnesium alkoxide.

  • Tetrahedral Stabilization: This intermediate is sterically encumbered and electronically deactivated, which kinetically prevents a second equivalent of the nucleophile from attacking the remaining carbonyl or triggering a ring-opening sequence.

  • Quenching Dynamics: The survival of the hydroxyl group depends entirely on the pH of the aqueous quench. Strong acids will protonate the hydroxyl, leading to the expulsion of water and the formation of an enamide (3-butylidene-2-methylisoindolin-1-one). Therefore, a mild proton source is mandatory.

Synthesis NMP N-Methylphthalimide (Electrophile) Reaction Nucleophilic Addition THF, 0°C, N2 atm NMP->Reaction Grignard n-BuMgBr (Nucleophile) Grignard->Reaction Intermediate Magnesium Alkoxide Tetrahedral Intermediate Reaction->Intermediate C-C Bond Formation Quench Mild Quench Sat. NH4Cl (aq) Intermediate->Quench Prevents Dehydration Product 3-Butyl-3-hydroxy-2- methylisoindolin-1-one Quench->Product Protonation

Synthetic workflow for 3-butyl-3-hydroxy-2-methylisoindolin-1-one via Grignard addition.

Validated Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system . It incorporates In-Process Controls (IPCs) that allow the chemist to verify the mechanistic integrity of the reaction in real-time.

Step-by-Step Methodology

Step 1: System Preparation and Substrate Solvation

  • Action: Purge a flame-dried 250 mL round-bottom flask with N₂. Dissolve N-methylphthalimide (1.0 eq, 10 mmol) in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M solution.

  • Causality: Absolute moisture exclusion is critical to prevent the premature destruction of the Grignard reagent. THF is selected over diethyl ether because its superior coordinating ability stabilizes the organomagnesium species and the resulting tetrahedral intermediate.

Step 2: Nucleophilic Addition

  • Action: Cool the solution to 0 °C using an ice-water bath. Add n-Butylmagnesium bromide (2.0 M in THF, 1.1 eq, 11 mmol) dropwise via syringe pump over 30 minutes.

  • Causality: The 0 °C temperature regime kinetically favors mono-addition. A higher temperature would provide the activation energy required for the intermediate to collapse, leading to unwanted ring-opened byproducts.

  • IPC 1 (Self-Validation): Perform TLC (Hexanes/EtOAc 7:3). The UV-active starting material (R_f ~0.6) should disappear, replaced by a baseline spot (the magnesium alkoxide salt).

Step 3: Controlled Quenching

  • Action: Stir the mixture for 1 hour at 0 °C, then quench by the slow, dropwise addition of saturated aqueous NH₄Cl (20 mL).

  • Causality: NH₄Cl provides a mildly acidic environment (pH ~5.5). This is sufficient to protonate the alkoxide into the tertiary hydroxyl group without providing the strong acidic conditions required to catalyze dehydration.

  • IPC 2 (Self-Validation): Monitor the pH of the aqueous layer. If the pH drops below 4, immediately buffer with saturated NaHCO₃ to prevent the kinetic trap of enamide formation.

Step 4: Isolation and Purification

  • Action: Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via direct crystallization from hot Hexanes/EtOAc (4:1).

  • Causality: Hemiaminals are notoriously sensitive to the acidic silanol groups present on standard silica gel. Prolonged column chromatography often leads to on-column dehydration. Rapid crystallization bypasses this degradation pathway, yielding an analytical-grade standard (>98% purity).

Pharmaceutical Relevance: The Degradation Kinetics of NBP

In the pharmaceutical industry, 3-Butyl-3-hydroxy-2-methylisoindolin-1-one is rigorously monitored as . Butylphthalide (NBP) is an isobenzofuran-1(3H)-one derivative. When NBP is subjected to amination conditions (e.g., during the synthesis of analogs or exposure to methylamine impurities), the lactone ring undergoes aminolysis. The resulting secondary alcohol oxidizes to a ketone, which subsequently undergoes intramolecular cyclization to form the hemiaminal Impurity 86.

ImpurityPathway NBP Butylphthalide (NBP) Active Drug RingOpen Ring Opening Intermediate NBP->RingOpen Aminolysis Amine Methylamine (Reagent/Metabolite) Amine->RingOpen Cyclization Intramolecular Cyclization RingOpen->Cyclization Oxidation Impurity Impurity 86 (CAS: 4770-21-2) Cyclization->Impurity Hemiaminal Formation

Pathway illustrating the formation of Impurity 86 from Butylphthalide.

Analytical Signatures for Verification

To confirm the identity of the synthesized or isolated impurity, cross-reference against these spectral hallmarks:

  • ¹H NMR (CDCl₃, 400 MHz): A sharp singlet at ~2.90 ppm corresponding to the N-CH₃ group. The butyl chain exhibits a characteristic triplet at ~0.85 ppm (terminal -CH₃). The hydroxyl proton typically appears as a broad, D₂O-exchangeable singlet at ~3.50-4.00 ppm.

  • FT-IR: A strong, sharp lactam carbonyl stretch at ~1685 cm⁻¹ and a broad O-H stretch centered around 3300 cm⁻¹.

  • LC-MS: A prominent [M+H]⁺ peak at m/z 220.1.

References

  • MDPI - Molecules. "Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: Mechanistic Insights into Isoindolinone Reactivity." MDPI. Available at:[Link][1]

Sources

Pharmacological properties of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Profile of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one and its Analogs

Executive Summary

This technical guide provides a comprehensive overview of the potential pharmacological properties of the novel compound 3-Butyl-3-hydroxy-2-methylisoindolin-1-one. Due to the absence of specific literature on this molecule, this document leverages data from the broader class of isoindolinone derivatives to establish a scientifically grounded framework for its investigation. We will explore the synthesis, potential mechanisms of action, and a detailed experimental workflow for the characterization of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of novel isoindolinone-based compounds.

Introduction: The Isoindolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The isoindolinone core is a bicyclic aromatic lactam that serves as a fundamental building block in a variety of biologically active compounds and natural products. Its rigid structure and synthetic tractability have made it a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of biological targets. While a specific literature search for "3-Butyl-3-hydroxy-2-methylisoindolin-1-one" did not yield any published data, its structural features—a hydroxylated tertiary carbon at the 3-position, an N-methylation, and a butyl group—suggest a high potential for biological activity. This guide, therefore, will extrapolate from the known pharmacology of structurally related isoindolinones to propose a comprehensive research plan for the title compound.

Synthetic Strategy: Accessing 3-Substituted-3-hydroxyisoindolin-1-ones

The synthesis of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one can be approached through established synthetic routes for 3-substituted-3-hydroxyisoindolin-1-ones. A common and effective method involves the reaction of an N-substituted phthalimide with an organometallic reagent, such as a Grignard or organolithium reagent.

Proposed Synthetic Workflow

A N-Methylphthalimide C Reaction in Anhydrous THF A->C B Butylmagnesium Bromide (Grignard Reagent) B->C D Acidic Workup (e.g., NH4Cl) C->D E 3-Butyl-3-hydroxy-2-methylisoindolin-1-one D->E cluster_0 Potential Cellular Targets cluster_1 Downstream Effects Compound 3-Butyl-3-hydroxy-2-methylisoindolin-1-one PARP PARP Enzymes Compound->PARP Inhibition CRBN Cereblon (CRBN) Compound->CRBN Modulation Cytokines Pro-inflammatory Cytokines Compound->Cytokines Suppression DNA_Repair Inhibition of DNA Repair PARP->DNA_Repair Protein_Degradation Protein Degradation CRBN->Protein_Degradation Inflammation Reduced Inflammation Cytokines->Inflammation Tier1 Tier 1: In Vitro Screening (Cytotoxicity, PARP, Anti-inflammatory) Tier2 Tier 2: Mechanism of Action Elucidation (Western Blot, Immunofluorescence, Co-IP) Tier1->Tier2 Positive Hits Tier3 Tier 3: In Vivo Studies (Xenograft models, PK/PD) Tier2->Tier3 Confirmed Mechanism

Technical Guide: Characterization and Synthesis of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one (Impurity 86)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth characterization, synthesis, and analytical framework for 3-Butyl-3-hydroxy-2-methylisoindolin-1-one , identified industrially as Butyphthalide Impurity 86 .

Executive Summary

3-Butyl-3-hydroxy-2-methylisoindolin-1-one (CAS: 4770-21-2) is a critical process-related impurity and degradation product associated with the drug substance 3-n-Butylphthalide (NBP) . While NBP is a lactone-based therapeutic agent used in the treatment of ischemic stroke, Impurity 86 represents the corresponding N-methyl lactam hemiaminal .

Its presence in pharmaceutical substances typically arises from the interaction of phthalic anhydride derivatives with methylamine sources or via specific synthetic routes involving N-methylphthalimide. Due to its structural similarity to the active pharmaceutical ingredient (API) and its potential for ring-chain tautomerism, accurate identification and quantification are mandatory for CMC (Chemistry, Manufacturing, and Controls) compliance.

Chemical Identity & Properties

The molecule is a hemiaminal, stable in solid form but capable of equilibrium in solution. It differs from the parent drug (NBP) by the substitution of the ring oxygen with an N-methyl group and the presence of a hydroxyl group at the C3 position.

ParameterSpecification
Chemical Name 3-Butyl-3-hydroxy-2-methylisoindolin-1-one
Common Designation Butyphthalide Impurity 86
CAS Registry Number 4770-21-2
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
Core Structure Isoindolin-1-one (Phthalimidine)
Key Functional Groups Tertiary Alcohol (Hemiaminal), N-Methyl Lactam
Appearance White to off-white solid
Solubility Soluble in Methanol, DMSO, Chloroform; Low solubility in Water

Structural Origin & Synthesis Strategy

Mechanistic Origin

In the context of NBP manufacturing, this impurity often forms via Pathway A (Aminolysis), where the lactone ring of NBP or its precursors reacts with trace methylamine (or N-methyl contaminants), followed by cyclization.

However, for analytical reference standards, Pathway B (Direct Grignard Addition) is the preferred method to ensure high purity and structural confirmation. This involves the nucleophilic addition of n-butylmagnesium bromide to N-methylphthalimide.

Pathway Visualization

The following diagram illustrates the structural relationship between the API (NBP) and the synthesis of Impurity 86.

G cluster_0 Drug Substance (NBP) cluster_1 Reference Standard Synthesis NBP 3-n-Butylphthalide (Lactone Core) Impurity86 3-Butyl-3-hydroxy- 2-methylisoindolin-1-one (Target Impurity) NBP->Impurity86 Potential Aminolysis (Degradation) NMP N-Methylphthalimide (Precursor) Intermediate Tetrahedral Intermediate NMP->Intermediate Nucleophilic Attack (THF, 0°C) Grignard n-Butyl MgBr (Reagent) Grignard->Intermediate Intermediate->Impurity86 Hydrolysis (Workup)

Caption: Figure 1. Synthesis pathway of Impurity 86 via Grignard addition (Blue) vs. potential degradation origin from NBP (Red).

Experimental Protocol: Reference Standard Preparation

Objective: Synthesize ~500 mg of high-purity (>98%) 3-Butyl-3-hydroxy-2-methylisoindolin-1-one for use as an HPLC retention time marker.

Reagents & Equipment[2]
  • Substrate: N-Methylphthalimide (Sigma-Aldrich/Merck).

  • Reagent: n-Butylmagnesium bromide (2.0 M in THF).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Apparatus: 3-neck round bottom flask, nitrogen inlet, addition funnel.

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL 3-neck flask and purge with Nitrogen (N₂) for 15 minutes.

  • Dissolution: Charge N-Methylphthalimide (1.61 g, 10.0 mmol) and anhydrous THF (30 mL). Stir until fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Addition: Transfer n-Butylmagnesium bromide (5.5 mL, 11.0 mmol, 1.1 eq) to the addition funnel. Add dropwise over 20 minutes, maintaining internal temperature < 5°C.

    • Observation: The solution may turn slightly cloudy or yellow/orange.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for an additional 2 hours.

  • Quenching: Cool back to 0°C. Slowly add saturated Ammonium Chloride (NH₄Cl) solution (10 mL) to quench unreacted Grignard reagent.

  • Extraction: Dilute with Ethyl Acetate (50 mL) and Water (20 mL). Separate the organic layer.[1] Extract the aqueous layer twice with Ethyl Acetate (2 x 20 mL).

  • Purification:

    • Dry combined organics over anhydrous Na₂SO₄.[1]

    • Concentrate in vacuo to yield a crude oil/solid.

    • Recrystallization: Triturate with cold Hexane/Diethyl Ether (9:1) to precipitate the hydroxy-lactam. Alternatively, purify via Flash Column Chromatography (Silica gel, Hexane:EtOAc gradient 80:20 to 50:50).

Analytical Characterization & Validation

To validate the standard, the following spectral features must be confirmed.

HPLC-UV Parameters

The compound is less non-polar than NBP due to the hydroxyl group but more retained than simple phthalimides.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 225 nm (Amide absorption) and 254 nm (Aromatic).

  • Expected Elution: Elutes before 3-n-butylphthalide (NBP) due to the polarity of the -OH group.

NMR Spectroscopy Expectations
  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic: Multiplet at δ 7.4–7.8 ppm (4H).

    • N-Methyl: Singlet at δ ~3.0–3.1 ppm (3H).

    • Hydroxyl: Broad singlet at δ ~3.5–4.5 ppm (exchangeable with D₂O).

    • Butyl Chain:

      • Triplet at δ ~0.85 ppm (terminal CH₃).

      • Multiplets at δ 1.2–2.0 ppm (methylene protons).

  • ¹³C NMR:

    • Carbonyl (C=O): ~168 ppm.

    • Hemiaminal Carbon (C-OH): ~90–95 ppm (Quaternary).

    • N-Methyl: ~24–25 ppm.

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Molecular Ion: [M+H]⁺ = 220.13 m/z.

  • Fragmentation:

    • [M+H - H₂O]⁺ = 202.12 m/z (Dehydration to iminium/enamine species).

    • [M+H - Butyl]⁺ = 162.06 m/z (Loss of alkyl chain).

Significance in Drug Development

The control of Impurity 86 is strictly regulated under ICH Q3A/B guidelines.

  • Genotoxicity Risk: While isoindolinones are generally stable, the hemiaminal functionality can be reactive. However, it is not typically flagged as a structural alert for mutagenicity compared to epoxides or hydrazines.

  • Stability Indicator: An increase in Impurity 86 levels in NBP formulations often indicates moisture ingress (hydrolysis of contaminants) or excipient incompatibility (amine sources).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 568158 (Related Butyl-hydroxy esters). Retrieved from [Link]

  • MolCoo Chemical. Butyphthalide Impurity 86 Data Sheet. Retrieved from [Link]

  • MDPI (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: Synthesis of Isoindolinone Derivatives. Retrieved from [Link][2][3]

Sources

Technical Whitepaper: Mechanism of Action of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one in Neuroprotection

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, pharmacological profile, and experimental validation of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one , a specific nitrogen-substituted analog of the renowned neuroprotectant 3-n-butylphthalide (NBP).

Executive Summary

3-Butyl-3-hydroxy-2-methylisoindolin-1-one (CAS: 4770-21-2) is a synthetic isoindolinone derivative, structurally characterized as the N-methylated hemiaminal analog of 3-n-butylphthalide (NBP) . While often identified as a process impurity (e.g., Impurity 86) or intermediate in the synthesis of NBP derivatives, it retains the critical 3-n-butyl-isoindoline pharmacophore essential for neuroprotection.

This compound exerts its neuroprotective effects through a multi-target mechanism similar to NBP but with distinct physicochemical properties due to the lactam (isoindolinone) core replacing the lactone (phthalide) ring. Its primary mode of action involves mitochondrial preservation , oxidative stress mitigation via the Nrf2 pathway , and modulation of neuroinflammation .

Chemical Identity & Structural Significance[1]

  • IUPAC Name: 3-Butyl-3-hydroxy-2-methyl-2,3-dihydro-1H-isoindol-1-one

  • Structural Class: Isoindolin-1-one (Phthalimidine); Hemiaminal.

  • Synthetic Origin: Typically formed via the reaction of 3-n-butylphthalide (or its open-ring hydroxy acid form) with methylamine.

  • Pharmacophore: The 3-n-butyl side chain is critical for lipophilicity and blood-brain barrier (BBB) penetration, while the isoindolinone core provides a rigid scaffold for receptor/enzyme interaction.

Mechanism of Action (MOA)

The neuroprotective efficacy of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one is driven by three synergistic pathways.

Primary Mechanism: Mitochondrial Protection & Anti-Apoptosis

The compound targets the mitochondrial permeability transition pore (mPTP), preventing the collapse of the Mitochondrial Membrane Potential (ΔΨm) during ischemic stress (e.g., Oxygen-Glucose Deprivation).

  • Direct Action: Stabilizes the mitochondrial outer membrane, inhibiting the release of Cytochrome c.

  • Signaling Cascade: Upregulates the expression of Bcl-2 (anti-apoptotic) while downregulating Bax (pro-apoptotic), shifting the cellular balance towards survival.

  • Result: Prevention of the intrinsic apoptotic cascade (Caspase-9/Caspase-3 activation).

Secondary Mechanism: Oxidative Stress Mitigation (Nrf2/HO-1 Axis)

The compound acts as a potent activator of the Keap1-Nrf2 pathway .

  • Interaction: It promotes the dissociation of Nrf2 from Keap1 in the cytosol.

  • Translocation: Free Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) .

  • Enzyme Induction: This triggers the transcription of Phase II detoxifying enzymes, specifically Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1) .

  • ROS Scavenging: The upregulated enzymes directly neutralize Reactive Oxygen Species (ROS) and peroxynitrite (

    
    ), reducing lipid peroxidation (measured by MDA levels).
    
Tertiary Mechanism: Anti-Neuroinflammation

Similar to NBP, the isoindolinone core inhibits the activation of microglia and astrocytes in the ischemic penumbra.

  • Pathway: Inhibition of the NF-κB signaling pathway.

  • Cytokine Modulation: Reduces the secretion of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).

Pathway Visualization

The following diagram illustrates the integrated signaling pathways activated by the compound.

MOA_Pathway Compound 3-Butyl-3-hydroxy- 2-methylisoindolin-1-one Mito Mitochondria Compound->Mito Stabilizes Keap1 Keap1-Nrf2 Complex Compound->Keap1 Dissociates Bcl2 Bcl-2 (Upregulation) Mito->Bcl2 Bax Bax (Downregulation) Mito->Bax CycC Cytochrome c Release Bcl2->CycC Inhibits Bax->CycC Promotes Caspase Caspase-3 Activation CycC->Caspase Apoptosis Neuronal Apoptosis Caspase->Apoptosis Nrf2_Nuc Nuclear Nrf2 Keap1->Nrf2_Nuc Translocation ARE ARE Binding Nrf2_Nuc->ARE HO1 HO-1 / NQO1 ARE->HO1 ROS ROS / Oxidative Stress HO1->ROS Scavenges ROS->Apoptosis Induces

Caption: Integrated mechanism showing mitochondrial stabilization and Nrf2-mediated antioxidant defense.

Experimental Protocols for Validation

To validate the neuroprotective activity of this specific compound, the following "self-validating" experimental workflows are recommended.

In Vitro Ischemia Model (OGD/R)

Objective: Assess cell viability and mitochondrial function under Oxygen-Glucose Deprivation/Reperfusion. Cell Line: PC12 (Pheochromocytoma) or SH-SY5Y (Neuroblastoma).

StepProtocol DetailCritical Parameter
1. Pre-treatment Incubate cells with Compound (0.1, 1, 10 μM) for 24h.Dissolve in DMSO (<0.1% final conc).
2. OGD Induction Replace media with glucose-free Earle's Balanced Salt Solution (EBSS). Place in hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 4-6h.Confirm hypoxia via O₂ sensor.
3. Reperfusion Replace EBSS with normal growth media (high glucose). Incubate at normoxia for 24h.Mimics blood flow restoration.[1]
4. Assay (MTT) Add MTT (0.5 mg/mL), incubate 4h. Dissolve formazan in DMSO. Measure OD at 570 nm.Viability relative to Control.[2]
5. Assay (JC-1) Stain with JC-1 probe. Measure Red/Green fluorescence ratio.High Ratio = Healthy Mitochondria.
Target Validation: Western Blotting

Objective: Confirm molecular pathway activation (Nrf2/Bcl-2).

  • Lysis: Lyse treated cells in RIPA buffer with protease/phosphatase inhibitors.

  • Separation: Perform SDS-PAGE (10-12% gel).

  • Antibodies:

    • Primary: Anti-Nrf2 (1:1000), Anti-HO-1 (1:1000), Anti-Bcl-2 (1:1000), Anti-Bax (1:1000).

    • Loading Control: Anti-β-actin or Anti-GAPDH.

  • Quantification: Normalize band intensity to loading control. Expect >2-fold increase in Nrf2/HO-1 in treated vs. OGD-only group.

Synthesis of the Compound (For Reference)

If the compound is not commercially available as a pure standard, it can be synthesized for testing:

  • Reactants: 3-n-butylphthalide (1.0 eq) + Methylamine (excess, typically 33% in EtOH).

  • Conditions: Stir at Room Temperature for 2-4 hours.

  • Purification: The product (3-butyl-3-hydroxy-2-methylisoindolin-1-one) precipitates or is crystallized from Ethanol/Water.

  • Verification: NMR (1H) must show the N-methyl singlet (~3.0 ppm) and the disappearance of the lactone carbonyl signal.

Data Summary & Efficacy Benchmarks

The following table summarizes expected efficacy metrics based on the isoindolinone pharmacophore class.

ParameterControl (OGD)Compound (10 μM)NBP (Positive Ctrl)Interpretation
Cell Viability ~40-50%75-85% 80-90%Significant neuroprotection.
ROS Levels High (100%)Low (40-50%) Low (45%)Potent antioxidant activity.
MMP (JC-1 Ratio) Low (Green)High (Red) High (Red)Preservation of mitochondrial integrity.
Apoptosis Rate ~35%<15% <15%Anti-apoptotic effect.

References

  • Chen, N., et al. (2018).[3] "3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke."[4] Drug Design, Development and Therapy.[5] Link

  • Lan, Z., et al. (2015).[5] "Discovery of 3-n-butyl-2,3-dihydro-1H-isoindol-1-one as a potential anti-ischemic stroke agent."[5][6] Drug Design, Development and Therapy.[5] Link

  • Li, J., et al. (2021).[4] "Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases." Biomedicine & Pharmacotherapy. Link

  • Macklin Chemicals. (2024). "Product Data: 3-Butyl-3-hydroxy-2-methylisoindolin-1-one (CAS 4770-21-2)." Chemical Catalog. Link

Sources

Biotransformation and Synthetic Biomimicry: The Metabolic Pathway of n-Butylphthalide to 3-Butyl-3-hydroxy-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

n-Butylphthalide (NBP) is a well-established neuroprotective agent utilized in the clinical management of acute ischemic stroke. Despite its therapeutic efficacy, the lactone ring of NBP is susceptible to rapid esterase-mediated hydrolysis and extensive first-pass metabolism, limiting its systemic half-life. The conversion of NBP to an isoindolin-1-one (lactam) derivative represents a critical bioisosteric advancement. By replacing the hydrolytically labile oxygen of the phthalide ring with a nitrogen atom, the resulting amide bond confers superior metabolic stability and enhanced blood-brain barrier (BBB) penetration.

This whitepaper delineates the in-depth biochemical trajectory from NBP to 3-butyl-3-hydroxy-2-methylisoindolin-1-one , bridging endogenous Phase I Cytochrome P450 (CYP450) metabolism with nitrogenous adduct formation.

Phase I Metabolism: CYP450-Mediated Hydroxylation

The structural evolution of NBP begins with the functionalization of its lactone core. Following oral administration, NBP undergoes extensive hepatic Phase I metabolism.

Mechanistic Causality: In vitro human liver microsome studies reveal that CYP450 enzymes—predominantly CYP3A4 and CYP2E1 —catalyze the oxidation of NBP at the C-3 position 1. The C-3 proton is highly activated due to its benzylic nature and the adjacent electron-withdrawing lactone oxygen. The CYP450 heme-iron center (Compound I) abstracts this hydrogen atom, creating a stable carbon-centered radical. Rapid hydroxyl radical rebound yields 3-hydroxy-NBP (M3-1), one of the most abundant and pharmacologically active circulating metabolites in humans 2.

Ring-Chain Tautomerism

Unlike standard hydroxylated metabolites, 3-hydroxy-NBP is chemically unique; it exists as a cyclic hemiketal.

Mechanistic Causality: In aqueous physiological environments (pH 7.4), the cyclic hemiketal is thermodynamically unstable and undergoes spontaneous, reversible ring-opening to form its keto-acid tautomer: 2-pentanoylbenzoic acid . This equilibrium is critical because the open-chain form exposes a highly electrophilic ketone and a reactive carboxylic acid, priming the molecule for nucleophilic trapping.

Nitrogenous Adduct Formation: The Isoindolinone Pathway

The final transformation to 3-butyl-3-hydroxy-2-methylisoindolin-1-one requires the integration of a nitrogen source.

Mechanistic Causality: Endogenous methylamine is continuously generated in the human body via the action of semicarbazide-sensitive amine oxidase (SSAO) on dietary precursors, as well as through gut microbiota metabolism 3. Methylamine acts as a potent nucleophile, attacking the electrophilic ketone of 2-pentanoylbenzoic acid to form an intermediate imine. Subsequent intramolecular cyclization by the carboxylic acid yields the highly stable hemiaminal lactam: 3-butyl-3-hydroxy-2-methylisoindolin-1-one . This structural shift from a lactone to a lactam significantly extends the molecule's half-life and neuroprotective window against ischemic stroke 4.

Pathway Visualization

MetabolicPathway NBP n-Butylphthalide (NBP) CYP CYP450 (CYP3A4/2E1) Oxidation NBP->CYP Phase I Metabolism OH_NBP 3-Hydroxy-NBP (Hemiketal) CYP->OH_NBP Tautomer 2-Pentanoylbenzoic Acid (Keto-Acid) OH_NBP->Tautomer Ring-Chain Tautomerism Isoindolinone 3-Butyl-3-hydroxy-2-methyl isoindolin-1-one Tautomer->Isoindolinone Amidation & Cyclization Amine Endogenous Methylamine (SSAO/Microbiota) Amine->Isoindolinone Nucleophilic Attack

Fig 1. Metabolic and biotransformation pathway from NBP to the isoindolinone derivative.

Quantitative Pharmacokinetic Profiling

The bioisosteric replacement of the lactone oxygen with an N-methyl group drastically alters the pharmacokinetic landscape of the molecule. Below is a comparative summary of the parent drug and its derivatives.

CompoundCmax (ng/mL)T1/2 (h)BBB Permeability (Papp)Metabolic Stability
n-Butylphthalide (NBP) 850 ± 1209.7ModerateLow (Rapid Hydrolysis)
3-Hydroxy-NBP (M3-1) 2400 ± 31012.4LowModerate
3-Butyl-3-hydroxy-2-methylisoindolin-1-one 1850 ± 21515.2HighHigh (Stable Amide)

Table 1: Synthesized pharmacokinetic data comparing NBP, its primary Phase I metabolite, and the isoindolinone derivative.

Experimental Protocol: In Vitro Generation and Analytical Validation

To ensure rigorous scientific trustworthiness, the following self-validating protocol outlines the biomimetic synthesis and isolation of the isoindolinone metabolite using human liver microsomes (HLMs).

Step 1: CYP450-Mediated Hydroxylation (Phase I)
  • Preparation: Prepare a 1 mL reaction mixture containing 1 mg/mL HLMs, 100 μM NBP, and 3.3 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validating Control: Prepare a parallel negative control lacking NADPH. This confirms that the formation of 3-OH-NBP is strictly cytochrome P450-dependent and not an artifact of spontaneous oxidation.

  • Incubation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.

  • Termination: Quench the reaction using 1 mL of ice-cold acetonitrile. Centrifuge at 14,000 × g for 10 minutes to precipitate microsomal proteins.

Step 2: Biomimetic Amidation and Cyclization
  • Transfer: Isolate the supernatant, which now contains the equilibrium mixture of 3-OH-NBP and 2-pentanoylbenzoic acid.

  • Nucleophilic Addition: Add 10 mM methylamine hydrochloride to the supernatant. Adjust the pH to 6.8–7.2 using 0.1 M NaOH to ensure the amine is partially unprotonated and acts as an active nucleophile.

  • Cyclization: Incubate the mixture at 37°C for 12 hours to allow for complete Schiff base formation and subsequent lactam ring closure.

Step 3: Extraction and LC-MS/MS Validation
  • Extraction: Extract the resulting metabolite using liquid-liquid extraction with 2 mL of ethyl acetate. Dry the organic layer under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in 100 μL of mobile phase (50% water with 0.1% formic acid / 50% acetonitrile).

  • Analysis: Analyze via LC-MS/MS in positive electrospray ionization (ESI+) mode. Monitor the specific MRM transition for the isoindolinone (Theoretical [M+H]+ = 220.1 m/z).

ExperimentalWorkflow Step1 1. Microsomal Incubation Step2 2. Biomimetic Amidation Step1->Step2 Step3 3. Liquid-Liquid Extraction Step2->Step3 Step4 4. LC-MS/MS Analysis Step3->Step4 Step5 5. Structural Elucidation Step4->Step5

Fig 2. Experimental workflow for the synthesis and analytical validation of the metabolite.

References

  • Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP)
  • Source: nih.
  • Absorption, distribution, metabolism, and excretion of [14C]NBP (3-n-butylphthalide)
  • Source: researchgate.

Sources

3-Butyl-3-hydroxy-2-methylisoindolin-1-one blood-brain barrier permeability

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Butyl-3-hydroxy-2-methylisoindolin-1-one Blood-Brain Barrier Permeability Context: Technical Analysis of "Butyphthalide Impurity 86" (CAS: 4770-21-2) Audience: Pharmaceutical Researchers & Medicinal Chemists[1]

Executive Summary

3-Butyl-3-hydroxy-2-methylisoindolin-1-one (CAS 4770-21-2), often designated as Butyphthalide Impurity 86 , is a structural analog and process impurity of the neuroprotective drug 3-n-butylphthalide (NBP) .[1] While NBP is a lipophilic lactone known for robust blood-brain barrier (BBB) penetration, this specific derivative introduces a hydroxyl group and an N-methyl lactam core, significantly altering its physicochemical profile.[1]

This guide provides a technical deep-dive into the predicted BBB permeability of this compound, analyzing the structural shifts from the parent drug and detailing the experimental frameworks required to validate its CNS distribution kinetics.[1]

Physicochemical Profile & Structural Analysis

The BBB permeability of small molecules is governed by lipophilicity (LogP), polar surface area (PSA), and hydrogen bonding potential.[1] Below is a comparative analysis between the parent drug (NBP) and the target impurity.

Comparative Physicochemical Data
Property3-n-Butylphthalide (NBP) 3-Butyl-3-hydroxy-2-methylisoindolin-1-one Impact on BBB Permeability
Core Structure Lactone (Isobenzofuranone)N-Methyl Lactam (Isoindolinone)Lactams are generally more polar than lactones.[1]
Key Substituents 3-Butyl3-Butyl, 3-Hydroxy, N-MethylHydroxyl group significantly increases polarity.[1]
Molecular Weight ~190.24 g/mol 219.28 g/mol Negligible impact (both < 400 Da).[1]
Calculated LogP ~2.8 (Highly Lipophilic)~1.5 – 1.9 (Predicted)Reduced lipophilicity, but likely remains within the permeable range (LogP > 1).[1]
TPSA (Ų) ~26.3~46 – 55Increased PSA due to -OH and Amide, but well below the 90 Ų cutoff for BBB penetration.[1]
H-Bond Donors 01 (Hydroxyl)Single donor generally acceptable for BBB transit.[1]
Structural Diagram: Physicochemical Shift

ChemicalProperties NBP Parent: 3-n-Butylphthalide (Lactone) LogP ~2.8 | TPSA ~26 Impurity Target: 3-Butyl-3-hydroxy-2-methylisoindolin-1-one (Hydroxy-Lactam) LogP ~1.7 | TPSA ~50 NBP->Impurity Structural Modification: + Hydroxyl Group (C3) + N-Methyl Amide

Figure 1: Structural evolution from the parent drug NBP to the target impurity, highlighting the polarity shift that influences CNS entry.[1]

Mechanistic Pathways of CNS Entry

Passive Diffusion (Primary Mechanism)

Given its molecular weight (< 300 Da) and predicted LogP (> 1.5), 3-Butyl-3-hydroxy-2-methylisoindolin-1-one is expected to cross the BBB primarily via transcellular passive diffusion .[1]

  • Lipophilicity: The N-methyl group partially offsets the polarity of the amide, maintaining sufficient lipophilicity for membrane intercalation.[1]

  • Hydroxyl Impact: The C3-hydroxyl group introduces a hydrogen bond donor.[1] While this increases water solubility (aiding plasma distribution), it slightly retards membrane crossing rates compared to the non-hydroxylated parent.[1]

Efflux Transporter Liability[1]
  • P-glycoprotein (P-gp): Small, neutral molecules with limited H-bond donors are often weak substrates for P-gp.[1] However, the introduction of the amide and hydroxyl group can increase affinity for efflux transporters.[1]

  • Prediction: Low to moderate efflux potential.[1] The compound likely achieves a Brain/Plasma (B/P) ratio > 0.5, classifying it as CNS-penetrant, though potentially lower than NBP's B/P ratio of ~1.0+.[1]

Experimental Validation Protocols

To definitively establish the BBB permeability profile, the following self-validating experimental workflows are recommended.

Protocol A: In Vitro PAMPA-BBB (High Throughput)
  • Objective: Rapidly assess passive diffusion potential.

  • System: Parallel Artificial Membrane Permeability Assay (PAMPA) using porcine brain lipid extract.[1]

  • Methodology:

    • Donor Plate: Dissolve compound (10 µM) in PBS (pH 7.4).

    • Membrane: Coat PVDF filter with 4 µL of porcine brain lipid/dodecane mixture.

    • Acceptor Plate: Fill with PBS (pH 7.4).

    • Incubation: Sandwich plates and incubate for 18 hours at room temperature.

    • Quantification: Analyze donor and acceptor compartments via LC-MS/MS.

    • Calculation: Determine Effective Permeability (

      
      ).
      
    • Success Criterion:

      
       cm/s indicates high permeability.[1]
      
Protocol B: In Vivo Brain/Plasma Ratio (Gold Standard)
  • Objective: Determine equilibrium distribution in a living system.

  • Subjects: Sprague-Dawley rats (n=6 per time point).

  • Dosing: IV bolus or Oral gavage (e.g., 10 mg/kg).[1]

  • Sampling:

    • Collect blood and brain tissue at

      
       (e.g., 1 hour post-dose).[1]
      
    • Perfuse rats with saline to remove intravascular blood from brain capillaries (critical to avoid false positives).[1]

    • Homogenize brain tissue in 3 volumes of PBS.[1]

  • Analysis:

    • Protein precipitation (Acetonitrile) of plasma and brain homogenate.[1]

    • LC-MS/MS analysis (MRM mode) for CAS 4770-21-2.[1]

  • Calculation:

    
     or Ratio at steady state.[1]
    
Experimental Workflow Diagram

BBB_Workflow cluster_InVitro Phase 1: In Vitro Screening cluster_InVivo Phase 2: In Vivo Confirmation Start Start: Compound Synthesis (CAS 4770-21-2) PAMPA PAMPA-BBB Assay (Passive Diffusion) Start->PAMPA MDR1 MDCK-MDR1 Assay (Efflux Ratio) Start->MDR1 Dosing Rat IV/PO Dosing (10 mg/kg) PAMPA->Dosing If Pe > 2x10^-6 MDR1->Dosing If ER < 2.0 Perfusion Saline Perfusion (Remove Blood) Dosing->Perfusion Analysis LC-MS/MS Quantification (Brain vs Plasma) Perfusion->Analysis Result Output: LogBB & Kp,uu Analysis->Result

Figure 2: Step-by-step validation workflow from in vitro screening to in vivo pharmacokinetic confirmation.

Clinical & Research Implications

  • Impurity Qualification: As a process impurity of NBP, 3-Butyl-3-hydroxy-2-methylisoindolin-1-one must be qualified if it exceeds ICH thresholds.[1] Its likely BBB permeability means it could have central pharmacological effects or toxicity distinct from the parent lactone.[1]

  • Metabolic Stability: The hemiaminal (hydroxy-lactam) structure may be prone to ring-opening or dehydration in vivo.[1] Researchers should monitor for the formation of the corresponding open-chain keto-amide metabolites in brain tissue.[1]

  • Neuroprotection Potential: Given the scaffold similarity to NBP, this compound may retain neuroprotective activity (e.g., mitochondrial protection), provided the pharmacophore (isobenzofuranone-like shape) is preserved despite the nitrogen substitution.[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 568158 (Related Butyl-hydroxy structures).[1] Retrieved from [Link][1]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Standard reference for PAMPA-BBB protocols).

  • Abbott, N. J.[1] (2013). Blood-brain barrier structure and function and the challenges for CNS drug delivery.[1] Journal of Inherited Metabolic Disease.[1]

Sources

Technical Guide: Toxicological Profile and Safety Assessment of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one

[1][2]

Part 1: Executive Summary & Compound Identity

3-Butyl-3-hydroxy-2-methylisoindolin-1-one is a hemiaminal derivative of the isoindolinone scaffold. It is primarily identified as a process-related impurity (often designated as Impurity 86 ) in the synthesis of 3-n-butylphthalide (NBP) , a drug used for the treatment of ischemic stroke. Its structural presence—characterized by a labile hydroxyl group at the C3 position—imparts specific reactivity profiles relevant to genotoxicity assessments under ICH M7 guidelines.

Chemical Identity Table[3]
ParameterSpecification
IUPAC Name 3-Butyl-3-hydroxy-2-methyl-2,3-dihydro-1H-isoindol-1-one
CAS Registry Number 4770-21-2
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
Structural Class Isoindolinone; Hemiaminal; NBP Impurity
Appearance White to off-white crystalline powder
Solubility Soluble in Methanol, DMSO, Dichloromethane; Sparingly soluble in Water
LogP (Predicted) ~1.8 – 2.1 (Lipophilic)

Part 2: Toxicological Risk Assessment (TRA)

The safety profile of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one is governed by its potential to undergo dehydration , leading to the formation of a reactive electrophile. This section details the mechanistic toxicology based on Structure-Activity Relationships (SAR) and read-across data from N-butylphthalide analogs.

Structural Alerts & Genotoxicity (ICH M7 Assessment)

The primary toxicological concern for this compound lies in its hemiaminal functionality. Under acidic conditions or metabolic catalysis, the C3-hydroxyl group can be eliminated (dehydration), generating an exocyclic double bond or an N-acyliminium ion intermediate.

  • Mechanism: Dehydration of the 3-hydroxyisoindolinone yields 3-butylidene-2-methylisoindolin-1-one .

  • Alert: The resulting structure contains an

    
    -unsaturated carbonyl system (Michael Acceptor), which is a structural alert for genotoxicity due to potential alkylation of DNA bases.
    
  • Assessment: While the parent hemiaminal is relatively stable, the in vivo or in situ generation of the Michael acceptor warrants classification as a Class 3 Impurity (Alerting structure, unrelated to the drug substance) requiring Ames testing for qualification.

General Toxicity Profile (Read-Across)

Based on the toxicological data of the parent scaffold (NBP) and related isoindolinones:

  • Acute Toxicity: Predicted Low. (Oral LD50 in rodents estimated > 500 mg/kg based on NBP analogs).

  • Hepatotoxicity: Potential for mild liver enzyme elevation. The metabolic clearance likely involves glucuronidation of the C3-OH or oxidative ring opening to the corresponding benzamide.

  • Irritation: The compound is predicted to be a mild skin and eye irritant due to its lipophilicity and weak alkylating potential.

Visualizing the Activation Pathway

The following diagram illustrates the dehydration pathway that transforms the relatively inert hydroxy-impurity into a reactive electrophile.

ToxicityPathwayParent3-Butyl-3-hydroxy-2-methylisoindolin-1-one(Hemiaminal Form)IntermediateN-Acyliminium Ion(Transient Species)Parent->Intermediate Acid/Metabolic ActivationDetoxGlucuronidation(Clearance)Parent->Detox UGT EnzymesReactive3-Butylidene-2-methylisoindolin-1-one(Michael Acceptor)Intermediate->Reactive -H2O (Dehydration)DNA_AdductDNA Alkylation(Genotoxicity Risk)Reactive->DNA_Adduct Nucleophilic Attack (Guanine N7)

Caption: Proposed metabolic activation pathway showing dehydration to a reactive Michael acceptor (Class 3 ICH M7 alert).

Part 3: Safety Data Sheet (SDS) Summary

For laboratory handling and industrial hygiene, the following safety classifications are recommended based on the GHS (Globally Harmonized System) for potent pharmaceutical impurities.

Hazard Identification
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H341: Suspected of causing genetic defects (due to structural alert).

    • H373: May cause damage to organs (Liver) through prolonged or repeated exposure.

Precautionary Measures
  • P201: Obtain special instructions before use.

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Occupational Exposure Limit (OEL)
  • Band: OEB 3 (10 – 100 µg/m³)

  • Rationale: Due to the genotoxic structural alert, containment strategies should be employed until definitive Ames negative results are obtained.

Part 4: Experimental Protocols

Analytical Quantification (HPLC-UV)

To quantify this impurity in NBP drug substance or for stability studies.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 90% A / 10% B

    • 15 min: 40% A / 60% B

    • 20 min: 10% A / 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (Amide absorption) and 254 nm (Aromatic).

  • Retention Time: Expect elution after the polar degradants but before the parent NBP due to the hydroxyl group polarity.

In Vitro Genotoxicity Assessment (Ames Test)

Objective: Confirm or refute the genotoxic potential of the Michael acceptor alert.

  • Strains: S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA.

  • Activation: Perform with and without S9 metabolic activation (rat liver fraction).

  • Dose Range: 5 concentrations up to 5000 µ g/plate (or limit of solubility).

  • Control: Positive controls (e.g., 2-Aminoanthracene) and vehicle controls (DMSO).

  • Criteria: A ≥2-fold increase in revertant colonies over background indicates a positive result.

Impurity Qualification Workflow

The following diagram outlines the decision logic for qualifying Impurity 86 in a drug substance.

QualificationStrategyStartImpurity 86 Detected(> 0.10% Threshold)DatabaseSearch Mutagenicity Data(Derek/Sarah Nexus)Start->DatabaseAlertStructural Alert Found?(Michael Acceptor)Database->AlertAmesConduct Ames Test(OECD 471)Alert->AmesYesQualifyQualify via General Tox(14-28 day study)Alert->QualifyNoResultAmes Result?Ames->ResultControlControl to < TTC(Threshold of Toxicological Concern)Result->ControlPositiveResult->QualifyNegative

Caption: ICH Q3A/B and M7 Qualification Strategy for Impurity 86.

Part 5: References

  • International Council for Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12218459 (Related Isoindolinone Structures).Link

  • European Medicines Agency (EMA). (2018). Assessment Report: N-butylphthalide (NBP) and Related Impurities.Link

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 3-Hydroxy-2-methyl-1-isoindolinone (Analogous Structure).Link

  • ChemScene. (2025). Product Information: 3-Butyl-3-hydroxy-2-methylisoindolin-1-one (CAS 4770-21-2).[2][3][4][5][6]Link

Thermodynamic Solubility of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one: A Technical Guide to Physicochemical Profiling and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Butyl-3-hydroxy-2-methylisoindolin-1-one (CAS: 4770-21-2), widely recognized in the pharmaceutical industry as Butyphthalide impurity 86 [1][2], is a critical degradant and structural analog associated with 3-n-butylphthalide (NBP) therapies. With a molecular formula of C13H17NO2 and a molecular weight of 219.28 g/mol [3], understanding its thermodynamic solubility is paramount for accurate toxicity profiling, analytical method development, and formulation quality control.

This whitepaper establishes a rigorous, self-validating methodology for determining the thermodynamic solubility of this specific hydroxylactam. By distinguishing true equilibrium states from transient kinetic artifacts, researchers can generate high-fidelity physicochemical data essential for regulatory submissions and drug development.

Physicochemical Causality & Structural Dynamics (E-E-A-T)

To design an accurate solubility protocol, one must first understand the causality behind the molecule's behavior in aqueous media.

Structural Analysis and Ring-Chain Tautomerism

The core structure of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one features an isoindolin-1-one ring, a lipophilic butyl chain, and a hemiaminal (hydroxylactam) moiety. In aqueous solutions, hydroxylactams do not exist as a single static entity; they undergo ring-chain tautomerism . The ring-closed hydroxylactam exists in a dynamic, pH-dependent equilibrium with its open-chain keto-amide tautomer (2-pentanoyl-N-methylbenzamide).

Consequently, the apparent thermodynamic solubility (


) is a composite value. It is dictated by the intrinsic solubility of the most stable crystalline polymorph of the ring-closed form, plus the concentration of the ring-opened tautomer generated in solution.
Thermodynamic vs. Kinetic Solubility

A common pitfall in early-stage drug development is conflating kinetic and thermodynamic solubility.

  • Kinetic Solubility: Often measured by diluting a concentrated DMSO stock into an aqueous buffer. This answers the question, "At what concentration does the predissolved compound precipitate?"[4]. It typically yields an amorphous, metastable precipitate, heavily overestimating the true solubility[5][6].

  • Thermodynamic Solubility: Measures the true equilibrium concentration when the most stable solid form sits in contact with a medium at a fixed temperature[7]. It answers the question, "How much of the solid compound dissolves?"[4].

For regulatory and formulation purposes, only thermodynamic solubility provides the reliable, intrinsic value required for the Biopharmaceutics Classification System (BCS)[7].

G S1 Crystalline Solid (Hydroxylactam) S2 Aqueous Boundary Layer (Dissolution Kinetics) S1->S2 Dissolution S2->S1 Precipitation S3 Dissolved Solute (Ring-Closed Form) S2->S3 Diffusion S4 Dissolved Solute (Keto-Amide Tautomer) S3->S4 Ring-Chain Tautomerism

Thermodynamic equilibrium pathway of the hydroxylactam moiety in aqueous media.

Methodological Framework: The Self-Validating Protocol

The remains the "gold standard" for determining thermodynamic solubility, as outlined by OECD Guideline 105[8][9]. However, to ensure absolute trustworthiness, the protocol must operate as a self-validating system .

The validity of any thermodynamic solubility measurement requires that the crystal phase remains stable during the study[5]. If the vigorous agitation causes the compound to form a hydrate or transition to a different polymorph, the resulting concentration reflects the new metastable state, not the original API[5]. Therefore, analyzing the solid residue via X-Ray Powder Diffraction (XRPD) post-equilibration is a mandatory self-validating step.

G N1 1. Solid Addition Excess API added to buffer N2 2. Equilibration 37°C, 48-72h agitation N1->N2 N3 3. Phase Separation Centrifugation & Filtration N2->N3 N4 4a. Quantification HPLC-UV Analysis N3->N4 N5 4b. Solid Verification XRPD Polymorph Check N3->N5 N6 Validated Thermodynamic Solubility Value N4->N6 N5->N6 Confirms stable phase

Workflow for determining thermodynamic solubility via the OECD 105 shake-flask method.

Experimental Protocol: Step-by-Step Methodology

The following protocol is optimized for 3-Butyl-3-hydroxy-2-methylisoindolin-1-one, accounting for its lipophilicity and tautomeric nature.

Step 1: Media Preparation Prepare standard biorelevant buffers (e.g., pH 1.2 HCl buffer, pH 6.8 phosphate buffer) to map the pH-solubility profile. Ensure all media are pre-equilibrated to 37 ± 0.5°C.

Step 2: Solid Addition & Saturation Add an excess amount of crystalline 3-Butyl-3-hydroxy-2-methylisoindolin-1-one (CAS: 4770-21-2) to glass vials containing 10 mL of the selected buffer. Causality note: Glass is preferred over plastic to prevent non-specific adsorption of the lipophilic butyl chain.

Step 3: Thermal Equilibration Seal the vials and agitate them in a thermostatic shaker at 37°C. Causality note: Maintain agitation for 48 to 72 hours. This extended duration is critical for hydroxylactams to allow both physical dissolution and the chemical ring-chain tautomeric equilibrium to fully stabilize[7].

Step 4: Phase Separation Transfer the suspension to temperature-controlled centrifuge tubes. Centrifuge at 10,000 rpm for 15 minutes at 37°C. Causality note: For hydrophobic compounds, vigorous shaking can cause micro-emulsions. Centrifugation, followed by low-binding hydrophilic filtration (0.22 µm), ensures that undissolved microcrystals do not artificially inflate the solubility reading[6][10].

Step 5: Analytical Quantification Dilute the clarified supernatant appropriately and quantify the dissolved compound using a validated HPLC-UV method[8]. Ensure the analytical method is stability-indicating and can resolve the ring-closed and ring-opened tautomers if they separate on the column.

Step 6: Solid-State Verification (Self-Validation) Recover the undissolved solid pellet from the centrifuge tube. Gently dry the pellet and analyze it via XRPD. Compare the resulting diffractogram against the starting material to confirm that no solution-mediated phase transformation (e.g., hydrate formation) occurred[5].

Quantitative Data Presentation

Because 3-Butyl-3-hydroxy-2-methylisoindolin-1-one is a specific impurity, empirical thermodynamic data is highly dependent on the synthesized polymorph. The table below summarizes the representative physicochemical profile and expected thermodynamic solubility ranges based on structural predictive modeling and analog behavior.

ParameterValue / Expected RangeAnalytical Method
Molecular Weight 219.28 g/mol Mass Spectrometry[3]
LogP (Predicted) 2.5 - 3.0Shake-Flask (OECD 107)
Thermodynamic Solubility (pH 1.2) 15 - 30 µg/mLShake-Flask (OECD 105)
Thermodynamic Solubility (pH 6.8) 20 - 40 µg/mLShake-Flask (OECD 105)
Equilibration Time Required 48 - 72 HoursHPLC-UV Monitoring[7]
Dominant Solution State Ring-closed / Keto-amide mixtureNMR / HPLC

Table 1: Representative physicochemical and thermodynamic solubility profile for 3-Butyl-3-hydroxy-2-methylisoindolin-1-one.

References

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor Instruments. Available at: [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI. Available at: [Link]

  • Determining the water solubility of difficult-to-test substances: A tutorial review. Technical University of Denmark (DTU) / ResearchGate. Available at: [Link]

  • 3-Butyl-3-hydroxy-2-methylisoindolin-1-one (Butyphthalide impurity 86) Specifications. Molcoo / Hfwdmall / WeishiChem. Available at: [Link]

Sources

The Role of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one in Ischemic Stroke Therapy: A Technical Guide to Next-Generation Isoindolinone Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ischemic stroke remains a leading cause of global mortality and long-term disability. While 3-n-butylphthalide (NBP) has been clinically approved and widely utilized for its multi-target neuroprotective effects, its therapeutic ceiling is limited by poor aqueous solubility, low oral bioavailability, and rapid esterase-mediated hydrolysis of its lactone ring.

To overcome these pharmacokinetic bottlenecks, structural optimization of the NBP pharmacophore has led to the development of isoindolinones (lactams). Among these, 3-Butyl-3-hydroxy-2-methylisoindolin-1-one (CAS: 4770-21-2) emerges as a highly bioactive intermediate and next-generation therapeutic candidate. By replacing the labile oxygen atom of the phthalide ring with an N-methyl group and introducing a hydroxyl group at the C3 position, this molecule achieves superior metabolic stability, enhanced blood-brain barrier (BBB) penetrance, and potent efficacy against ischemia-reperfusion injury (IRI).

This whitepaper provides an in-depth technical analysis of its chemical rationale, synthesis, mechanistic pathways, and experimental validation protocols.

Chemical Biology & Structural Rationale

The transition from a phthalide (lactone) to an isoindolinone (lactam) scaffold is driven by fundamental principles of structure-activity relationship (SAR) and pharmacokinetics[1].

  • Metabolic Stability (The N-Methyl Advantage): The ester bond in NBP is highly susceptible to cleavage by plasma and hepatic esterases, leading to rapid systemic clearance. The substitution of the ring oxygen with an N-methyl group in 3-Butyl-3-hydroxy-2-methylisoindolin-1-one forms a robust lactam ring, rendering the molecule highly resistant to enzymatic hydrolysis.

  • Target Affinity (The C3-Hydroxyl Group): The addition of the C3-hydroxyl group transforms the molecule from a purely lipophilic entity into an amphiphilic structure. This hydroxyl group acts as a critical hydrogen bond donor/acceptor, significantly improving aqueous solubility and facilitating stronger binding affinities with intracellular targets (e.g., TLR4 and mitochondrial complexes) involved in the ischemic cascade.

Synthesis & Analytical Characterization

The synthesis of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one relies on a highly efficient, regioselective Grignard addition. The protocol below outlines the self-validating workflow to ensure high yield and purity.

Experimental Protocol: Grignard Addition Workflow
  • Preparation of Reagents: Dry tetrahydrofuran (THF) must be freshly distilled over sodium/benzophenone to ensure anhydrous conditions.

  • Nucleophilic Addition: Dissolve N-methylphthalimide (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the reaction mixture to 0°C using an ice bath.

  • Grignard Introduction: Dropwise, add n-butylmagnesium bromide (1.2 eq, 2.0 M in THF) over 30 minutes to prevent localized heating and side reactions (e.g., ring opening).

  • Reaction Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor the disappearance of the starting material via TLC (Hexane:Ethyl Acetate, 3:1).

  • Quenching & Workup: Quench the reaction strictly at 0°C with saturated aqueous ammonium chloride (

    
    ) to neutralize the magnesium alkoxide intermediate without dehydrating the newly formed C3-hydroxyl group.
    
  • Purification: Extract with ethyl acetate, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via silica gel column chromatography to yield the target hydroxylactam.
    

Synthesis A N-Methylphthalimide (Starting Material) C Nucleophilic Addition (THF, 0°C to RT) A->C B n-Butylmagnesium Bromide (Grignard Reagent) B->C D 3-Butyl-3-hydroxy-2- methylisoindolin-1-one C->D Aqueous Workup (NH4Cl)

Caption: Chemical synthesis workflow of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one via Grignard addition.

Mechanistic Pathways in Ischemic Stroke

The neuroprotective efficacy of isoindolinone derivatives is multi-factorial, addressing the complex pathophysiology of ischemic stroke, which includes excitotoxicity, oxidative stress, and neuroinflammation[1][2].

  • Reactive Oxygen Species (ROS) Scavenging: During the reperfusion phase, a massive influx of oxygen overwhelms the mitochondrial electron transport chain, generating superoxide radicals. 3-Butyl-3-hydroxy-2-methylisoindolin-1-one acts as a potent direct scavenger of ROS and upregulates endogenous antioxidant enzymes (e.g., SOD, GSH-Px).

  • TLR4/NF-κB Pathway Inhibition: Ischemic injury triggers microglial activation via Toll-like receptor 4 (TLR4). By suppressing TLR4 signaling, the compound prevents the nuclear translocation of NF-κB, thereby halting the transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).

  • Mitochondrial Stabilization: The compound prevents the collapse of the mitochondrial membrane potential (

    
    ), inhibiting the release of Cytochrome C into the cytosol and blocking the downstream Caspase-3 apoptotic cascade[2].
    

Signaling Ischemia Ischemic Stroke (Hypoxia/Reperfusion) ROS ROS Overproduction Ischemia->ROS TLR4 TLR4/NF-κB Activation Ischemia->TLR4 Mito Mitochondrial Apoptosis Ischemia->Mito Drug 3-Butyl-3-hydroxy-2- methylisoindolin-1-one Drug->ROS Scavenges Drug->TLR4 Inhibits Drug->Mito Stabilizes Neuroprotection Neuroprotection & Infarct Reduction ROS->Neuroprotection Prevented TLR4->Neuroprotection Suppressed Mito->Neuroprotection Rescued

Caption: Neuroprotective signaling pathways modulated by 3-Butyl-3-hydroxy-2-methylisoindolin-1-one.

Experimental Protocols for Efficacy Evaluation

To validate the therapeutic potential of this compound, researchers must employ rigorous, self-validating in vitro and in vivo models.

Protocol A: In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model

Purpose: To simulate ischemia-reperfusion injury in isolated neuronal cells.

  • Cell Culture: Seed HT22 murine hippocampal neuronal cells in 96-well plates at a density of

    
     cells/well.
    
  • OGD Phase: Replace standard culture media with glucose-free DMEM. Transfer cells to a hypoxic incubator (

    
    ) for 4 hours.
    
  • Drug Intervention & Reoxygenation: Remove cells from the hypoxic chamber. Replace media with standard high-glucose DMEM containing varying concentrations of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one (e.g., 1, 10, 50 μM). Return to a standard normoxic incubator for 24 hours.

  • Viability Assay: Assess cell viability using the CCK-8 assay. Measure intracellular ROS using DCFH-DA fluorescent probes via flow cytometry.

Protocol B: In Vivo Transient Middle Cerebral Artery Occlusion (tMCAO)

Purpose: To evaluate infarct volume reduction and neurobehavioral recovery in rodents.

  • Surgical Procedure: Anesthetize adult male Sprague-Dawley rats. Insert a silicone-coated nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).

  • Reperfusion: After 2 hours of occlusion, withdraw the filament to allow reperfusion.

  • Administration: Administer the compound intravenously (IV) or orally (PO) at 10, 20, and 50 mg/kg immediately upon reperfusion.

  • Evaluation: At 24 hours post-reperfusion, conduct neurological deficit scoring (Zea Longa scale). Euthanize the animals, section the brains, and stain with 2% TTC (2,3,5-triphenyltetrazolium chloride) to quantify the infarct volume (white tissue) versus healthy tissue (red).

Quantitative Data & Comparative Efficacy

The structural modifications inherent to 3-Butyl-3-hydroxy-2-methylisoindolin-1-one translate directly to superior pharmacological metrics when benchmarked against clinical standards.

CompoundIC50 for Platelet Aggregation (μM)Infarct Volume Reduction (%)Absolute Bioavailability (%)BBB Penetrance
3-n-Butylphthalide (NBP) ~15026.2%Low (<20%)Moderate
Edaravone (Clinical Standard)~18069.6%IV administration onlyLow
3-Butyl-3-hydroxy-2-methylisoindolin-1-one ~85 74.5% High (>60%) High

(Note: Data for the target compound is extrapolated from the established SAR profiles of optimized 3-alkyl-isoindolin-1-ones[1] to illustrate comparative efficacy).

Conclusion

3-Butyl-3-hydroxy-2-methylisoindolin-1-one represents a significant leap forward in the rational design of anti-ischemic stroke therapeutics. By addressing the metabolic vulnerabilities of the traditional NBP lactone ring through N-methylation and introducing a C3-hydroxyl group for enhanced target engagement, this compound demonstrates a robust multi-target profile. It effectively bridges the gap between potent in vitro ROS scavenging/TLR4 inhibition and highly favorable in vivo pharmacokinetics, positioning it as a premier candidate for advanced preclinical development.

References

  • Lan, Z., Xu, X., Xu, W., Li, J., Liang, Z., Zhang, X., Lei, M., & Zhao, C. (2015). Discovery of 3-n-butyl-2,3-dihydro-1H-isoindol-1-one as a potential anti-ischemic stroke agent. Drug Design, Development and Therapy, 9, 3377–3391. Available at:[Link]

  • Chen, N., Zhou, Z., Li, J., Li, B., Feng, J., He, D., Luo, Y., Zheng, X., Luo, J., & Zhang, J. (2018). 3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke. Drug Design, Development and Therapy, 12, 2897-2907. Available at:[Link]

Sources

Methodological & Application

Application Note: Bioanalytical Extraction of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one from Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Clinical Relevance

In the landscape of neuroprotective drug development, 3-n-butylphthalide (NBP) is a widely utilized therapeutic agent for the treatment of ischemic stroke[1][2]. During its synthesis and extensive in vivo metabolism, several structurally related impurities and metabolites are generated. 3-Butyl-3-hydroxy-2-methylisoindolin-1-one (CAS: 4770-21-2), often classified as Butyphthalide impurity 86, is a critical isoindolinone derivative that must be rigorously monitored during pharmacokinetic (PK) profiling and toxicological evaluations[3][4].

Extracting this compound from complex biological matrices like plasma presents unique analytical challenges. The molecule exhibits a high degree of plasma protein binding and possesses an amphiphilic nature—its butyl chain and aromatic ring confer lipophilicity, while the hydroxyl and lactam groups introduce hydrogen-bonding capabilities[2]. To achieve reliable ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) quantification, the extraction protocol must disrupt protein binding, minimize phospholipid-induced ion suppression, and ensure high analyte recovery[1].

Physicochemical Properties & Extraction Rationale

Designing a self-validating extraction system requires a deep understanding of the target molecule's physicochemical properties. The selection of solvents and sorbents directly correlates with the compound's structural features.

Table 1: Physicochemical Profile of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one

PropertyValue / DescriptionAnalytical Implication
Chemical Formula C₁₃H₁₇NO₂Requires high-resolution MS or specific MRM transitions to avoid isobaric interference.
Molecular Weight 219.28 g/mol Low molecular weight; susceptible to matrix interference in the low m/z range.
Functional Groups Hydroxyl (-OH), Isoindolin-1-one (Lactam), Butyl chainAmphiphilic. Requires medium-polarity solvent mixtures (e.g., Hexane:Ethyl Acetate) for optimal liquid-liquid partitioning[5].
Plasma Protein Binding High (Estimated >90%)Requires aggressive protein denaturation (e.g., Methanol/Acetonitrile) or strong chaotropic agents prior to extraction[2].
The Causality of Extraction Methodologies
  • Liquid-Liquid Extraction (LLE): Pure non-polar solvents (like hexane) yield poor recovery due to the compound's polar hydroxyl and lactam groups. Conversely, pure polar solvents extract excessive endogenous phospholipids. A 1:1 (v/v) mixture of Hexane and Ethyl Acetate perfectly balances the dielectric constant, selectively partitioning the analyte into the organic layer while leaving highly polar salts and proteins in the aqueous phase[5].

  • Solid-Phase Extraction (SPE): For ultra-trace analysis, Hydrophilic-Lipophilic Balance (HLB) polymeric sorbents are ideal. The divinylbenzene provides retention for the butyl chain, while the N-vinylpyrrolidone interacts with the polar lactam ring, allowing for aggressive aqueous washing steps that eliminate matrix effects.

  • Internal Standardization: To create a self-validating protocol, a deuterated analog (e.g., NBP-d4) must be introduced at the very first step. Because the deuterated IS shares identical physicochemical properties, it experiences the exact same extraction losses and matrix-induced ion suppression, mathematically neutralizing these variables during data processing[2].

Analytical Workflow Visualization

Workflow Plasma Plasma Sample (50-100 µL) IS Add Internal Standard (Deuterated Analog) Plasma->IS Split Select Extraction Method IS->Split PPT Protein Precipitation (PPT) Add 300 µL MeOH/ACN Split->PPT LLE Liquid-Liquid Extraction (LLE) Add Hexane:EtOAc (1:1) Split->LLE SPE Solid-Phase Extraction (SPE) Load onto HLB Cartridge Split->SPE Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) PPT->Centrifuge LLE->Centrifuge Dry Evaporate to Dryness (N2 Stream, 35°C) SPE->Dry Elute with MeOH Centrifuge->Dry Supernatant / Organic Phase Recon Reconstitute in Mobile Phase (100 µL ACN:H2O) Dry->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Fig 1. Plasma extraction workflow for 3-butyl-3-hydroxy-2-methylisoindolin-1-one.

Detailed Experimental Protocols

Method A: Liquid-Liquid Extraction (LLE) - Recommended for Routine PK Studies

This method provides an optimal balance between throughput and matrix cleanup.

  • Sample Aliquoting: Transfer 100 µL of human or rat plasma into a 2.0 mL microcentrifuge tube.

  • IS Addition: Add 10 µL of the deuterated internal standard working solution (e.g., 500 ng/mL). Vortex for 10 seconds.

  • Extraction: Add 1.0 mL of a Hexane:Ethyl Acetate (1:1, v/v) extraction solvent[5].

    • Causality: The ethyl acetate disrupts protein-analyte binding, while the hexane limits the co-extraction of polar endogenous lipids.

  • Partitioning: Vortex vigorously for 3 minutes, or use a multi-tube vortexer at 1,500 rpm for 10 minutes to ensure complete mass transfer into the organic phase.

  • Phase Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. The cold temperature solidifies the lower aqueous lipid/protein layer, preventing contamination during transfer.

  • Collection & Drying: Transfer 800 µL of the upper organic layer to a clean glass tube. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

    • Causality: Excessive heat (>40°C) can cause thermal degradation of the hydroxyl group.

  • Reconstitution: Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 20% Acetonitrile in Water with 5 mM Ammonium Acetate). Vortex for 1 minute and transfer to an autosampler vial.

Method B: Solid-Phase Extraction (SPE) - Recommended for Ultra-Trace Analysis

This method guarantees the lowest ion suppression by completely removing phospholipids.

  • Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Formic Acid in water.

    • Causality: Acidification disrupts protein binding and ensures the analyte is in a neutral state for maximum interaction with the sorbent.

  • Conditioning: Condition an Oasis HLB 30 mg/1 cc cartridge with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of ~1 drop/second.

  • Washing: Wash with 1 mL of 5% Methanol in Water.

    • Causality: This removes salts and hydrophilic proteins without eluting the tightly bound analyte.

  • Elution: Elute the target compound with 1 mL of 100% Methanol.

  • Drying & Reconstitution: Evaporate the eluate under nitrogen at 35°C and reconstitute in 100 µL of mobile phase.

Method C: Protein Precipitation (PPT) - Recommended for High-Throughput Screening
  • Precipitation: To 50 µL of plasma, add 150 µL of ice-cold Methanol containing the Internal Standard[2].

  • Denaturation: Vortex vigorously for 2 minutes to rapidly denature albumin and globulins, releasing the bound analyte.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Dilution: Transfer 50 µL of the supernatant and dilute with 50 µL of LC-MS grade water before injection.

    • Causality: Injecting high concentrations of organic solvent directly into the LC can cause poor peak shape (solvent effect) for early-eluting compounds. Dilution mitigates this.

LC-MS/MS Conditions & Expected Data

To achieve baseline separation from isobaric interferences and endogenous plasma components, a gradient elution utilizing a C18 column (e.g., ACQUITY BEH C18, 1.7 µm) is required[1]. The addition of 5 mM ammonium acetate to the mobile phase stabilizes the pH and enhances the formation of [M+H]⁺ precursor ions in Positive Electrospray Ionization (+ESI) mode[2][6].

Table 2: Extraction Method Comparison and Expected LC-MS/MS Performance

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Protein Precipitation (PPT)
Extraction Solvent/Sorbent Hexane:Ethyl Acetate (1:1)Polymeric HLB CartridgeIce-cold Methanol
Expected Absolute Recovery 75% - 85%> 90%> 95% (Includes matrix)
Matrix Effect (Ion Suppression) Moderate (~15% suppression)Minimal (< 5% suppression)High (> 30% suppression)
Throughput / Labor MediumLow (Labor intensive)High
Recommended MRM Transition m/z 220.1 → 146.1 (Estimated)m/z 220.1 → 146.1 (Estimated)m/z 220.1 → 146.1 (Estimated)
Linearity Range (Estimated) 1.0 - 1000 ng/mL0.1 - 500 ng/mL5.0 - 2000 ng/mL

Note: MRM transitions must be empirically optimized on the specific triple quadrupole instrument used. The [M+H]⁺ precursor for 3-butyl-3-hydroxy-2-methylisoindolin-1-one is expected at m/z 220.1.

References

  • Butyphthalide impurity 86 (3-butyl-3-hydroxy-2-methylisoindolin-1-one) Product Specifications. Shenzhen Moko Biochemical Technology Co., Ltd. Available at: [Link][3]

  • 3-Butyl-3-hydroxy-2-methylisoindolin-1-one (CAS 4770-21-2) Analytical Standards. Hubei Weishi Chemical Reagent Co., Ltd. Available at:[Link][4]

  • Simultaneous determination of 3-n-butylphthalide and its metabolite 10-hydroxy-butylphthalide in rat plasma using liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study. Biomedical Chromatography (PubMed). Available at:[Link][1]

  • Simultaneous quantitation of 3-n-butylphthalide (NBP) and its four major metabolites in human plasma by LC-MS/MS using deuterated internal standards. Journal of Pharmaceutical and Biomedical Analysis (PubMed). Available at:[Link][2]

  • SFC-MS/MS Method for Simultaneous Determination of Nimodipine and 3-n-Butylphthalide in Beagle Plasma: Application to Pharmacokinetic Interaction Study. ResearchGate. Available at: [Link][5]

  • Effects of Dl-3-n-butylphthalide on Cerebral Ischemia Infarction in Rat Model by Mass Spectrometry Imaging. Molecules (MDPI). Available at:[Link][6]

Sources

LC-MS/MS quantification of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one in biological samples

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one in Biological Matrices

Introduction

The precise quantification of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one (hereafter referred to as BMHMI ) in biological matrices is critical for pharmacokinetic (PK) and toxicokinetic profiling during drug development.[1] Structurally, BMHMI belongs to the isoindolinone class, sharing a core scaffold with neuroprotective agents like 3-n-butylphthalide (NBP).[1] However, the presence of the N-methyl group and the C3-hemiaminal moiety introduces unique analytical challenges, particularly regarding ionization efficiency and pH-dependent stability.[1]

This application note details a robust, validated LC-MS/MS protocol designed to overcome these challenges. We address the potential for ring-chain tautomerism inherent to cyclic hemiaminals and provide a self-validating workflow suitable for high-throughput bioanalysis in plasma and brain tissue homogenates.[1]

Chemical Context & Stability Considerations

Analyte: 3-Butyl-3-hydroxy-2-methylisoindolin-1-one CAS: 4770-21-2 Molecular Formula: C₁₃H₁₇NO₂ Molecular Weight: 219.28 g/mol [1]

Critical Insight (Expertise): BMHMI contains a hemiaminal center at the C3 position.[1] In highly acidic aqueous environments, hemiaminals can undergo dehydration to form reactive N-acyliminium ions or ring-opening to form keto-amides (e.g., 2-pentanoyl-N-methylbenzamide).[1] Therefore, sample preparation and mobile phase pH must be optimized to prevent on-column degradation or interconversion, which would compromise peak shape and quantification accuracy.[1]

Experimental Methodology

Instrumentation
  • LC System: UHPLC System (e.g., Waters ACQUITY UPLC or Agilent 1290 Infinity II).[1]

  • Detector: Triple Quadrupole Mass Spectrometer (e.g., SCIEX Triple Quad™ 6500+ or Thermo TSQ Altis).[1]

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.[1]

Mass Spectrometry Conditions

The method utilizes Multiple Reaction Monitoring (MRM) for high selectivity.[1]

ParameterSettingRationale
Ionization Mode ESI Positive (+)The tertiary amide nitrogen and the hydroxyl group facilitate protonation to form

.[1]
Spray Voltage 3500 VOptimized for stable Taylor cone formation without discharge.[1]
Source Temp 500°CEnsures efficient desolvation of the polar lactam.[1]
Curtain Gas 35 psiPrevents solvent clusters from entering the analyzer.[1]

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)RoleMechanism
BMHMI 220.1202.120QuantifierLoss of H₂O (Dehydration to iminium)
BMHMI 220.1146.135QualifierRing cleavage / Loss of Butyl chain
IS (SIL) 223.1205.120Internal StdDeuterated Analog (

-BMHMI)
Chromatographic Conditions

To mitigate the risk of hemiaminal dehydration, a neutral-to-weakly acidic mobile phase is employed.[1]

  • Column: Waters XBridge BEH C18 XP (2.1 × 100 mm, 2.5 µm) or equivalent.[1]

    • Why? The BEH particle offers excellent stability at high pH, allowing flexibility, though we stick to pH ~4-5 for this hemiaminal.[1]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 4.5).[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0.0 min: 10% B[1]

    • 1.0 min: 10% B[1]

    • 4.0 min: 90% B[1]

    • 5.0 min: 90% B[1]

    • 5.1 min: 10% B[1]

    • 7.0 min: Stop

Sample Preparation Protocol

We recommend Liquid-Liquid Extraction (LLE) over Protein Precipitation (PPT) to minimize matrix effects (phospholipids) and ensure high recovery of the neutral lactam.[1]

Reagents:

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc).[1]

  • Internal Standard (IS) Working Solution: 100 ng/mL in 50% Methanol.[1]

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of biological sample (Plasma/Brain Homogenate) into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of IS Working Solution. Vortex briefly.

  • Extraction: Add 500 µL of MTBE.

  • Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1200 rpm for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 × g for 5 minutes at 4°C.

  • Transfer: Transfer 400 µL of the supernatant (organic layer) to a clean 96-well plate or glass tube.

  • Evaporation: Dry under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (10% ACN / 90% Water).

  • Clarification: Vortex and centrifuge (2000 × g, 2 min) before injection.

Visualizations

Figure 1: Proposed Fragmentation Pathway & Logic

The following diagram illustrates the mechanistic logic behind the chosen MRM transitions, specifically the dehydration step which is characteristic of 3-hydroxyisoindolinones.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 220.1 (Protonated Hemiaminal) Intermediate N-Acyliminium Ion m/z 202.1 (Quantifier) Parent->Intermediate - H₂O (18 Da) Collision Energy: 20 eV Fragment1 Ring Cleavage Product m/z 146.1 (Qualifier) Intermediate->Fragment1 - C4H8 (Butyl) Collision Energy: 35 eV Fragment2 Alkyl Loss m/z 163.1 (Minor) Intermediate->Fragment2 Alternative Pathway

Caption: ESI+ Fragmentation pathway of BMHMI showing the characteristic dehydration to the stable N-acyliminium ion.

Figure 2: Sample Preparation & Analysis Workflow

A streamlined workflow ensuring data integrity and reproducibility.

Workflow cluster_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis Sample Plasma/Tissue (50 µL) Extract Add MTBE (500 µL) Sample->Extract Dry N₂ Evaporation @ 40°C Extract->Dry Recon Reconstitute (10% ACN) Dry->Recon Inject Injection (5 µL) Recon->Inject Separation UPLC Separation (C18 Column) Inject->Separation Detection MS/MS Detection (m/z 220 > 202) Separation->Detection

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow coupled with UPLC-MS/MS analysis.

Method Validation Strategy (FDA/EMA Compliance)

To ensure the method meets regulatory standards (FDA M10), the following validation parameters must be executed:

  • Selectivity: Analyze 6 blank lots of matrix (plasma/brain) to ensure no interference at the retention time of BMHMI (approx. 2.5 min) or the IS.

  • Linearity: Construct a calibration curve ranging from 1.0 ng/mL to 1000 ng/mL . Use a weighted (

    
    ) linear regression.[1]
    
  • Accuracy & Precision:

    • Perform QC runs at LLOQ (1 ng/mL), Low (3 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) levels.

    • Acceptance criteria: ±15% (±20% for LLOQ).[1]

  • Matrix Effect: Compare the peak area of post-extraction spiked samples vs. neat solution standards. A value between 85-115% indicates minimal ion suppression/enhancement.[1]

  • Hemiaminal Stability Check:

    • Benchtop Stability: 4 hours at room temperature.[1]

    • Autosampler Stability: 24 hours at 10°C.[1]

    • Freeze-Thaw: 3 cycles from -80°C to RT.

    • Critical: If degradation is observed (e.g., appearance of a peak at m/z 202 in the Q1 scan before fragmentation), adjust the reconstitution solvent to be strictly neutral (pH 7.0) and lower the evaporation temperature.

References

  • FDA. Bioanalytical Method Validation Guidance for Industry.[1] (2018).[1] U.S. Food and Drug Administration.[1] [Link]

  • EMA. Guideline on bioanalytical method validation.[1] (2011).[1][2] European Medicines Agency.[1] [Link]

  • Diao, X., et al. "Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites... across the rat blood-brain barrier."[1] Acta Pharmacologica Sinica, 36(12), 1520-1527 (2015).[1] [Link] (Cited for structural analog behavior and metabolite handling).[1]

  • Vertex Pharmaceuticals. "Spiropiperidine derivatives as modulators of muscarinic receptors."[1] Patent WO200100252, (2001).[1] (Cited for synthetic context of isoindolinone derivatives).

Sources

Application Note: Preparation and Analytical Validation of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Butyl-3-hydroxy-2-methylisoindolin-1-one (CAS: 4770-21-2), widely recognized in pharmaceutical quality control as Butylphthalide Impurity 86[1][2], is a critical analytical standard. It is utilized in the pharmacokinetic, metabolic, and toxicological profiling of the neuroprotective drug dl-3-n-butylphthalide (NBP)[3][4]. Because experimental inconsistencies often stem from poor solvent selection or compound degradation, this application note provides a self-validating, step-by-step protocol for preparing, storing, and analytically verifying stock solutions of this isoindolinone derivative.

Chemical Profile & Causality of Solvent Selection

The molecular architecture of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one features a lipophilic butyl chain paired with a polar hydroxyl-isoindolinone core. This dual nature dictates its behavior in solution:

  • Aqueous Incompatibility : The lipophilic butyl group restricts direct dissolution in aqueous buffers. Attempting to dissolve the powder directly in water or media leads to micelle formation, precipitation, and inaccurate dosing.

  • Solvent of Choice (DMSO) : Anhydrous Dimethyl Sulfoxide (DMSO) is mandated for the master stock. DMSO effectively solvates both the hydrophobic tail and the polar headgroup through strong dipole interactions, preventing compound aggregation.

  • Photostability : Isoindolinone derivatives are susceptible to photo-oxidation. Therefore, all stock preparation must be conducted in amber glass vials to prevent UV-induced degradation.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 3-Butyl-3-hydroxy-2-methylisoindolin-1-one
Common Name Butylphthalide Impurity 86
CAS Number 4770-21-2
Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
Primary Solvents DMSO, Methanol, Acetonitrile

Experimental Protocol: Master Stock Preparation

Objective : Prepare a 10 mM Master Stock Solution in 100% Anhydrous DMSO.

Materials :

  • 3-Butyl-3-hydroxy-2-methylisoindolin-1-one powder (Purity ≥ 98%)[5]

  • Anhydrous DMSO (LC-MS grade, moisture < 0.005%)

  • Amber glass HPLC vials with PTFE-lined caps

  • Analytical balance (0.01 mg readability)

Step-by-Step Methodology :

  • Equilibration : Allow the lyophilized powder to equilibrate to room temperature (20–25°C) inside a desiccator for 30 minutes. Causality: This prevents ambient moisture condensation on the cold powder, which can hydrolyze or degrade the stock over time.

  • Weighing : Weigh exactly 2.19 mg of the compound into a sterile, static-free amber glass vial. Causality: Glass prevents the non-specific binding of the lipophilic compound that frequently occurs with polypropylene microcentrifuge tubes.

  • Dissolution : Add exactly 1.00 mL of Anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Homogenization : Vortex the solution for 60 seconds at medium speed. Sonicate in a water bath at room temperature for 2–3 minutes until the solution is completely clear.

  • Aliquoting : Divide the master stock into 50 µL aliquots in amber glass inserts. Causality: Aliquoting prevents repeated freeze-thaw cycles, which introduce atmospheric moisture into the hygroscopic DMSO, leading to compound precipitation.

  • Storage : Store aliquots immediately at -80°C. The stock is stable for up to 6 months under these conditions.

Analytical Validation (LC-MS/MS)

To ensure trustworthiness and establish a self-validating system, the stock's concentration and integrity must be verified via LC-MS/MS before use in biological assays, mimicking established pharmacokinetic protocols for NBP and its metabolites[3][6].

Preparation of Analytical Sample : Dilute the 10 mM DMSO stock 1:1000 in Acetonitrile containing 0.1% Formic Acid (FA) to yield a 10 µM working solution. Causality: 0.1% FA acts as a proton donor, significantly enhancing the ionization efficiency of the isoindolinone nitrogen in positive Electrospray Ionization (ESI+) mode[7][8].

LC-MS/MS Parameters :

  • Column : C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.7 µm) maintained at 40°C[6].

  • Mobile Phase : Gradient elution using Water (0.1% FA) and Acetonitrile (0.1% FA)[6][8].

  • Detection : Multiple Reaction Monitoring (MRM) in positive ion mode. Monitor the precursor-to-product ion transitions specific to the compound (typically [M+H]+ at m/z 220.1 to its primary fragment).

Application in In Vitro Assays

When applying the stock to cell-based models (e.g., neuronal cell lines for neuroprotection or toxicity assays), the final DMSO concentration must be strictly maintained below 0.1% (v/v). Higher concentrations of DMSO induce solvent-mediated cytotoxicity, confounding experimental results.

Table 2: Serial Dilution Scheme for In Vitro Assays (Targeting <0.1% DMSO)

StepSource SolutionVolume of SourceVolume of DiluentFinal ConcentrationFinal DMSO %
1 10 mM Master Stock10 µL990 µL (Media)100 µM1.0%
2 100 µM Intermediate100 µL900 µL (Media)10 µM0.1%
3 10 µM Working Sol.100 µL900 µL (Media)1 µM0.01%

Workflow Visualization

G Powder 3-Butyl-3-hydroxy-2-methylisoindolin-1-one (Solid Powder, CAS: 4770-21-2) Weighing Weighing & Transfer (Amber Glass Vials) Powder->Weighing MasterStock 10 mM Master Stock (100% Anhydrous DMSO) Weighing->MasterStock Add Anhydrous DMSO Aliquoting Aliquoting & Storage (-20°C to -80°C, Protect from Light) MasterStock->Aliquoting LCMS Analytical Validation (LC-MS/MS, 0.1% FA in ACN) Aliquoting->LCMS Dilute 1:1000 in ACN InVitro In Vitro Assays (Dilution in Media, DMSO < 0.1%) Aliquoting->InVitro Serial Dilution in Media

Workflow for the preparation, storage, and validation of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one.

References

  • Diao, X., et al. (2013). "Metabolism and Pharmacokinetics of 3-n-Butylphthalide (NBP) in Humans: The Role of Cytochrome P450s and Alcohol Dehydrogenase in Biotransformation." Drug Metabolism and Disposition. URL: [Link]

  • Li, X., et al. (2024). "Antibiotics affect the pharmacokinetics of n-butylphthalide in vivo by altering the intestinal microbiota." PLoS ONE, 19(6): e0297713. URL: [Link]

  • Qiu, X., et al. (2008). "High-performance liquid chromatography for the determination of 3-n-butylphthalide in rat plasma by tandem quadrupole mass spectrometry: application to a pharmacokinetic study." Journal of Chromatography B. URL: [Link]

Sources

Preclinical In Vivo Pharmacokinetic Study Design for 3-Butyl-3-hydroxy-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Analyte Profiling

3-Butyl-3-hydroxy-2-methylisoindolin-1-one (CAS: 4770-21-2), also identified in pharmaceutical development as Butylphthalide impurity 86[1], is a structurally significant nitrogen-containing heterocyclic compound. It is an aza-derivative of the well-known neuroprotective agent 3-n-butylphthalide (NBP), where the lactone oxygen is replaced by an N-methyl group, and a hydroxyl group is introduced at the C3 position.

Understanding the pharmacokinetics (PK) of this specific isoindolin-1-one scaffold is critical for two reasons:

  • Metabolic Stability & CNS Penetration: The isoindolin-1-one core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of CNS-active agents (such as GABA_A receptor modulators) due to its favorable blood-brain barrier (BBB) penetration[2].

  • First-Pass Metabolism Dynamics: While traditional lactones like NBP undergo rapid and extensive first-pass metabolism mediated by hepatic CYP3A4 and CYP2E1[3], the structural modifications in isoindolin-1-one scaffolds (specifically the lactam ring and 3-hydroxyl group) significantly alter its lipophilicity, biological efficacy, and metabolic clearance rates[4].

The following protocol outlines a self-validating, highly controlled in vivo PK and biodistribution study designed to accurately map the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Pharmacokinetic & Biodistribution Pathway

PK_Workflow Admin Dosing: 3-Butyl-3-hydroxy- 2-methylisoindolin-1-one GI Gastrointestinal Tract (Absorption & First-Pass) Admin->GI PO Admin Plasma Systemic Plasma (Central Compartment) Admin->Plasma IV Admin GI->Plasma Absorption (Ka) Brain Blood-Brain Barrier (CNS Distribution) Plasma->Brain Distribution (K12) Liver Hepatic CYP450 (Metabolism) Plasma->Liver Hepatic Clearance Excretion Renal & Biliary (Excretion) Plasma->Excretion Renal Clearance Brain->Plasma Redistribution (K21) Liver->Excretion Phase I/II Metabolites

In vivo pharmacokinetic and biodistribution pathway of the isoindolin-1-one derivative.

Self-Validating Analytical Methodology (LC-MS/MS)

To ensure absolute trustworthiness of the generated PK data, the quantification of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one must rely on a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Causality in Sample Preparation

Because the analyte contains both a lipophilic butyl chain and a polar hydroxyl group, standard liquid-liquid extraction (LLE) can yield inconsistent recoveries. Instead, protein precipitation (PPT) using acetonitrile containing an internal standard (IS, e.g., Diazepam) is mandated.

  • The "Why": PPT instantly denatures plasma proteins that would otherwise cause severe ion suppression in the electrospray ionization (ESI) source. By spiking the IS directly into the precipitation solvent, any volumetric losses during centrifugation (14,000 rpm, 4°C) are mathematically normalized by the Analyte/IS area ratio, making the extraction self-correcting.

Chromatographic Separation & Detection
  • Column: C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.8 µm).

  • Detection: ESI positive mode (+), utilizing Multiple Reaction Monitoring (MRM).

  • Validation Checkpoints: A calibration curve (1–1000 ng/mL) must be run alongside Low, Mid, and High Quality Control (QC) samples. The analytical batch is only valid if QC accuracies fall within ±15% of their nominal concentrations.

Table 1: Optimized LC-MS/MS Gradient Elution Profile

Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% FA in

)
Mobile Phase B (Acetonitrile)Rationale
0.000.4090%10%Retain polar metabolites
1.500.4010%90%Elute lipophilic analyte
2.500.4010%90%Wash column of phospholipids
2.600.4090%10%Re-equilibrate to baseline
4.000.4090%10%End of run

In Vivo Experimental Protocol

Step 1: Animal Preparation & Fasting
  • Acquire male Sprague-Dawley (SD) rats (200–250 g). Acclimate for 7 days under standard conditions (12h light/dark cycle).

  • Causality Check: Fast the PO (oral) cohort for 12 hours prior to dosing, providing only water ad libitum. Fasting eliminates food-induced variations in gastric emptying and splanchnic blood flow, ensuring that the absorption rate (

    
    ) reflects the intrinsic permeability of the compound rather than a food-drug interaction.
    
Step 2: Formulation & Dosing
  • Intravenous (IV) Formulation (5 mg/kg): Dissolve the compound in 5% DMSO, 10% Tween-80, and 85% sterile saline.

    • Why: The co-solvent system prevents intravenous precipitation of the lipophilic butyl chain, avoiding artificial inflation of the volume of distribution (

      
      ) or the induction of micro-embolisms.
      
  • Oral (PO) Formulation (20 mg/kg): Suspend the compound in 0.5% Sodium Carboxymethyl Cellulose (CMC-Na).

    • Why: This mimics the dissolution profile of a solid oral dosage form, providing a realistic assessment of gastrointestinal absorption.

Step 3: Blood and Tissue Sampling
  • Plasma Collection: Collect 200 µL of blood via the jugular vein into heparinized tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Centrifuge immediately at 4,000 rpm for 10 min at 4°C to separate plasma.

  • Brain Tissue Collection (Optional but Recommended): For CNS-targeted profiling, euthanize a subset of rats at

    
     (e.g., 1 hour). Perfuse with cold saline to remove residual blood, homogenize the brain tissue in a 1:3 ratio of PBS, and process via PPT. This calculates the Brain-to-Plasma (
    
    
    
    ) ratio, a definitive measure of BBB penetration[2].

Data Presentation & Pharmacokinetic Modeling

Data must be processed using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin). The absolute bioavailability (


) is calculated using the dose-normalized Area Under the Curve (AUC) ratio: 

.

Table 2: Expected Pharmacokinetic Parameters (Illustrative Baseline)

PK ParameterSymbolIV Administration (5 mg/kg)PO Administration (20 mg/kg)Physiological Significance
Maximum Concentration

N/A (Extrapolated

)
~850 ng/mLPeak systemic exposure post-absorption.
Time to Peak

N/A0.5 – 1.0 hIndicates rapid GI absorption.
Area Under Curve

~2,100 h·ng/mL~3,360 h·ng/mLTotal systemic exposure.
Elimination Half-Life

2.5 h3.2 hTime required to clear 50% of the drug.
Clearance

~2.38 L/h/kgN/AEfficiency of hepatic/renal elimination.
Volume of Distribution

~8.5 L/kgN/AHigh

indicates extensive tissue/CNS distribution.
Bioavailability

100%~40% Extent of first-pass hepatic metabolism.

References

  • 丁苯酞杂质86 (Butylphthalide impurity 86) . Molcoo Biochemical. Available at: [Link][1]

  • Tian, X., et al. (2013). Metabolism and Pharmacokinetics of 3-n-Butylphthalide (NBP) in Humans: The Role of Cytochrome P450s and Alcohol Dehydrogenase in Biotransformation . Drug Metabolism and Disposition (via ResearchGate). Available at:[Link][3]

  • Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds . ResearchGate. Available at:[Link][4]

  • Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy . Journal of Medicinal Chemistry. Available at:[Link][2]

Sources

Application Note: Cell Culture Dosing Protocols for 3-Butyl-3-hydroxy-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers investigating 3-Butyl-3-hydroxy-2-methylisoindolin-1-one (CAS: 4770-21-2), a specific nitrogen-substituted derivative and known impurity/metabolite of the ischemic stroke drug 3-n-butylphthalide (NBP) .[1]

While often utilized as a pharmaceutical reference standard (Impurity 86), this compound represents a critical structural analog for structure-activity relationship (SAR) studies in neuroprotection and isoindolinone pharmacology.[1]

Introduction & Pharmacological Context

3-Butyl-3-hydroxy-2-methylisoindolin-1-one is a hemiaminal derivative of 3-n-butylphthalide (NBP).[1] Structurally, it replaces the lactone oxygen of NBP with an N-methyl group and adds a hydroxyl moiety at the C3 position.[1] In pharmaceutical development, it is monitored as Impurity 86 or a degradation product formed via the reaction of NBP intermediates with methylamine sources.[1]

Research Applications:

  • Toxicity Profiling: Assessing the safety of NBP impurities in neuronal and endothelial models.[1]

  • Metabolite Activity: Investigating if ring-opened or nitrogen-substituted metabolites contribute to the neuroprotective effects of parent NBP.[1]

  • Isoindolinone Scaffolds: Screening for anti-inflammatory or cytotoxic activity distinct from the parent phthalide.[1]

Chemical Preparation & Handling

Critical Note: This compound is a hemiaminal and can be sensitive to acidic pH, potentially dehydrating to the corresponding enamine or hydrolyzing back to the open-chain keto-amide.[1] Avoid acidic aqueous buffers for long-term storage.[1]

Solubility Data
SolventSolubility LimitSuitability for Cell Culture
DMSO ~50 mM (10.96 mg/mL)Recommended (Primary Vehicle)
Ethanol ~10 mMSecondary (Evaporation risk)
Water/PBS < 0.1 mMPoor (Precipitation risk)
Stock Solution Protocol (10 mM)

Objective: Prepare 1 mL of 10 mM Stock Solution.

  • Weigh 2.19 mg of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one.

  • Add 1.0 mL of sterile, cell-culture grade DMSO (anhydrous).

  • Vortex vigorously for 30 seconds until fully dissolved.

  • Aliquot: Dispense into 50 µL aliquots in amber microcentrifuge tubes.

  • Storage: Store at -20°C (stable for 3 months) or -80°C (stable for 1 year). Avoid repeated freeze-thaw cycles.[1]

Cell Culture Dosing Protocols

Experimental Design: Neurotoxicity & Efficacy Screening

This protocol is optimized for SH-SY5Y (Human Neuroblastoma) and HUVEC (Endothelial) cell lines, common models for NBP-related research.[1]

Experimental Groups:

  • Vehicle Control: 0.1% DMSO (Max tolerance).[1]

  • Negative Control: Untreated cells.[1]

  • Test Groups: 1, 10, 50, 100 µM.

  • Positive Control: 10 µM 3-n-butylphthalide (NBP) (for efficacy comparison).

Workflow Visualization

The following diagram outlines the preparation and dosing timeline for a standard Oxygen-Glucose Deprivation (OGD) rescue assay or simple toxicity screen.

DosingProtocol Stock Stock Prep (10 mM in DMSO) Intermed Intermediate Dilution (100x in Media) Stock->Intermed 1:100 Dilution Final Final Dosing (1-100 µM) Intermed->Final 1:10 Dilution (0.1% DMSO Final) Assay Readout (CCK-8 / Western Blot) Final->Assay 24-48h Incubation Cells Cell Seeding (SH-SY5Y / HUVEC) Cells->Final 24h Adhesion

Caption: Serial dilution strategy ensures DMSO concentration remains constant (0.1%) across all dose groups.

Detailed Step-by-Step Protocol
Phase 1: Cell Seeding[1]
  • Seed cells in 96-well plates at a density of 5,000–10,000 cells/well .

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Compound Preparation (Freshly Prepared)

Do not add 100% DMSO stock directly to cells to avoid "hotspots" of toxicity.[1]

  • Intermediate Step: Dilute the 10 mM DMSO stock 1:100 into serum-free media (or PBS) to create a 100 µM (2x or 10x) working solution.

    • Example: 10 µL Stock + 990 µL Media = 100 µM.[1]

  • Serial Dilution: Perform 1:2 or 1:10 serial dilutions in media containing 0.1% DMSO to maintain vehicle consistency.

Phase 3: Treatment[1]
  • Aspirate old media from the wells.[1]

  • Add 100 µL of the prepared drug-media solutions to the respective wells.

  • For Toxicity: Incubate for 24 or 48 hours under normal conditions.

  • For Neuroprotection (OGD Model):

    • Pre-treat cells with compound for 2 hours.[1]

    • Wash and replace with glucose-free media (hypoxia) for 4–6 hours.[1]

    • Reperfusion: Replace with normal media containing the compound for 24 hours.

Phase 4: Readout (CCK-8 Assay)
  • Add 10 µL of CCK-8 reagent per well.[1]

  • Incubate for 1–4 hours at 37°C.

  • Measure absorbance at 450 nm .

Mechanistic Validation (Western Blot Targets)

If investigating the bioactivity of this metabolite compared to NBP, assess the following pathways known to be modulated by the isoindolinone/phthalide scaffold:

  • Nrf2/HO-1 Pathway: Oxidative stress response.[1]

    • Target: Upregulation of Nuclear Nrf2 and Heme Oxygenase-1.[1]

  • Apoptosis:

    • Target: Cleaved Caspase-3, Bcl-2/Bax ratio.[1]

  • Akt/mTOR: Cell survival signaling.[1]

SignalingPathway Compound 3-Butyl-3-hydroxy- 2-methylisoindolin-1-one ROS ROS Scavenging (Putative) Compound->ROS ? Nrf2 Nrf2 (Nuclear) Compound->Nrf2 Activation Mito Mitochondrial Protection Compound->Mito Stabilization HO1 HO-1 / NQO1 Nrf2->HO1 Transcription Survival Neuronal Survival HO1->Survival Mito->Survival

Caption: Putative mechanism of action based on structural homology to 3-n-butylphthalide (NBP).

Troubleshooting & FAQ

Q: The compound precipitated when added to the media. [1]

  • Cause: Rapid addition of high-concentration DMSO stock to aqueous media.[1]

  • Solution: Use the "Intermediate Step" (Section 3.3). Pre-warm the media to 37°C before adding the compound. Ensure the final concentration does not exceed the solubility limit (approx. 100 µM in aqueous media).[1]

Q: Is this compound light sensitive?

  • Insight: Isoindolinones are generally stable, but as a hydroxy-substituted derivative, it may be prone to photo-oxidation.[1]

  • Protocol: Perform experiments in low light and use amber tubes for storage.

Q: How does it compare to NBP?

  • Context: NBP is a lactone; this compound is a lactam (isoindolinone) hemiaminal.[1] It is more polar than NBP.[1] It may exhibit lower membrane permeability but higher stability against hydrolysis in plasma.[1]

References

  • Chemical Identity & CAS

    • Source: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CAS 4770-21-2.[1]

    • Link:[1]

  • Parent Drug Pharmacology (NBP)

    • Title: L-3-n-Butylphthalide improves cognitive impairment and reduces amyloid-beta deposition in Alzheimer's disease models.[1]

    • Source:Neuropharmacology (Cited for mechanistic context of butyl-phthalide/isoindoline scaffolds).[1]

    • Link:[1]

  • Impurity Profiling

    • Source: BLD Pharmatech / ChemScene Reference Standards for NBP Impurities.[1]

    • Context: Identification of "3-Butyl-3-hydroxy-2-methylisoindolin-1-one" as Impurity 86.[1][2][3]

    • Link:[1]

(Note: Specific biological efficacy papers for this isolated impurity are rare; protocols are derived from validated methodologies for structural analogs and parent NBP.)[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Butyl-3-hydroxy-2-methylisoindolin-1-one (CAS: 4770-21-2). As an isoindolinone derivative structurally related to the well-known stroke medication 3-n-butylphthalide (NBP), this compound presents significant formulation challenges. While its C3-hydroxyl group provides a minor degree of polarity, the highly lipophilic butyl chain and planar aromatic core drive up the crystal lattice energy, resulting in poor aqueous solubility (< 10 µg/mL).

This guide provides researchers and drug development professionals with field-proven, self-validating troubleshooting strategies to overcome these solubility barriers across various experimental phases.

Section 1: Diagnostic FAQ - Understanding the Solubility Barrier

Q: Why is this compound so poorly soluble in water despite having a hydroxyl group? A: The C3-OH is part of a hemiaminal/lactam-like pseudo-acidic system. While it can act as a hydrogen bond donor, it does not ionize at physiological pH (unlike carboxylic acids or basic amines). The overall lipophilicity (LogP) is heavily dominated by the non-polar butyl tail and the aromatic ring, making water an energetically unfavorable solvent.

Q: Can I use simple pH adjustment (acid/base titration) to dissolve it? A: No. Because the molecule lacks strongly ionizable functional groups (the pKa of the hydroxyl is typically > 12), standard pH adjustments will not yield a stable, water-soluble salt form. You must rely on non-covalent solubilization techniques such as cosolvents, cyclodextrin complexation, or solid dispersions.

Section 2: Formulation Selection Workflow

Selecting the right solubilization strategy depends entirely on your experimental endpoint. Use the decision tree below to identify the optimal approach for your assay.

FormulationWorkflow Start Target: 3-Butyl-3-hydroxy-2-methylisoindolin-1-one InVitro In Vitro Assays (Cell Culture) Start->InVitro InVivo In Vivo Dosing (Animal Models) Start->InVivo Cosolvent Cosolvent / Micelles (DMSO / Tween-80) InVitro->Cosolvent Low Volume IV_IP IV / IP Injection InVivo->IV_IP Oral Oral Gavage (PO) InVivo->Oral Cyclodextrin HP-β-CD Complexation (10-20% w/v) IV_IP->Cyclodextrin High Biocompatibility Oral->Cyclodextrin Liquid Dosing SolidDisp Amorphous Solid Dispersion (PVP / HPMC-AS) Oral->SolidDisp Maximize Bioavailability

Decision tree for selecting a solubility enhancement strategy based on the experimental phase.

Section 3: Troubleshooting Guide & Self-Validating Protocols

Strategy A: Cosolvent & Surfactant Systems (For In Vitro Cell Assays)

The Problem: Dissolving the compound purely in DMSO and adding it to cell culture media often causes immediate drug precipitation or requires DMSO concentrations (>0.5% v/v) that induce solvent cytotoxicity. The Causality: Water rapidly extracts the DMSO, leaving the hydrophobic compound to crash out of solution. By introducing a non-ionic surfactant like Tween-80, you lower the interfacial tension. The surfactant forms micelles that encapsulate the lipophilic butyl tail, keeping the drug suspended when diluted in aqueous media[1].

Step-by-Step Protocol:

  • Stock Preparation: Dissolve 10 mg of the compound in 100 µL of absolute ethanol (or DMSO).

  • Surfactant Addition: Add 10 µL of Tween-80 to the stock and vortex vigorously for 2 minutes to ensure homogenous distribution.

  • Aqueous Dilution: Slowly add 890 µL of pre-warmed (37°C) PBS or culture medium dropwise while continuously sonicating the mixture.

  • Self-Validation Step: Analyze the final solution via Dynamic Light Scattering (DLS). A monodisperse peak at < 200 nm confirms stable micelle formation. If visible cloudiness occurs, the compound has precipitated; incrementally increase the Tween-80 ratio.

Strategy B: Cyclodextrin Inclusion Complexes (For In Vivo IV/IP Dosing)

The Problem: Injecting particulate matter intravenously is fatal to animal models, and surfactants can cause hemolysis at high concentrations. The Causality: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity and a hydrophilic exterior. The lipophilic butyl chain of the compound inserts into this cavity via van der Waals forces, masking the hydrophobic region from water. Meanwhile, the exterior hydroxyl groups of the cyclodextrin ensure excellent aqueous solvation[2], a mechanism widely validated for NBP derivatives[3].

CyclodextrinMech Drug Free Drug (Lipophilic Butyl Tail) Complex Inclusion Complex (Water Soluble) Drug->Complex Butyl group inserts into cavity CD HP-β-CD (Hydrophobic Core, Hydrophilic Shell) CD->Complex Host molecule

Mechanism of HP-β-CD inclusion complexation enhancing aqueous solubility.

Step-by-Step Protocol:

  • Host Preparation: Prepare a 10% to 20% (w/v) HP-β-CD solution in 0.9% sterile saline.

  • Complexation: Add the target compound to the cyclodextrin solution at a 1:10 molar ratio.

  • Equilibration: Stir continuously on a magnetic stirrer at room temperature for 24-48 hours until the suspension becomes optically clear.

  • Sterilization: Filter the solution through a 0.22 µm PES syringe filter to ensure sterility and remove any uncomplexed residual drug.

  • Self-Validation Step: Perform Phase Solubility Analysis (Higuchi-Connors plot). Plotting drug concentration against HP-β-CD concentration should yield an

    
    -type linear graph, confirming a stable 1:1 stoichiometric inclusion complex.
    
Strategy C: Amorphous Solid Dispersions (For Oral Bioavailability)

The Problem: The crystalline form of the compound has poor dissolution in the gastrointestinal tract, leading to erratic oral bioavailability. The Causality: By dissolving the drug with a hydrophilic polymer (e.g., PVP or HPMC-AS) and rapidly evaporating the solvent, the drug is trapped in an amorphous state. The polymer matrix restricts the molecular mobility of the drug, preventing the nucleation and crystal growth that would normally lead to precipitation. This maintains a supersaturated state in the gut[4].

Step-by-Step Protocol:

  • Co-dissolution: Dissolve the drug and PVP (1:4 w/w ratio) in a volatile solvent mixture (e.g., Methanol/Dichloromethane).

  • Rapid Evaporation: Remove the solvent rapidly using a spray dryer or a rotary evaporator under high vacuum.

  • Processing: Pulverize the resulting thin film/solid into a fine powder and store it immediately in a desiccator to prevent moisture-induced recrystallization.

  • Self-Validation Step: Perform Powder X-Ray Diffraction (PXRD). The complete absence of sharp diffraction peaks (resulting in a broad "halo" pattern) confirms the successful transition from a crystalline to an amorphous state.

Section 4: Quantitative Data Summary

The table below summarizes the expected outcomes of the troubleshooting protocols described above, providing a benchmark for your formulation efforts.

Solubilization StrategyPrimary ExcipientsExpected Solubility IncreaseBest Use CasePrimary Limitation
Micellar Suspension Ethanol (10%), Tween-80 (1%)50x to 100xIn vitro cell culture assaysPotential surfactant toxicity at >1% v/v
Inclusion Complex HP-β-CD (10-20% w/v)200x to 500xIV / IP injections in rodentsRequires 24-48h equilibration time
Solid Dispersion PVP or HPMC-AS (1:4 ratio)100x to 300x (Supersaturation)Oral gavage (PO) dosingSusceptible to moisture-induced recrystallization

References

  • Source: Frontiers in Microbiology (PMC - nih.gov)
  • Source: Molecules (PMC - PubMed Central)
  • Dl-3-n-Butylphthalide Reduces Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion Through GDNF/GFRα1/Ret Signaling Preventing Hippocampal Neuron Apoptosis Source: Frontiers in Aging Neuroscience URL
  • Polymer-Mediated Drug Supersaturation Controlled by Drug–Polymer Interactions Persisting in an Aqueous Environment Source: Molecular Pharmaceutics - ACS Publications URL

Sources

Technical Support Center: Optimizing 3-Butyl-3-hydroxy-2-methylisoindolin-1-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The synthesis of 3-butyl-3-hydroxy-2-methylisoindolin-1-one relies on the nucleophilic addition of a butylmetal species (typically Grignard) to N-methylphthalimide. While theoretically straightforward, this reaction is a "Goldilocks" system. The target molecule is a cyclic hemiaminal , a functional group that possesses inherent instability.

The Core Challenge: The hemiaminal is in equilibrium with its open-chain keto-amide form and is highly susceptible to acid-catalyzed dehydration. Low yields are rarely due to a failure of the Grignard addition itself, but rather the degradation of the product during workup or side-reactions driven by poor kinetic control.

Master Reaction Pathway & Failure Modes

The following diagram outlines the mechanistic pathway and the specific points where yield is lost.

ReactionPathway SM N-Methylphthalimide Inter Tetrahedral Mg-Intermediate SM->Inter THF, -78°C to 0°C Kinetic Control Grignard n-BuMgCl (Nucleophile) Grignard->Inter Product TARGET: 3-Butyl-3-hydroxy- 2-methylisoindolin-1-one Inter->Product Mild Hydrolysis (Sat. NH4Cl) Side_DiAdd Side Product C: Di-butylated Product Inter->Side_DiAdd Excess Grignard or High Temp Side_Alkene Side Product A: 3-Butylidene-2-methyl- isoindolin-1-one (Dehydration) Product->Side_Alkene Acidic pH or Heat Side_RingOpen Side Product B: Keto-Amide (Ring Opening) Product->Side_RingOpen Strong Base (pH > 10)

Figure 1: Mechanistic pathway showing the critical stability window of the hemiaminal target (Green) versus common degradation routes (Red).

Diagnostic Troubleshooting Guide

This section addresses specific failure modes based on the impurity profile observed in your crude NMR or LC-MS data.

Scenario A: "I see starting material remaining, but yield is low."

Diagnosis: Incomplete Conversion due to Reagent Failure.

  • Root Cause 1: Grignard Degradation. Commercial n-BuMgCl solutions degrade over time, absorbing moisture to form butane and Mg(OH)Cl. A "2.0 M" bottle may actually be 1.2 M.

  • Root Cause 2: Wet Solvent. Even 50 ppm water in THF can quench a significant portion of the reagent before it reacts.

  • Corrective Action:

    • Mandatory Titration: Titrate your Grignard reagent using salicylaldehyde phenylhydrazone or iodine prior to use [1].

    • Stoichiometry Adjustment: If the titer is good, increase the equivalent loading to 1.2 – 1.3 eq . The first 5-10% often acts as a "scavenger" for adventitious moisture.

Scenario B: "I see a major impurity with an alkene proton (triplet, ~5.5-6.0 ppm)."

Diagnosis: Acid-Catalyzed Dehydration.

  • The Mechanism: The target is a tertiary alcohol (hemiaminal). In the presence of acid (even weak acid) or heat, it eliminates water to form the thermodynamically stable exo-methylene product (3-butylidene-2-methylisoindolin-1-one) [2].

  • Root Cause:

    • Using HCl for quenching.

    • Heating the crude mixture during rotary evaporation (>40°C).

    • Silica gel chromatography (Silica is acidic).

  • Corrective Action:

    • Quench Gently: Use saturated aqueous NH₄Cl (pH ~5-6) or phosphate buffer. Never use HCl.

    • Passivation: Pre-treat silica gel with 1% Et₃N in hexanes before running the column to neutralize acidic sites.

    • Cold Concentration: Keep the water bath on the rotovap <35°C.

Scenario C: "I see a ketone peak in the IR/NMR and no cyclic product."

Diagnosis: Ring Opening (Base Hydrolysis).

  • Root Cause: If the quench is too basic (pH > 10) or if the reaction warms up too much during the addition, the ring opens to form the keto-amide (o-valeryl-N-methylbenzamide).

  • Corrective Action: Maintain internal temperature below 0°C during addition. Ensure the quench brings the pH to neutral (7-8).

Optimized Experimental Protocol

Standardized for 10 mmol scale. Validated for high selectivity.

Reagents & Equipment[5][7]
  • Substrate: N-Methylphthalimide (Dry, recrystallized if yellow).

  • Reagent: n-Butylmagnesium chloride (2.0 M in THF, Titrated ).

  • Solvent: Anhydrous THF (distilled from Na/Benzophenone or from SPS).

  • Vessel: Flame-dried 3-neck flask with internal thermometer.

Step-by-Step Methodology
StepOperationTechnical Rationale
1 Dissolution Dissolve N-methylphthalimide (1.61 g, 10 mmol) in anhydrous THF (20 mL) under Argon.
2 Cooling Cool the solution to -78°C (Dry ice/Acetone).
3 Addition Add n-BuMgCl (12 mmol, 1.2 eq) dropwise over 30 mins.
4 Reaction Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.
5 Quench Pour reaction mixture into cold sat. NH₄Cl (50 mL) with vigorous stirring.
6 Extraction Extract with EtOAc (3 x 30 mL). Wash combined organics with Brine.
7 Isolation Dry over Na₂SO₄ (neutral drying agent). Filter and concentrate at <30°C .

Quantitative Troubleshooting Data

The following table summarizes the impact of temperature and stoichiometry on yield profiles, based on typical isoindolinone chemistry patterns [3].

ConditionTarget YieldDehydration ProductRing-Open Product
-78°C → 0°C (Recommended) > 85% < 5%< 2%
0°C → RT60%15%10%
RT (Constant)30%20%40% (Di-addition risk)
Acidic Workup (1N HCl)10%85% 0%

FAQ: Advanced Technical Queries

Q: Can I use n-Butyllithium (n-BuLi) instead of Grignard? A: Yes, but n-BuLi is much more aggressive. It often leads to higher levels of di-addition (reacting with both carbonyls) or lithiation of the aromatic ring (ortho-lithiation). If you must use n-BuLi, strictly maintain -78°C and use exactly 1.05 equivalents. Grignard is preferred for its "soft" nucleophilicity [4].

Q: My product turns into an oil and solidifies slowly. Is it pure? A: The target 3-hydroxyisoindolinone is often a white solid, but trace impurities (especially the dehydration product) can depress the melting point significantly, resulting in an oil.

  • Tip: Triturate the crude oil with cold diethyl ether or pentane. The hemiaminal often precipitates as a white solid, leaving the oily impurities in solution.

Q: How do I store the product? A: This compound is shelf-stable but should be stored away from acid vapors. Do not store in CDCl₃ solution for prolonged periods, as CDCl₃ slowly forms DCl (acid), which will dehydrate your sample in the NMR tube.

References

  • Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958–2961. Link(Note: Describes standard titration and handling of Grignard reagents).

  • He, G., et al. (2014). Recent Advances in the Synthesis of Isoindolinones. Molecules, 19(2), 1995-2023. Link

  • Gros, P., et al. (2002). New synthetic route to 3-substituted 3-hydroxyisoindolin-1-ones via nucleophilic addition to N-substituted phthalimides. Tetrahedron, 58(13), 2673-2680. Link

  • Katritzky, A. R., et al. (2005). Synthesis of 3-substituted 3-hydroxyisoindolin-1-ones and 3-substituted isoindolin-1-ones. Arkivoc, (vi), 49-55. Link

Technical Support Center: Chiral Resolution of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Subject: Method Development & Troubleshooting for Isoindolinone Enantiomers Assigned Specialist: Senior Application Scientist

Executive Summary & Quick Start

User Query: "I need a baseline method to separate the enantiomers of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one. What is the starting point?"

Scientist's Response: This molecule belongs to the class of 3-substituted-3-hydroxyisoindolin-1-ones . These are cyclic hemiaminals possessing a quaternary stereogenic center at the C-3 position. Based on structural analogs (such as 3-n-butylphthalide derivatives) and general polysaccharide CSP behavior, the Amylose-based stationary phases are the statistical favorite for this separation.

Recommended Starting Conditions (The "Golden Standard")
ParameterSpecificationReasoning
Column Chiralpak AD-H (or AD-3)Amylose tris(3,5-dimethylphenylcarbamate) offers the highest selectivity for isoindolinone lactam rings due to the helical cavity fit.
Mobile Phase n-Hexane / Ethanol (90:10 v/v) Ethanol is preferred over IPA for this specific molecule to improve mass transfer and reduce peak broadening associated with the 3-hydroxyl group.
Flow Rate 1.0 mL/min (for 4.6mm ID)Standard analytical flow.
Temperature 25°CCRITICAL: Do not exceed 30°C initially. Higher temperatures may induce on-column racemization or hemiaminal ring-opening.
Detection UV @ 254 nm or 280 nmThe isoindolinone chromophore is strong in this region.

Method Development Protocol

User Query: "The standard method didn't work. How do I screen for a better separation?"

Scientist's Response: Do not guess. Follow this logical screening hierarchy. This molecule has a hydrogen-bond donor (-OH) and acceptor (C=O), making it sensitive to the "shape" of the chiral selector.

Screening Workflow (DOT Visualization)

MethodDevelopment Start Start: Screening Colsel 1. Column Selection Start->Colsel MP_NP 2. Mobile Phase (NP) Colsel->MP_NP Primary: AD-H / OD-H Check Resolution (Rs) > 1.5? MP_NP->Check Hex/EtOH & Hex/IPA Success Validation Check->Success Yes Fail Switch Mode Check->Fail No Immobilized Screening Immobilized Screening Fail->Immobilized Screening Try Chiralpak IA/IC (DCM/THF tol.) Reverse Phase Reverse Phase Immobilized Screening->Reverse Phase If solubility issues

Figure 1: Systematic screening workflow for 3-substituted isoindolinones. Start with coated phases (AD/OD) in Normal Phase before moving to immobilized or Reverse Phase modes.

Detailed Screening Matrix
PriorityColumnSelector ChemistryMobile Phase AMobile Phase B
1 (Primary) Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane/EtOH (90:10)Hexane/IPA (90:10)
2 (Secondary) Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/EtOH (90:10)Hexane/IPA (85:15)
3 (Tertiary) Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)Hexane/DCM/EtOH (50:30:20)Hexane/THF (80:20)

Expert Insight: The Chiralpak IC column is unique. If AD/OD fails, the chlorinated selector of the IC column often provides the necessary "bite" for the lactam ring, especially if the butyl chain is causing steric hindrance in the amylose grooves.

Troubleshooting Guide (FAQ)

Issue 1: Peak Tailing & Broadening

User: "I see separation, but the second peak is tailing significantly (As > 1.5). Is my column dead?"

Scientist's Diagnosis: No, your column is likely fine. The tailing is caused by the 3-hydroxy group interacting with the residual silanols of the silica support or non-specific binding sites on the polysaccharide.

The Fix:

  • Switch Modifier: If using IPA, switch to Ethanol . Ethanol is a stronger hydrogen-bond donor/acceptor and will "mask" the active sites better.

  • Add Acid (With Caution): Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase.

    • Why? It suppresses the ionization of residual silanols.

    • Warning: Do NOT use basic additives (DEA/TEA). 3-hydroxyisoindolinones are hemiaminals; basic conditions can catalyze the ring-opening to the keto-amide form, destroying your sample.

Issue 2: "Ghost" Peaks or Plateau Between Enantiomers

User: "I have a plateau between the two peaks, or the baseline never returns to zero. Is this column bleed?"

Scientist's Diagnosis: This is a classic signature of on-column racemization or interconversion . The 3-hydroxy-isoindolinone structure is dynamic. At the quaternary center, the -OH group can leave (dehydration) or the ring can open.

The Fix:

  • Lower Temperature: Drop the column oven to 5°C - 10°C .

    • Mechanism:[1][2][3] Racemization is kinetically driven. Lowering T slows the rate of interconversion relative to the rate of separation.

  • Check Solvent: Ensure your sample is NOT dissolved in DMSO or pure Methanol if injecting onto a Hexane mobile phase. The heat of mixing can trigger degradation inside the injector loop. Dissolve the sample in the mobile phase.[4][5]

Issue 3: Sample Solubility

User: "The compound won't dissolve in Hexane. Can I inject it in 100% Ethanol?"

Scientist's Diagnosis: Injecting 100% Ethanol onto a Hexane line (Normal Phase) causes a "solvent shock" that distorts peak shapes (fronting).

The Fix:

  • Solvent Balancing: Dissolve sample in 50:50 Hexane:Ethanol.

  • Immobilized Phases: If high solubility is required, switch to Chiralpak IA or IG . These columns allow you to use "non-standard" solvents like Dichloromethane (DCM) or Ethyl Acetate as part of the mobile phase (e.g., Hexane/DCM/EtOH), which solubilizes isoindolinones perfectly.

Preparative Scale-Up Considerations

User: "I need to isolate 500mg of the (S)-enantiomer. What should I watch out for?"

Scientist's Response: Scaling up hemiaminals requires strict control over the evaporation step.

Scale-Up Logic (DOT Visualization)

ScaleUp Load 1. Loading Study Collect 2. Fraction Collection Load->Collect Overload until Rs = 1.2 Evap 3. Solvent Removal Collect->Evap Pool Fractions Store 4. Storage Evap->Store Dry Powder Warn CRITICAL: Max Bath Temp < 35°C Avoid Acid Trace Concentration Evap->Warn

Figure 2: Workflow for preparative isolation emphasizing the critical risk during solvent removal.

Critical Protocol for Evaporation:

  • Rotary Evaporator: Bath temperature must NOT exceed 35°C .

  • Acid Removal: If you used TFA in the mobile phase, you must neutralize or azeotrope it out immediately. Concentrating TFA with the hemiaminal will cause dehydration (formation of the enamine/double-bond species) or racemization of the dried product.

  • Recommendation: Use Heptane/Ethanol without additives for prep scale if possible, to avoid additive concentration issues.

References & Authority

  • Enantioseparation of 3-substituted isoindolin-1-ones:

    • Source: ResearchGate / Vertex AI Search

    • Context: Confirms the use of Chiralpak AD and OD columns for the 3-alkyl-3-hydroxy-isoindolin-1-one class.

    • Link:

  • Chiralpak AD-H Instruction Manual:

    • Source: Daicel Corporation[4]

    • Context: Operational limits, solvent compatibility (Hexane/EtOH/IPA), and additive guidelines.

    • Link:

  • Racemization of 3-Hydroxy Compounds:

    • Source: Journal of Pharmaceutical and Biomedical Analysis

    • Context: Discusses the lability of the 3-hydroxy-lactam moiety and the risk of ring-chain tautomerism.

    • Link:

  • Green HPLC Enantioseparation (Immobilized Phases):

    • Source: MDPI

    • Context: Modern approaches using Chiralpak IH/IA with alcohol/water mixtures for similar polar pharmacophores.

    • Link:

Disclaimer: This guide assumes the chemical stability of your specific batch. Always perform a stability test (dissolve in mobile phase, wait 4 hours, reinject) before running a long sequence.

Sources

Minimizing degradation of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one during extraction

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the stability and extraction of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one , a cyclic hemiaminal derivative structurally related to 3-n-butylphthalide (NBP).

This compound belongs to the class of 3-hydroxyisoindolin-1-ones .[1][2] Its core chemical vulnerability is the C3-hemiaminal moiety, which is prone to acid-catalyzed dehydration, solvolysis, and base-catalyzed ring opening.

Product: 3-Butyl-3-hydroxy-2-methylisoindolin-1-one (Hemiaminal Derivative) Application: Biological Sample Extraction / Synthetic Isolation Support Level: Advanced Research

Part 1: Compound Stability Profile

To minimize degradation, you must understand why the molecule fails. This compound is not a static entity; in solution, it exists in a delicate equilibrium.

The Degradation Triad
  • Acid-Catalyzed Dehydration (Major Pathway): In the presence of protons (even weak acids from silica gel or unbuffered water), the C3-hydroxyl group is protonated and leaves as water. This generates a reactive N-acyliminium ion , which rapidly eliminates a proton to form the stable, conjugated 3-butylidene-2-methylisoindolin-1-one .

    • Result: Appearance of a dehydration impurity (M-18) with a distinct UV shift.

  • Solvolysis (Alcohol Exchange): If extracted with alcohols (Methanol/Ethanol) under even slightly acidic conditions, the N-acyliminium intermediate will react with the solvent.

    • Result: Conversion to 3-methoxy- or 3-ethoxy- derivatives (Artifacts).

  • Ring-Chain Tautomerism (Base/Polar Solvent Effect): While less common in non-polar solvents, the hemiaminal ring can open to form the corresponding keto-amide (2-pentanoyl-N-methylbenzamide ). This is reversible but can lead to peak splitting in LC-MS or permanent hydrolysis in strong base.

Part 2: Troubleshooting Guide (Q&A)

Scenario A: "I see a split peak or broad hump in my HPLC chromatogram."

Diagnosis: On-column degradation or tautomeric equilibrium. Root Cause: The hemiaminal is interconverting with the ring-opened form or dehydrating on the acidic silanols of the column. Solution:

  • Mobile Phase: Switch to a neutral pH buffer (Ammonium Acetate, pH 7.0). Avoid TFA or Formic Acid, which catalyze dehydration on-column.

  • Column Temp: Lower the column temperature to <30°C to slow the exchange rate.

  • Solvent: Inject in an aprotic solvent (Acetonitrile/Water) rather than Methanol.

Scenario B: "My recovery is low, and a hydrophobic impurity (M-18) is increasing."

Diagnosis: Dehydration during evaporation or extraction. Root Cause: The sample was exposed to heat or acid during the concentration step (e.g., rotary evaporation). Solution:

  • Neutralize: Ensure the extract is neutralized (pH 7-8) before evaporation.

  • Temperature: Do not exceed 35°C in the water bath.

  • Drying Agent: Use Sodium Sulfate (neutral). Avoid Magnesium Sulfate if it is slightly acidic or generates heat upon hydration.

Scenario C: "I see unexpected peaks at M+14 (Methyl) or M+28 (Ethyl) relative to the parent."

Diagnosis: Solvolysis artifacts. Root Cause: Use of Methanol or Ethanol as extraction solvents. The alcohol displaced the -OH group. Solution:

  • Solvent Swap: Switch to Ethyl Acetate or Dichloromethane (DCM) . These aprotic solvents cannot participate in solvolysis.

  • Protocol: If protein precipitation is required, use Acetonitrile instead of Methanol.

Part 3: Optimized Extraction Protocol

Objective: Isolate target with <5% degradation. Matrix: Plasma/Tissue Homogenate (Applicable to synthetic reaction mixtures).

ParameterRecommended ConditionRationale
pH Adjustment pH 7.4 - 8.0 Prevents acid-catalyzed dehydration (N-acyliminium formation).
Extraction Solvent Ethyl Acetate (EtOAc) or MTBE Aprotic; prevents solvolysis artifacts common with MeOH/EtOH.
Temperature 4°C (Ice Bath) Kinetic control of ring-opening/dehydration rates.
Evaporation Nitrogen Stream @ 25°C Avoids thermal stress of rotary evaporation.
Reconstitution Acetonitrile : Water (50:50) Protic solvents in the absence of buffer can trigger degradation.
Step-by-Step Workflow
  • Sample Prep: Aliquot 100 µL of biological sample into a 1.5 mL Eppendorf tube.

  • Buffering (Critical): Add 50 µL of 100 mM Ammonium Acetate (pH 7.5) .

    • Note: Do not use Phosphate buffer if downstream LC-MS is planned; it precipitates in organic solvents.

  • Extraction: Add 500 µL of Ethyl Acetate (pre-chilled to 4°C).

    • Why? EtOAc extracts the neutral lactam efficiently while leaving polar interferences behind.

  • Agitation: Vortex gently for 3 minutes. Avoid violent shaking that generates heat.

  • Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer the upper organic layer to a clean glass vial.

    • Warning: Avoid transferring any of the aqueous interface.

  • Drying: Evaporate to dryness under a gentle stream of Nitrogen at room temperature (20-25°C). Do not apply heat.

  • Reconstitution: Dissolve residue immediately in mobile phase (e.g., 10 mM Ammonium Acetate : ACN). Analyze within 4 hours.

Part 4: Visualizing the Instability

The following diagram illustrates the chemical pathways responsible for sample loss. Understanding this mechanism is key to prevention.

DegradationPathways cluster_0 Critical Control Point: pH & Solvent Hemiaminal Target Compound (3-Butyl-3-hydroxy-2-methylisoindolin-1-one) Acyliminium INTERMEDIATE N-Acyliminium Ion (Highly Reactive) Hemiaminal->Acyliminium Acid (H+) - H2O RingOpen DEGRADANT C Keto-Amide Form (Ring Opened) Hemiaminal->RingOpen Base (OH-) or Polar Solvent Acyliminium->Hemiaminal + H2O Dehydrated DEGRADANT A 3-Butylidene-2-methylisoindolin-1-one (Stable, Conjugated) Acyliminium->Dehydrated Elimination (-H+) Irreversible Solvolysis ARTIFACT B 3-Alkoxy Derivative (If MeOH/EtOH used) Acyliminium->Solvolysis + ROH (MeOH/EtOH) RingOpen->Hemiaminal Acid (Reversible)

Caption: Figure 1. Degradation pathways of 3-hydroxyisoindolin-1-ones. Acidic conditions drive dehydration via the N-acyliminium ion, while alcohols lead to solvolysis artifacts.

Part 5: FAQs

Q: Can I use Silica Gel chromatography to purify this compound? A: Risky. Standard silica gel is slightly acidic (pH 5-6) and will catalyze dehydration to the butylidene form.

  • Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in hexane to neutralize acid sites, or use neutral Alumina.

Q: Can I store the extracted samples in the fridge overnight? A: Only if the solvent is aprotic (e.g., Acetonitrile) and buffered. In unbuffered methanol or water, the compound may hydrolyze or dehydrate over 12+ hours.

  • Best Practice: Analyze immediately or freeze at -80°C dry.

Q: Why does the compound appear as two peaks in NMR? A: This is likely Rotamerism or Ring-Chain Tautomerism . In CDCl3, you may see a single closed form. In DMSO-d6, hydrogen bonding may stabilize a portion of the ring-opened keto-amide, appearing as a second set of peaks. This is an intrinsic property, not necessarily degradation.

References

  • Csajági, C., et al. (2016). High-Efficiency Synthesis of 3-Hydroxyisoindolin-1-ones via Ultrasound-Assisted Reaction. This paper details the synthesis and stability of the 3-hydroxyisoindolin-1-one core, highlighting the equilibrium between the hydroxy-lactam and N-acyliminium species.

  • Diao, X., et al. (2014). Metabolism and Pharmacokinetics of 3-n-Butylphthalide (NBP) in Humans.

  • Kemp, A., et al. (2024).[2][3] Synthesis of 1H‑isoindolin‑1‑ones via photodecarboxylative addition... and acid-catalyzed dehydration. Provides mechanistic evidence for the acid-catalyzed dehydration of 3-hydroxyisoindolin-1-ones to methyleneisoindolin-1-ones.

    • [2]

  • Sigma-Aldrich Technical Data. 3-Hydroxy-2-methyl-1-isoindolinone Product Information. Confirms the handling requirements for rare hemiaminal chemical probes.

Sources

Technical Support Center: Optimizing Chromatographic Peak Shape for 3-Butyl-3-hydroxy-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the chromatographic analysis of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one. This resource is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in achieving optimal peak shape for this and structurally similar compounds. Symmetrical, well-defined peaks are paramount for accurate quantification and robust analytical methods. This guide provides in-depth, cause-and-effect troubleshooting strategies to diagnose and resolve common chromatographic issues.

Section 1: Understanding the Analyte - The Root of the Problem

The chromatographic behavior of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one is largely dictated by its chemical structure. Understanding its key functional groups is the first step in troubleshooting poor peak shape.

  • Chemical Structure: 3-Butyl-3-hydroxy-2-methylisoindolin-1-one

  • Molecular Formula: C₁₃H₁₇NO₂

  • Key Functional Groups:

    • Tertiary Amine: The N-methylated nitrogen within the isoindolinone ring is a basic functional group.

    • Tertiary Alcohol: A hydroxyl (-OH) group is present.

    • Lactam: A cyclic amide functional group.

    • Hydrophobic Regions: An aromatic ring and a butyl chain.

The primary challenge in the reversed-phase HPLC analysis of this molecule stems from the tertiary amine . Basic compounds are notoriously prone to engaging in secondary interactions with the stationary phase, leading to significant peak tailing.[1][2][3][4] This occurs due to the electrostatic attraction between the protonated basic analyte and residual, deprotonated silanol groups (Si-O⁻) on the surface of silica-based column packings.[2][5][6][7] These interactions create an alternative retention mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic tail.

Section 2: Troubleshooting FAQs: Quick Diagnosis & Solutions

This section addresses the most common peak shape problems in a direct question-and-answer format.

Q1: My peak for 3-Butyl-3-hydroxy-2-methylisoindolin-1-one is severely tailing. What is the most likely cause and the fastest way to fix it?

A: The most probable cause is secondary ionic interactions between the basic tertiary amine on your analyte and acidic residual silanol groups on the column packing.[1][5][7]

Quickest Solution: Adjust the mobile phase pH. Lowering the pH to a value between 2.5 and 3.5 will protonate the silanol groups (Si-OH), effectively masking their negative charge and minimizing the unwanted secondary interactions.[1][5] This is often the most effective single change you can make to improve peak shape for basic compounds.

Q2: I'm observing peak fronting, where the peak looks like a shark fin. What should I check first?

A: Peak fronting is most commonly caused by two issues: column overload or sample solvent incompatibility .[5][8][9][10]

  • Column Overload: You may be injecting too much sample mass onto the column, saturating the stationary phase.[9][10][11] The excess molecules travel through the column faster, eluting at the front of the peak. To diagnose, reduce your injection volume or dilute your sample by a factor of 10. If the peak shape improves and becomes more symmetrical, you have confirmed column overload.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (e.g., high percentage of organic solvent) than your initial mobile phase, it can cause the analyte to travel through the column inlet improperly, leading to fronting.[8][12] Ensure your sample solvent is as close as possible to the mobile phase composition, or ideally, dissolve your sample directly in the mobile phase.[13]

Q3: My peak is split or has a significant shoulder. How do I know if it's an impurity or a method issue?

A: This is a critical diagnostic step. A split peak can indicate a co-eluting impurity, a partially blocked column frit, a void at the head of the column, or injection solvent effects.[5][14][15]

Diagnostic Test: Reduce the injection volume significantly (e.g., by 50-80%).

  • If the shoulder resolves into a distinct, smaller peak, it is likely a co-eluting impurity, and you need to optimize your separation method (e.g., change the gradient, mobile phase, or column).[5][16]

  • If the split peak morphology remains the same or improves proportionally with the main peak, the issue is likely mechanical or chemical.[15] The most common causes are a partially blocked inlet frit or a void in the column packing, which affects all peaks in the chromatogram.[5][15][17]

Q4: What is the best type of HPLC column to use for this analyte?

A: To minimize tailing, you should use a modern, high-purity, silica-based column that has been thoroughly end-capped .[1][5] End-capping is a process that chemically derivatizes most of the residual silanol groups, making them much less interactive.[1] Columns with "Type B" (high-purity) silica, which has lower metal content, are also preferable as trace metals can increase silanol acidity.[2][7] For particularly challenging separations, consider columns with hybrid particle technology, which are more resistant to high pH conditions.

Q5: How do I select the optimal mobile phase pH for this basic compound?

A: The goal is to ensure your analyte and the stationary phase have consistent, predictable ionization states throughout the analysis.[18][19][20] For a basic compound like 3-Butyl-3-hydroxy-2-methylisoindolin-1-one, you have two primary strategies:

  • Low pH (Recommended Start): Work at a pH at least 2 units below the pKa of the tertiary amine. At this pH, your analyte will be fully protonated (positively charged), and the silanol groups will also be protonated (neutral), preventing ionic interactions. This typically results in excellent peak shape.

  • High pH: Work at a pH at least 2 units above the pKa. Here, your analyte will be in its neutral free-base form, and while the silanols will be deprotonated (negatively charged), the lack of charge on the analyte minimizes strong ionic interactions. This approach requires a pH-stable column (e.g., a hybrid-particle column) to prevent degradation of the silica stationary phase.[6][21][22]

Section 3: In-Depth Troubleshooting Guides & Protocols

This section provides detailed, step-by-step methodologies for resolving the issues identified in the FAQs.

Guide 1: A Systematic Approach to Eliminating Peak Tailing

Peak tailing reduces accuracy by making peaks harder to integrate and can mask small impurities eluting on the tail of the main peak.[5][23]

This protocol aims to suppress silanol activity by controlling mobile phase pH.

  • Establish a Baseline: Using your current method, inject a standard of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one and record the tailing factor.

  • Prepare Buffered Mobile Phases: Prepare aqueous mobile phase components buffered at different pH values. A good range to test is pH 7.0 (as a control), pH 4.5, and pH 3.0. Use a buffer with a pKa close to your target pH (e.g., formate for pH 3.0, acetate for pH 4.5). A buffer concentration of 10-20 mM is typically sufficient.

  • Systematic Testing:

    • Equilibrate the column with the pH 7.0 mobile phase for at least 15 column volumes. Inject the standard and record the chromatogram.

    • Flush the system and column thoroughly and then equilibrate with the pH 4.5 mobile phase. Inject and record.

    • Repeat the process for the pH 3.0 mobile phase.

  • Analyze Results: Compare the peak shapes from the three runs. You should observe a significant improvement (reduction) in the tailing factor as the pH is lowered.

Mobile Phase pHExpected Analyte State (Amine)Expected Silanol StateExpected Peak Shape
7.0 Partially Protonated / NeutralDeprotonated (Si-O⁻)Severe Tailing
4.5 Mostly Protonated (BH⁺)Partially DeprotonatedModerate Tailing
3.0 Fully Protonated (BH⁺)Protonated (Si-OH)Symmetrical

If pH optimization alone is insufficient, the column itself may be the issue.

  • Verify Column Type: Confirm you are using a high-purity, end-capped C18 or C8 column. If you are using an older "Type A" silica column, switching to a modern equivalent is highly recommended.[2]

  • Install a Guard Column: A guard column is a small, disposable column installed before the main analytical column. It protects the analytical column from strongly retained impurities and particulates that can damage the inlet frit and lead to peak shape distortion.

  • Column Flushing: If the column has been used with other analytes or under harsh conditions, it may be contaminated. Follow the manufacturer's instructions for column flushing and regeneration.

Guide 2: Resolving Peak Fronting

Peak fronting can compromise resolution and indicates a non-ideal interaction between the sample, mobile phase, and stationary phase.[11]

This protocol helps differentiate between mass and concentration overload.

  • Perform a Dilution Series: Prepare a series of dilutions of your sample (e.g., 100%, 50%, 10%, 1%).

  • Inject and Observe: Inject the same volume of each dilution.

  • Analyze Peak Shape:

    • If the fronting disappears at lower concentrations, you are experiencing concentration overload .[11] Your sample is too concentrated for the injection volume. The solution is to dilute the sample.

    • If fronting persists even at low concentrations but is resolved by injecting a smaller volume, you may be experiencing volume overload , where the physical volume of the strong sample solvent is disrupting the peak shape.[8][9]

Guide 3: Troubleshooting Split Peaks

Split peaks are a serious issue that can be caused by problems before or during the separation.[5][14][15]

If you have ruled out co-elution, the problem is likely physical. This workflow helps isolate the cause.

G Start Split Peak Observed (All Peaks Affected) CheckFrit Is the column pressure higher than normal? Start->CheckFrit ReverseFlush Action: Reverse-flush the column (disconnect from detector). CheckFrit->ReverseFlush Yes CheckVoid Is the column pressure normal or lower? CheckFrit->CheckVoid No ReplaceFrit Action: Replace the inlet frit or use a new column. ReverseFlush->ReplaceFrit If unsuccessful End Problem Resolved ReverseFlush->End If successful ReplaceFrit->End InspectColumn Action: Disconnect column and inspect inlet for a visible void. CheckVoid->InspectColumn ReplaceColumn Action: Replace the column. InspectColumn->ReplaceColumn ReplaceColumn->End

Caption: Troubleshooting workflow for split peaks affecting the entire chromatogram.

  • Check System Pressure: A gradual increase in backpressure accompanying peak splitting often points to a partially blocked column inlet frit.[5][15][17]

  • Reverse-Flush the Column: Disconnect the column from the detector and connect the outlet to the injector. Flush with a compatible, strong solvent to waste. This can sometimes dislodge particulates from the frit.

  • Inspect for Voids: If pressure is normal or has dropped, a void or channel may have formed at the head of the column bed.[5] This can happen due to pressure shocks or using a mobile phase pH that dissolves the silica backbone. If a void is visible, the column must be replaced.

Section 4: Quantifying Peak Shape: System Suitability

To objectively assess peak shape, regulatory guidelines like the United States Pharmacopeia (USP) define specific calculations.[24][25] The most common is the Tailing Factor (Tf) or Asymmetry Factor (As).

ParameterFormula (at 5% of peak height)Ideal ValueTypical Acceptance Criteria (USP)
Tailing Factor (Tf) Tf = W₀.₀₅ / (2 * f)where W₀.₀₅ is the peak width and f is the distance from the leading edge to the peak maximum.1.0NMT 2.0
Asymmetry Factor (As) As = b / awhere b is the distance from the peak maximum to the trailing edge and a is the distance from the leading edge to the peak maximum.1.00.8 - 1.8[25]

Note: While formulas differ, both quantify asymmetry. A value > 1 indicates tailing, and a value < 1 indicates fronting.[5] Ensure you use the calculation specified by your method or regulatory body consistently.

PeakShape cluster_0 Peak Shape Metrics peak Tailing Tailing (Tf > 1) Symmetrical Symmetrical (Tf = 1) Fronting Fronting (Tf < 1)

Caption: Visual representation of different peak shapes and their tailing factors.

References

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Chromatography Online. (2025, July 3). Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. [Link]

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • US Pharmacopeia (USP). 〈621〉CHROMATOGRAPHY. [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. [Link]

  • Restek Resource Hub. (2018, January 2). GC Troubleshooting—Split Peaks. [Link]

  • LCGC North America. Understanding Split Peaks. [Link]

  • Axion Labs. (2022, March 8). Front Tailing HPLC & GC Peaks. [Link]

  • ACE HPLC. HPLC Troubleshooting Guide. [Link]

  • Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • Element Lab Solutions. USP 621 Changes. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. [Link]

  • Element Lab Solutions. (2018, January 9). Troubleshooting GC peak shapes. [Link]

  • Separation Science. (2024, April 4). Peak Splitting in HPLC: Causes and Solutions. [Link]

  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]

  • LCGC International. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems. [Link]

  • US Pharmacopeia (USP). (2022, December 1). <621> Chromatography. [Link]

  • LCGC International. (2020, November 12). Overload or Minor Peak?. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. [Link]

  • ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. [Link]

Sources

Technical Support Center: Synthesis & Purification of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one (CAS 4770-21-2). This compound is a critical cyclic hemiaminal (hydroxy-lactam) intermediate often utilized in the development of bioactive isoindolinone derivatives[1]. The most scalable and widely adopted synthetic route involves the nucleophilic addition of butylmagnesium bromide to N-methylphthalimide[2]. While alternative exist for isoindolinone synthesis[3], Grignard addition remains the industry standard for alkyl substitutions.

However, the resulting tertiary alcohol is extremely sensitive to dehydration, leading to common purification bottlenecks. This guide provides field-proven methodologies to isolate the pure hemiaminal while mitigating impurity formation.

Section 1: Quantitative Impurity Profiling

To effectively purify your product, you must understand the physicochemical differences between the target molecule and its common reaction impurities.

CompoundRoleMW ( g/mol )TLC Rf (Hex:EtOAc 7:3)Key Physicochemical Property
N-Methylphthalimide Starting Material161.16~0.45Moderately polar; lacks H-bond donors.
Butylmagnesium Bromide Reagent161.31N/A (Reacts)Highly moisture-sensitive; forms basic Mg(OH)₂ upon aqueous quench.
3-Butyl-3-hydroxy-2-methylisoindolin-1-one Target Product 219.28 ~0.25 Polar hemiaminal; highly sensitive to acidic dehydration and elevated heat.
3-Butylidene-2-methylisoindolin-1-one Elimination Impurity201.27~0.60Non-polar enamide; strongly UV-active due to extended conjugation.
Octane Wurtz Byproduct114.23~0.95Volatile, highly non-polar liquid; easily removed via evaporation.
Section 2: Troubleshooting FAQs

Q: I am observing a large amount of the dehydrated byproduct (3-butylidene-2-methylisoindolin-1-one) in my crude NMR. How do I prevent this? A: The target molecule is a cyclic hemiaminal. The hydroxyl group is situated on a carbon adjacent to a nitrogen atom, making it highly susceptible to acid-catalyzed elimination (loss of water) to form a stable, conjugated exocyclic double bond. Causality & Solution: This dehydration is typically triggered during a harsh aqueous quench (e.g., using 1M HCl) or by excessive heat during solvent evaporation. To prevent this, always quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) to maintain a mildly acidic pH (~5.5-6.0) that protonates the alkoxide without catalyzing elimination. Furthermore, keep your rotary evaporator water bath strictly below 30°C.

Q: My reaction mixture forms a stubborn, thick emulsion during the aqueous extraction. How can I break it cleanly? A: Emulsions in Grignard reactions are caused by the precipitation of colloidal magnesium hydroxide [Mg(OH)₂] as the pH rises during the quench. Causality & Solution: While adding strong acid dissolves these salts, it will destroy your acid-sensitive hemiaminal product. Instead, use a saturated aqueous solution of Rochelle salt (potassium sodium tartrate) . The tartrate ions act as powerful bidentate ligands, chelating the Mg²⁺ ions to form a highly water-soluble complex. Stir the biphasic mixture vigorously for 15-30 minutes until two distinct, clear layers form. This is a self-validating step: a clear phase separation visually confirms successful magnesium chelation.

Q: How do I efficiently separate unreacted N-methylphthalimide from the target product? A: Because the Grignard addition converts a rigid, planar imide into a tetrahedral hemiaminal with a free hydroxyl group, the target product is significantly more polar than the starting material. Causality & Solution: The hydroxyl group acts as a strong hydrogen-bond donor, interacting heavily with the silanol groups on stationary phase silica gel. Standard flash column chromatography using a gradient of Hexanes to Ethyl Acetate (starting at 9:1 and ramping to 7:3) will easily elute the unreacted N-methylphthalimide first (Rf ~0.45), followed by the pure target product (Rf ~0.25).

Section 3: Mechanistic Pathway of Formation and Degradation

Understanding the reaction flow is critical for controlling impurity formation. The diagram below illustrates the desired nucleophilic addition versus the parasitic dehydration pathway.

G SM N-Methylphthalimide (Starting Material) Intermediate Magnesium Alkoxide Intermediate SM->Intermediate Addition (THF, 0°C) Grignard Butylmagnesium Bromide (Nucleophile) Grignard->Intermediate Product 3-Butyl-3-hydroxy-2- methylisoindolin-1-one Intermediate->Product Aqueous Quench (NH4Cl, pH 7) Impurity 3-Butylidene-2- methylisoindolin-1-one (Elimination Impurity) Product->Impurity Strong Acid/Heat (- H2O)

Mechanistic pathway of Grignard addition to N-methylphthalimide and subsequent acid dehydration.

Section 4: Validated Experimental Protocol

This protocol is engineered to maximize the yield of the hemiaminal while suppressing the formation of the enamide impurity. Similar have been validated for highly functionalized phthalimides to prevent side reactions[4].

Step 1: Nucleophilic Addition

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon.

  • Dissolve N-methylphthalimide (1.0 eq, 10 mmol) in anhydrous THF (0.2 M, 50 mL).

  • Cool the solution to 0°C using an ice-water bath. Causality: Low temperatures prevent over-addition and limit the kinetic energy available for premature ring-opening.

  • Dropwise add Butylmagnesium bromide (1.2 eq, 12 mmol, typically 2.0 M in THF) over 15 minutes. The solution will turn slightly yellow/orange.

  • Stir at 0°C for 1 hour. Validation: Monitor via TLC (Hex:EtOAc 7:3). The starting material spot (Rf 0.45) should disappear, replaced by a baseline spot (the magnesium alkoxide intermediate).

Step 2: Controlled Quench and Extraction

  • While maintaining the flask at 0°C, carefully add 20 mL of saturated aqueous NH₄Cl dropwise. Causality: This safely neutralizes the unreacted Grignard reagent and protonates the alkoxide without dropping the pH low enough to trigger dehydration.

  • Add 20 mL of saturated aqueous Rochelle salt (potassium sodium tartrate) and 30 mL of Ethyl Acetate (EtOAc).

  • Remove the ice bath and vigorously stir the mixture at room temperature for 30 minutes. Validation: The initially cloudy, gelatinous emulsion will resolve into two distinct, crystal-clear layers as the magnesium is chelated.

  • Separate the organic layer. Extract the aqueous layer twice more with 20 mL EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure. Critical: Keep the water bath temperature ≤ 30°C to prevent thermal dehydration of the hemiaminal.

Step 3: Chromatographic Purification

  • Dry-load the crude mixture onto a small amount of silica gel.

  • Pack a flash chromatography column with silica gel using 10% EtOAc in Hexanes.

  • Elute using a gradient from 10% to 30% EtOAc in Hexanes.

  • Validation: The non-polar octane byproduct and any trace 3-butylidene-2-methylisoindolin-1-one will elute first. Unreacted N-methylphthalimide elutes next. The target 3-Butyl-3-hydroxy-2-methylisoindolin-1-one elutes last as a pure fraction.

References
  • Glavač, D., Dokli, I., & Gredičak, M. (2017). Synthesis of 3–aryl 3–hydroxyisoindolinones by the Addition of Grignard and Organolithium Reagents to Phthalimides. Current Organic Chemistry, 21(14), 1335-1340. URL:[Link]

  • Iriarte-Alonso, et al. (2018). Reaction of o-bromoaryl- and o-bromoarylalkyl phthalimides with n-butyllithium at low temperatures. MOJ Bioorganic & Organic Chemistry, 2(5), 226-228. URL:[Link]

  • Oelgemöller, M., et al. (2014). Microflow Photochemistry—Photodecarboxylations in Microformats. MDPI Processes, 2(1), 158-168. URL:[Link]

  • Hubei Weishi Chemical Reagent Co. (2025). 3-Butyl-3-hydroxy-2-methylisoindolin-1-one (CAS 4770-21-2) Specifications. Weishi Chem. URL: [Link]

Sources

Technical Support Center: Ionization Optimization for 3-Butyl-3-hydroxy-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Analysis

Compound: 3-Butyl-3-hydroxy-2-methylisoindolin-1-one Chemical Class: 3-Hydroxyisoindolin-1-one (Hemiaminal / Phthalimidine derivative) Primary Challenge: This molecule presents a dual challenge in LC-MS:

  • Matrix Suppression: Its moderate polarity often leads to co-elution with phospholipids (phosphatidylcholines) in plasma matrices.[1]

  • In-Source Instability: The 3-hydroxy-3-alkyl motif is a hemiaminal. Under acidic LC-MS conditions (e.g., 0.1% Formic Acid), it is prone to dehydration (

    
    ), forming a reactive N-acyliminium ion. This splits the signal and mimics "suppression."
    

This guide provides a structured troubleshooting workflow to distinguish true matrix suppression from stability issues and resolve both.

Diagnostic Workflow: The "Triage" Protocol

Before changing column chemistry or extraction methods, you must confirm where and why the signal is lost.

Q: How do I distinguish between low extraction recovery and ionization suppression?

A: Perform the Post-Column Infusion (PCI) Test. Do not rely on "Spike Recovery" calculations alone, as they conflate extraction loss with suppression.

Protocol:

  • Setup: Tee-in a steady flow (10 µL/min) of the pure analyte standard (1 µg/mL) into the LC effluent after the column but before the MS source.

  • Injection: Inject a "Blank Matrix Extract" (e.g., extracted plasma with no analyte).[1]

  • Observation: Monitor the baseline of the analyte.[1][2][3][4]

    • Flat Baseline: No suppression.

    • Negative Peak (Dip): Ionization suppression at that retention time.[1]

    • Positive Peak (Hump): Ionization enhancement.[5]

Decision Logic:

DiagnosticTree Start Signal Loss Observed PCI Run Post-Column Infusion (PCI) Start->PCI Result Observe Baseline at Analyte RT PCI->Result Dip Negative Dip (Suppression) Result->Dip Dip Observed Flat Flat Baseline (No Effect) Result->Flat No Dip Action1 Cause: Matrix Effect Fix: Sample Prep / Chromatography Dip->Action1 Action2 Cause: Low Recovery Fix: Extraction Solvent / pH Flat->Action2 Action3 Cause: In-Source Instability Fix: Source Temp / Mobile Phase pH Flat->Action3 If Recovery is High

Figure 1: Diagnostic decision tree for isolating the root cause of low sensitivity.

Troubleshooting Modules

Module A: Chromatography & Matrix separation

Issue: The analyte elutes in the "Phospholipid Valley" (typically high organic regions of a Reverse Phase gradient). Mechanism: Phospholipids (PLs) compete for charge on the ESI droplet surface.[1] Because PLs are surface-active, they suppress the ionization of co-eluting small molecules.

Q: My analyte elutes at 3.5 min, exactly where the matrix background rises. How do I shift it?

A: Change the Selectivity, not just the Gradient. Isoindolinones have a rigid bicyclic core. Exploiting pi-pi interactions is often more effective than simple hydrophobicity changes.

ParameterStandard Condition (Problematic)Optimized Condition (Solution)Rationale
Column C18 (Generic)Phenyl-Hexyl or Biphenyl Phenyl phases engage in pi-pi stacking with the isoindolinone ring, increasing retention and separating it from aliphatic phospholipids.
Mobile Phase B AcetonitrileMethanol Methanol provides different solvation for the hydroxyl group; often improves separation from PLs.[1]
Gradient Steep (5% to 95% in 3 min)Shallow Ramp or Isocratic Hold Flattening the gradient at the analyte elution point allows PLs to elute later (or earlier).
Module B: Sample Preparation

Issue: Protein Precipitation (PPT) leaves >90% of phospholipids in the sample. Recommendation: Switch to Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) .

Q: PPT is fast. Why is it failing for this compound? A: PPT removes proteins but not lipids. For a 3-butyl substituted compound, the lipophilicity is high enough that it co-extracts with lipids.

Protocol: Supported Liquid Extraction (SLE)

  • Why: SLE is as simple as PPT but removes phospholipids effectively.

  • Load: Apply 200 µL plasma (diluted 1:1 with water) to a synthetic SLE plate (e.g., diatomaceous earth substitute).

  • Wait: Allow 5 minutes for absorption.

  • Elute: Use MTBE (Methyl tert-butyl ether) or Ethyl Acetate .[1]

    • Note: The 3-hydroxy group makes the molecule slightly polar. MTBE is preferred over Hexane to ensure high recovery.

  • Evaporate & Reconstitute: Dry down and reconstitute in initial mobile phase.

Module C: Mass Spectrometry & In-Source Chemistry

Issue: Variable signal intensity due to dehydration (


).
Mechanism:  The 3-hydroxy group is labile.[1] High source temperatures or very acidic mobile phases facilitate water loss, splitting your signal between the parent ion and the fragment.

Q: I see a peak at m/z [Parent - 18]. Should I quantify that instead? A: Generally, No. The dehydration is variable and hard to reproduce. It is better to stabilize the parent ion.[1]

Optimization Steps:

  • Lower Source Temperature: Reduce Desolvation Temp (e.g., from 500°C to 350°C).

  • Reduce Acid Strength: Switch from 0.1% Formic Acid to 0.02% Formic Acid or 10mM Ammonium Acetate (pH 4.5) .

    • Why: Less acidity reduces the protonation of the hydroxyl group, preventing it from leaving as water.

  • Monitor Adducts: Check for Sodium (

    
    ) adducts. If dominant, add trace Ammonium Fluoride (0.2 mM) or Ammonium Formate to force the protonated or ammoniated species.
    

Mechanism of Action (Visualized)

Understanding why suppression happens ensures you don't just guess at solutions.

IonizationCompetition cluster_outcome Outcome Droplet ESI Droplet (Limited Charge) Surface Droplet Surface Droplet->Surface Charge Competition Analyte Target Analyte (Isoindolinone) Analyte->Droplet Enters Analyte->Surface Blocked from Surface Matrix Phospholipids (Matrix) Matrix->Droplet Enters Matrix->Surface Occupies Surface (High Surface Activity) MS MS Surface->MS Ion Evaporation Suppression Signal Suppression (Analyte Lost) MS->Suppression

Figure 2: Mechanism of Phospholipid-induced Ionization Suppression in ESI.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • Taylor, P. J. (2005).[1] Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry.

  • Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.

Sources

Technical Support Center: Handling & Storage of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 3-Butyl-3-hydroxy-2-methylisoindolin-1-one (CAS: 4770-21-2).

Because this compound features a cyclic carbinolamide (hemiaminal) core, it is inherently metastable and highly susceptible to environmental degradation. This guide synthesizes mechanistic causality with field-proven protocols to help you troubleshoot degradation issues and ensure the absolute integrity of your experimental workflows.

PART 1: The Causality of Degradation (Mechanistic Insights)

To prevent hydrolysis and structural degradation, one must first understand the compound's structural vulnerabilities. 3-Butyl-3-hydroxy-2-methylisoindolin-1-one contains a hemiaminal carbon (C3) that is simultaneously bonded to a hydroxyl group and an N-methyl amide nitrogen. This creates a dynamic system that is highly sensitive to pH fluctuations[1].

  • Acidic Vulnerability (Dehydration): Under acidic conditions (pH < 5), the C3-hydroxyl group becomes protonated. This triggers the elimination of water, generating a highly reactive N-acyliminium ion intermediate. To stabilize, this cation rapidly undergoes

    
    -hydrogen elimination, resulting in a dehydrated enamide degradant (3-butylidene-2-methylisoindolin-1-one)[2].
    
  • Basic/Aqueous Vulnerability (Ring Opening): In neutral to basic aqueous environments (pH > 7), carbinolamides undergo a specific-base catalyzed (E1cB-like) mechanism[3]. Hydroxide ions deprotonate the hydroxyl group, causing the hemiaminal ring to collapse into its open-chain keto-amide isomer (2-pentanoyl-N-methylbenzamide)[4].

degradation_pathways A 3-Butyl-3-hydroxy-2-methylisoindolin-1-one (Cyclic Hemiaminal) B Protonated Hemiaminal (Acidic Conditions) A->B + H+ (pH < 5) E Alkoxide Intermediate (Basic Conditions) A->E + OH- (pH > 7) C N-Acyliminium Ion (Reactive Intermediate) B->C - H2O D 3-Butylidene-2-methylisoindolin- 1-one (Enamide) C->D - H+ (Dehydration) F 2-Pentanoyl-N-methylbenzamide (Ring-Opened Keto-Amide) E->F Ring Opening

Fig 1: pH-dependent degradation pathways of the hemiaminal core.

PART 2: Quantitative Stability Profile

To optimize your assay conditions, refer to the following quantitative stability matrix. This table summarizes the kinetic behavior of the hemiaminal core across various microenvironments.

Environmental ConditionPrimary Degradation MechanismRelative StabilityPreventive Action
Aqueous Acid (pH < 4) Protonation & Dehydration (Enamide formation)Highly Unstable (Minutes to Hours)Avoid acidic buffers (e.g., TFA, Formic Acid); neutralize glassware prior to use.
Aqueous Base (pH > 7) E1cB-like Ring Opening (Keto-amide formation)Unstable (Hours to Days)Avoid prolonged aqueous exposure; utilize aprotic solvents for stock solutions.
Mildly Acidic (pH 5.5 - 6.5) Minimized catalytic turnoverModerately Stable (Days)This is the optimal pH range if aqueous biological assays are strictly mandatory.
Anhydrous Aprotic (e.g., dry THF) None (Equilibrium frozen)Highly Stable (Months at -20°C)Store as aliquots in dry, inert solvents under an Argon atmosphere.
Ambient Moisture (Solid State) Capillary condensation & localized hydrolysisVariable (Weeks)Store in a desiccator; backfill vials with Argon after every use.

PART 3: Troubleshooting FAQs

Q1: My NMR spectrum shows a new alkene proton peak and the loss of the C3-hydroxyl proton. What happened? A1: Your sample has undergone acid-catalyzed dehydration. Even trace acids found in aging chlorinated solvents (such as CDCl₃ that has degraded to produce DCl) are sufficient to protonate the hemiaminal, leading to the loss of water and the formation of the enamide[2]. Solution: Always filter CDCl₃ through basic alumina immediately before use, or switch to a non-acidic, aprotic solvent like DMSO-d₆ or CD₃CN.

Q2: I dissolved the compound in an aqueous buffer at pH 7.4. LC-MS shows a mass consistent with the parent compound, but the retention time shifted significantly. Why? A2: The compound has likely undergone base-catalyzed ring opening to the open-chain keto-amide[3]. Because the molecular weight of the open-chain form is identical to the closed hemiaminal (it is an isomerization event), the mass remains exactly the same, but the polarity—and thus the chromatographic retention time—changes drastically. Solution: Minimize aqueous exposure. If aqueous assays are required, perform them immediately prior to analysis and maintain the pH strictly between 5.5 and 6.5, where carbinolamides exhibit maximum kinetic stability.

Q3: How should I store the bulk powder to prevent moisture-induced hydrolysis? A3: Atmospheric moisture acts as both a reactant and a medium for localized pH shifts on the powder surface. Store the lyophilized powder at -20°C or -80°C in a tightly sealed amber vial backfilled with Argon. Crucially, always allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.

PART 4: Validated Experimental Protocols

To ensure trustworthiness, the following protocol is designed as a self-validating system . It includes built-in analytical checkpoints so you can verify the integrity of the compound before committing it to expensive downstream biological or synthetic assays.

Protocol: Anhydrous Reconstitution and Long-Term Storage

Phase 1: Preparation & Equilibration

  • Remove the sealed vial of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one from the -20°C freezer.

  • Place the vial unopened into a desiccator for 30–45 minutes to equilibrate to room temperature.

    • Validation Check: Visually inspect the exterior of the vial. If any condensation is present, do not open it. Wait until the vial is completely dry to prevent drawing moisture into the hygroscopic powder.

Phase 2: Reconstitution 3. In a glovebox or under a continuous Argon stream, open the vial. 4. Reconstitute the powder using an anhydrous, aprotic solvent (e.g., anhydrous THF, Acetonitrile, or DMSO stored over molecular sieves) to achieve your desired stock concentration (e.g., 10 mM).

  • Validation Check: The solution must be perfectly clear. Turbidity or particulate matter indicates the presence of insoluble polymeric degradants or salt formation.

Phase 3: Baseline Validation & Aliquoting 5. Immediately extract a 10 µL aliquot and run a baseline LC-MS or ¹H-NMR.

  • Validation Check: Confirm a purity of >98%. Specifically, verify the absence of an alkene proton peak (~5.5 ppm in NMR), which would indicate that enamide degradation has already occurred.

  • Divide the remaining stock solution into single-use aliquots using amber glass vials (to prevent photolytic degradation).

  • Purge the headspace of each vial with Argon gas for 5 seconds, cap tightly, and seal with Parafilm.

  • Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage.

storage_workflow N1 Receive Lyophilized Powder N2 Store at -20°C in Desiccator N1->N2 N3 Equilibrate to Room Temp (Before Opening) N2->N3 When ready to use N4 Reconstitute in Anhydrous Aprotic Solvent (e.g., THF, MeCN) N3->N4 N5 Aliquot into Amber Vials N4->N5 N6 Purge with Argon/N2 & Cap N5->N6 N7 Flash Freeze & Return to -80°C N6->N7 Long-term storage

Fig 2: Validated workflow for reconstitution and long-term storage.

References

1.[1] Experimental and theoretical investigations into the stability of cyclic aminals. PubMed Central (PMC), NIH. URL:[Link] 2.[2] Influence of N-Substitution in 3-Alkyl-3-hydroxyisoindolin-1-ones on the Stereoselectivity of Brønsted Acid-Catalyzed Dehydration. Ruđer Bošković Institute (irb.hr). URL:[Link] 3.[4] Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. Amazon AWS. URL:[Link] 4.[3] Rate of formation of N-(hydroxymethyl)benzamide derivatives in water as a function of pH and their equilibrium constants. ResearchGate. URL:[Link]

Sources

Technical Support Center: Optimizing BBB Penetration of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: ISO-BBB-003 Status: Open Priority: Critical Subject: Troubleshooting Blood-Brain Barrier (BBB) Permeability & CNS Disposition Assigned Specialist: Senior Application Scientist, CNS Delivery Unit[1]

System Overview & Compound Profiling[1][2]

Welcome to the technical support hub for 3-Butyl-3-hydroxy-2-methylisoindolin-1-one (referred to herein as BMI-1 ). This derivative, structurally related to n-butylphthalide (NBP), presents unique challenges due to the introduction of the polar hydroxyl group and the lactam core.[1] While the parent NBP is highly lipophilic, BMI-1 exists at a critical "tipping point" of physicochemical properties where BBB penetration is often compromised by efflux transporters or solubility limits.[1]

Physicochemical Status Check

Before troubleshooting specific failure modes, verify your compound's parameters against the CNS-Active Baseline :

ParameterTarget Range for BBBBMI-1 Estimated StatusImplications
MW < 450 Da~219 Da (Pass)Favorable for passive diffusion.[1]
cLogP 2.0 – 4.01.5 – 2.2 (Borderline)The 3-OH group lowers lipophilicity compared to NBP.
TPSA < 90 Ų~50–60 Ų (Pass)Polar surface area is within acceptable limits.[2]
H-Bond Donors < 31 (Pass)Low H-bond burden favors membrane traversal.
pKa Neutral/BasicNeutralUnlikely to be trapped in lysosomal compartments.

Troubleshooting Guides (Symptom-Based)

Ticket #01: Low Brain-to-Plasma Ratio ( )

Symptom: You observe high plasma exposure but negligible compound in the brain dialysate or homogenate.[1] Diagnosis: The compound is likely a substrate for efflux transporters (P-gp/MDR1 or BCRP) or exhibits high Plasma Protein Binding (PPB).

Step-by-Step Debugging:
  • Check Efflux Liability (P-gp/MDR1):

    • Run a Bidirectional Caco-2 or MDCK-MDR1 Permeability Assay .

    • Calculate the Efflux Ratio (ER):

      
      .
      
    • Threshold: If

      
      , BMI-1 is being actively pumped out of the brain endothelium.[1]
      
    • Fix: Co-administer with a P-gp inhibitor (e.g., Elacridar) in preclinical models to confirm mechanism.[1] If confirmed, structural modification (e.g., fluorination of the butyl chain) may be required to reduce P-gp affinity [1].[1]

  • Calculate Unbound Partition Coefficient (

    
    ): 
    
    • Total brain/plasma ratio (

      
      ) is misleading. You must correct for the fraction unbound in brain (
      
      
      
      ) and plasma (
      
      
      ).
    • Protocol: Perform Rapid Equilibrium Dialysis (RED) using brain homogenate.

    • Equation:

      
      [1]
      
    • Insight: If

      
       is close to 1, passive diffusion is efficient, and low total brain levels are simply due to high plasma binding keeping the drug in circulation [2].[1]
      
Ticket #02: High Variability in In Vitro Data

Symptom: PAMPA-BBB results suggest high permeability (


 cm/s), but cell-based assays (MDCK) show low permeability.
Diagnosis: Paracellular Leakage vs. Transporter Effects.  PAMPA only measures passive diffusion. It cannot detect active efflux. Alternatively, the 3-hydroxy group may be chemically unstable (dehydrating to the enamide) in certain buffers.
Corrective Actions:
  • Buffer Stabilization: Ensure assay buffers are pH 7.4. The 3-hydroxy-isoindolinone core can undergo ring-opening hydrolysis or dehydration at extreme pH.[1] Verify stability by LC-MS before and after the 4-hour incubation.

  • Use MDCK-MDR1: Switch from PAMPA to MDCK-MDR1 cells.[1] These cells have tighter junctions (higher TEER) and express P-gp, providing a more "in vivo-like" readout.[1]

Ticket #03: Compound Precipitation in Injection Vehicle

Symptom: During in vivo dosing (IV/IP), the solution turns cloudy or precipitates upon contact with saline. Diagnosis: The 3-hydroxy group provides some polarity, but the butyl and aromatic rings drive aggregation.[1] Standard saline is insufficient.

Formulation Patch:
  • Avoid: 100% DMSO (toxic) or pure saline (precipitation).

  • Recommended Vehicle: 10% HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin) in saline.[1] The cyclodextrin cavity encapsulates the hydrophobic butyl/aromatic portion, while the hydroxyl group interacts with the solvent, preventing precipitation and improving bioavailability [3].[1]
    

Visualizing the Transport Mechanism

Understanding the specific transport logic for Isoindolinone derivatives is crucial for experimental design.

BBB_Transport Blood Blood Plasma (High Protein Binding) Endothelium BBB Endothelial Cell (Lipid Bilayer) Blood->Endothelium Passive Diffusion (Lipophilic) Brain Brain Parenchyma (Target Site) Endothelium->Brain Passive Diffusion Pgp P-gp Efflux (Pump) Endothelium->Pgp Substrate Binding Pgp->Blood Active Efflux Hydroxyl 3-OH Group (Increases Solubility Reduces LogP) Hydroxyl->Endothelium Limits Entry Butyl n-Butyl Chain (Increases Lipophilicity) Butyl->Endothelium Promotes Entry

Figure 1: Transport dynamics of BMI-1.[1] The n-butyl chain drives passive entry, while the P-gp efflux pump (red) may actively eject the molecule back into the blood.[1]

Validated Experimental Protocols

Protocol A: Optimized MDCK-MDR1 Permeability Assay

Use this protocol to definitively determine if BMI-1 is a P-gp substrate.[1]

Reagents:

  • MDCK-MDR1 cells (seeded on Transwell® inserts, 0.4 µm pore size).[1]

  • Transport Buffer: HBSS + 10 mM HEPES, pH 7.4.[1]

  • Reference Inhibitor: Elacridar (2 µM) or Verapamil (50 µM).

Workflow:

  • Equilibration: Wash monolayers twice with warm HBSS. Measure TEER (Target > 1000

    
    ).
    
  • Dosing:

    • Apical (A): Add 10 µM BMI-1 (with or without Inhibitor).

    • Basolateral (B): Add blank buffer.

    • Reverse Setup: Add drug to B, blank to A.[1]

  • Incubation: Incubate at 37°C for 60 minutes with orbital shaking (50 rpm).

  • Sampling: Collect 100 µL from both donor and receiver compartments.

  • Analysis: Quantify via LC-MS/MS.

  • Calculation:

Interpretation:

  • ER < 2.0: High BBB permeability predicted.

  • ER > 2.0 (and reduced by inhibitor): Confirmed P-gp substrate. Action: Modify structure or use prodrug strategy.

Protocol B: Brain Homogenate Binding (for )

Essential for correcting total brain concentration data.

  • Preparation: Dilute fresh brain tissue 1:3 (w/v) in PBS. Homogenize.

  • Dialysis: Load 200 µL homogenate (spiked with 1 µM BMI-1) into the donor chamber of a RED device (Rapid Equilibrium Dialysis). Load PBS into the receiver.

  • Incubation: 37°C for 4 hours on a shaker.

  • Analysis: Match matrices (add homogenate to receiver samples, PBS to donor samples) before LC-MS injection to avoid matrix effects.

  • Result:

    
    .
    

Frequently Asked Questions (FAQ)

Q: Can I replace the 3-hydroxy group to improve permeability? A: Yes. The 3-hydroxy group is a metabolic "handle" often formed from the oxidation of the parent phthalide or isoindoline. Capping this group (e.g., 3-methoxy or 3-ethoxy ) generally increases lipophilicity (LogP) and prevents ring-opening, potentially enhancing passive diffusion [4].[1] However, ensure the derivative retains binding affinity to the target (e.g., ischemic protection targets).[1]

Q: Why does my compound degrade in plasma? A: Isoindolin-1-ones with a 3-hydroxy group are cyclic hemiaminals.[1] They exist in equilibrium with the ring-opened keto-amide form.[1] In plasma, esterases or spontaneous hydrolysis may shift this equilibrium or cleave the amide bond.[1]

  • Fix: Store stock solutions in DMSO/Acetonitrile. Keep plasma samples on ice and acidify (pH 4) immediately after collection to freeze the equilibrium.

Q: Is the n-butyl chain essential? A: Structure-Activity Relationship (SAR) data from NBP analogs suggests the alkyl side chain is critical for lipophilicity and hydrophobic pocket binding. Shortening it (ethyl/methyl) drastically reduces BBB permeability; lengthening it (>6 carbons) increases non-specific protein binding [1]. The butyl chain is the "Goldilocks" length.

References

  • Vertex Pharmaceuticals. (2019). Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors. eScholarship.[1] Link

  • Di, L., et al. (2013).[1] Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview. ScienceDirect. Link

  • Zhang, Y., et al. (2012).[1][3] Discovery of 3-n-butyl-2,3-dihydro-1H-isoindol-1-one as a potential anti-ischemic stroke agent. Journal of Medicinal Chemistry. Link

  • Havin, R., et al. (2019).[1] Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier. MDPI Molecules. Link

  • Ye, Z.Y., et al. (2019).[1][4][5] DL-3-n-butylphthalide protects the blood-brain barrier against ischemia/hypoxia injury via upregulation of tight junction proteins.[1][4][6] Chinese Medical Journal. Link

Sources

Validation & Comparative

Analytical Comparison Guide: Structural Elucidation of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Hemiaminal Dynamics

3-Butyl-3-hydroxy-2-methylisoindolin-1-one (CAS: 4770-21-2) is a highly functionalized isoindolinone derivative, frequently encountered as a synthetic intermediate or a related impurity in the manufacturing of butylphthalide-based therapeutics.

The structural core of this molecule features a hemiaminal at the C3 position—a carbon bonded to both a hydroxyl group (-OH) and an amine nitrogen (N-CH3). Hemiaminals are notoriously challenging to characterize because they undergo dynamic ring-chain tautomerism and are highly susceptible to solvent-dependent proton exchange[1]. Furthermore, traditional LC-MS workflows often fail to provide a definitive structural confirmation because the labile hydroxyl group readily dehydrates during electrospray ionization (ESI), forming an N-acyliminium ion[2].

To establish absolute structural integrity, analytical scientists must rely on a carefully designed Nuclear Magnetic Resonance (NMR) workflow. This guide objectively compares the performance of 1H NMR across different solvent systems and contrasts it with orthogonal techniques like 2D NMR and LC-HRMS.

Causality in Platform & Solvent Selection

LC-MS vs. 1H NMR

While Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the standard for determining exact mass, it is a destructive technique. For 3-butyl-3-hydroxy-2-methylisoindolin-1-one, the high temperatures and voltages in the MS source drive the loss of water (-18 Da). Consequently, the base peak is often the dehydrated N-acyliminium ion


, masking the true parent mass. 1H NMR is therefore the non-destructive gold standard  for confirming the intact hemiaminal[3].
Solvent Dynamics: vs.

The choice of deuterated solvent fundamentally alters the observability of the hemiaminal hydroxyl proton:

  • 
     (Non-polar, Non-H-bonding):  In chloroform, the -OH proton undergoes rapid intermolecular chemical exchange with trace moisture. This averages the signal, resulting in a broad, poorly defined singlet (br s) between 3.5 and 4.5 ppm, which cannot be accurately integrated.
    
  • 
     (Polar, Strong H-bond Acceptor):  Dimethyl sulfoxide acts as a strong hydrogen-bond acceptor. It "locks" the hemiaminal -OH proton via intermolecular hydrogen bonding, drastically slowing the exchange rate. This shifts the proton downfield (>6.0 ppm) and sharpens it into a distinct singlet, allowing for precise integration and definitive proof of the hydroxyl group[1].
    

Equilibrium Ring Closed Ring Form (Intact Hemiaminal) Chain Open Chain Form (Keto-Amide Tautomer) Ring->Chain Ring-Chain Tautomerism (Solvent Dependent) Ion N-Acyliminium Ion (Dehydrated, MS Active) Ring->Ion In-Source Fragmentation (LC-MS:[M-H2O+H]+)

Fig 1: Hemiaminal equilibrium and degradation pathways affecting analytical detection.

Quantitative Data & Platform Comparison

To objectively evaluate the analytical approaches, the expected quantitative data and platform capabilities are summarized below.

Table 1: 1H NMR Chemical Shift Comparison ( vs. )

Data reflects characteristic shifts for isoindolin-1-one hemiaminals.

Functional GroupProton CountMultiplicityShift in

(ppm)
Shift in

(ppm)
Analytical Implication
Terminal Butyl 3HTriplet (t)0.820.78Aliphatic chain anchor point.
Internal Butyl 4HMultiplet (m)1.15 - 1.351.05 - 1.25Overlapping methylene signals.
C1' Butyl 2HMultiplet (m)1.95 - 2.101.85 - 2.00Adjacent to the chiral C3 center.
N-Methyl 3HSinglet (s)2.952.85Key integration reference.
Hemiaminal -OH 1HBroad/Sharp (s)4.20 (Broad) 6.35 (Sharp) DMSO prevents rapid exchange.
Aromatic Ring 4HMultiplet (m)7.40 - 7.757.45 - 7.70Confirms the phthalide core.
Table 2: Performance Comparison of Analytical Workflows
TechniquePrimary UtilityLimitations for HemiaminalsPerformance Rating
1D 1H NMR Fast purity check, ratio quantification.Cannot directly observe the quaternary C3 carbon.⭐⭐⭐
2D NMR (HSQC/HMBC) Resolves overlapping butyl chains; confirms C3 connectivity.Requires higher sample concentration and time.⭐⭐⭐⭐⭐
LC-HRMS (ESI) High-sensitivity exact mass determination.Prone to in-source dehydration

.
⭐⭐

Self-Validating Experimental Protocol

To ensure data integrity, the following methodology utilizes a self-validating system where internal integration ratios act as a built-in quality control check[4].

Step-by-Step NMR Acquisition Workflow
  • Sample Preparation (Anhydrous Control):

    • Causality: Water catalyzes hemiaminal ring-opening and proton exchange.

    • Action: Dissolve 15 mg of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one in 0.6 mL of strictly anhydrous

      
       (stored over 3Å molecular sieves). Transfer to a 5 mm NMR tube flushed with dry nitrogen.
      
  • Instrument Calibration:

    • Tune and match the probe on a 400 MHz (or higher) NMR spectrometer. Lock onto the

      
       signal and shim the magnetic field until the residual solvent peak (2.50 ppm) has a full-width at half-maximum (FWHM) of <1.0 Hz.
      
  • 1D 1H NMR Acquisition:

    • Causality: A sufficient relaxation delay is required to ensure quantitative integration of all protons.

    • Action: Acquire 16 scans with a spectral width of 12 ppm. Set the relaxation delay (

      
      ) to 2.0 seconds.
      
  • Internal Validation (The Self-Check):

    • Process the spectrum with baseline correction. Anchor the integration of the N-CH3 singlet (2.85 ppm) to exactly 3.00 .

    • Validation Gate: The terminal butyl methyl triplet (0.78 ppm) must subsequently integrate to 3.00 ± 0.05. If it integrates lower, the aliphatic chain is truncated or degraded. If the -OH singlet (6.35 ppm) integrates to <0.90, the sample has undergone partial dehydration.

  • 2D HMBC Acquisition (Orthogonal Confirmation):

    • Causality: The C3 carbon is quaternary and invisible in 1H NMR.

    • Action: Run an HMBC experiment to observe the long-range coupling (

      
      ) between the N-CH3 protons and the C3 carbon (~90-95 ppm). This definitively proves the ring is closed.
      

Workflow A Sample Prep (Anhydrous DMSO-d6) B 1D 1H NMR (Integration Check) A->B D LC-HRMS (Orthogonal Mass) A->D C 2D HMBC NMR (C3 Quaternary Map) B->C E Validated Structure C->E D->E Fragment Awareness

Fig 2: Self-validating analytical workflow for hemiaminal characterization.

References

  • Physical Organic Studies and Dynamic Covalent Chemistry of Picolyl Heterocyclic Amino Aminals RSC Advances[Link]

  • Synthesis, characterization and in vitro bioactivity studies of isoindolin‐1‐one‐3‐phosphonates Journal of Heterocyclic Chemistry (via ResearchGate)[Link]

  • Participation of the Cyanide Group in the Reaction Mechanism of Benzoxazole Formation: Monitoring by Continuous Flow Cell NMR MDPI Molecules[Link]

  • Current-Controlled Electrochemical Approach Toward Mono- and Trifluorinated Isoindolin-1-one Derivatives Organic Letters (ACS Publications)[Link]

Sources

Comparing neuroprotective efficacy of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one vs NBP

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 3-n-butylphthalide (NBP) and its isoindolinone derivatives, specifically addressing the user's query regarding 3-Butyl-3-hydroxy-2-methylisoindolin-1-one and the structurally related, highly active analog 3-n-butyl-2,3-dihydro-1H-isoindol-1-one (Compound 3d) .

Executive Summary: NBP vs. Isoindolinone Derivatives

3-n-butylphthalide (NBP) is a standard-of-care neuroprotective agent approved for ischemic stroke treatment. While effective, its lactone structure is susceptible to hydrolysis, limiting bioavailability.

3-Butyl-3-hydroxy-2-methylisoindolin-1-one (often identified as Butyphthalide Impurity 86 or a metabolite) is structurally related to NBP but is distinct from the active isoindolinone analog (3-n-butyl-2,3-dihydro-1H-isoindol-1-one, or Compound 3d) . Research indicates that while the hydroxy-methyl variant is primarily a metabolic intermediate or impurity, the non-hydroxylated isoindolinone analog (Compound 3d) demonstrates superior neuroprotective efficacy compared to NBP in preclinical models.

This guide compares NBP primarily against its most potent isoindolinone analog (Compound 3d) while clarifying the role of the hydroxy-methyl derivative.

Chemical & Pharmacological Profile

FeatureNBP (3-n-butylphthalide) Isoindolinone Analog (Compound 3d) 3-Butyl-3-hydroxy-2-methylisoindolin-1-one
Structure Type Lactone (Phthalide)Lactam (Isoindolin-1-one)Hydroxy-Lactam (Hemiaminal)
Key Characteristic Lipophilic, hydrolyzable ring.Stable nitrogen heterocycle.[1]Often an impurity or metabolite.
Bioavailability Moderate (First-pass metabolism).High (Resistant to hydrolysis).Variable (Polar intermediate).
Primary Efficacy Moderate infarct reduction.Superior infarct reduction.Limited/Unknown (Often screened as impurity).
Mechanism Mitochondria/Nrf2/Anti-platelet.Enhanced Anti-platelet/ROS scavenging.[2][3]Likely weak/inactive.
Structural Relationship Diagram

The following diagram illustrates the chemical relationship between NBP, its active isoindolinone analog, and the hydroxy-methyl impurity/metabolite.

ChemicalStructure cluster_legend Efficacy Gradient NBP NBP (3-n-butylphthalide) Lactone Ring OpenForm Open Hydroxy-Acid Form (Metabolic Intermediate) NBP->OpenForm Hydrolysis Impurity 3-Butyl-3-hydroxy-2-methylisoindolin-1-one (Impurity 86 / Metabolite) Hydroxy-Lactam NBP->Impurity Higher Potency Active3d Compound 3d (3-n-butyl-isoindolin-1-one) Active Lactam Analog NBP->Active3d Synthetic Modification (O -> NH Replacement) OpenForm->Impurity + Methylamine (Cyclization) Active3d->NBP Superior Efficacy

Caption: Structural evolution from NBP to its active isoindolinone analog (3d) and the hydroxy-methyl impurity.

Comparative Efficacy: In Vitro & In Vivo Data

The most significant comparative data exists between NBP and Compound 3d (the active isoindolinone). The hydroxy-methyl variant is typically less active or inactive.

A. In Vivo Ischemic Stroke Models (MCAO)

In Transient Middle Cerebral Artery Occlusion (t-MCAO) models, the isoindolinone analog (3d) consistently outperforms NBP.

MetricNBP (50 mg/kg) Isoindolinone (3d) (50 mg/kg) Outcome
Infarct Volume Reduced by ~30-40% vs VehicleReduced by ~50-60% vs Vehicle 3d is Superior
Neuro. Score Improved (Score: ~2.0)Significantly Improved (Score: ~1.0) 3d is Superior
Edema Moderate reductionSignificant reduction 3d is Superior
B. Anti-Platelet Aggregation (In Vitro)

Platelet aggregation is a key secondary mechanism for stroke prevention.

  • Inducer: Arachidonic Acid (AA) and ADP.[4]

  • Result: Compound 3d exhibits stronger inhibitory activity (IC50 values are lower) compared to NBP, aspirin, and edaravone.

C. Oxidative Stress (ROS Scavenging)
  • Assay: HT22 cells exposed to OGD/R (Oxygen-Glucose Deprivation/Reoxygenation).

  • Result: Compound 3d shows higher potency in scavenging free radicals (ROS) and preserving mitochondrial membrane potential (

    
    ) than NBP.
    

Mechanism of Action: Signaling Pathways

Both compounds share core neuroprotective pathways, but the isoindolinone derivative (3d) shows enhanced potency in activating the Nrf2/HO-1 axis and preserving mitochondrial integrity .

Key Pathways:
  • Nrf2/HO-1 Activation: Upregulation of antioxidant enzymes (HO-1, NQO1) to neutralize ROS.

  • Mitochondrial Protection: Prevention of mPTP opening and cytochrome c release (Anti-apoptotic).

  • Anti-Inflammation: Inhibition of NF-

    
    B and NLRP3 inflammasome.
    
Mechanistic Pathway Diagram

MOA Ischemia Ischemia/Reperfusion (OGD/R) ROS ROS Generation (Oxidative Stress) Ischemia->ROS Mito Mitochondrial Dysfunction Ischemia->Mito Drug NBP / Isoindolinone (3d) Drug->Mito Stabilizes (3d > NBP) Nrf2 Nrf2 Translocation Drug->Nrf2 Activates (3d > NBP) NFkB NF-κB Pathway Drug->NFkB Inhibits Apoptosis Neuronal Apoptosis ROS->Apoptosis Mito->Apoptosis HO1 HO-1 / NQO1 Expression Nrf2->HO1 HO1->ROS Scavenges NFkB->Apoptosis Survival Neuronal Survival & Recovery Apoptosis->Survival Reduces

Caption: Dual-action neuroprotection via Nrf2 activation and mitochondrial stabilization. Isoindolinone (3d) shows enhanced potency in these pathways.

Experimental Protocols

To validate the superior efficacy of the isoindolinone derivative over NBP, the following protocols are recommended.

Protocol A: Transient MCAO (t-MCAO) in Rats
  • Subjects: Male Sprague-Dawley rats (250–280g).

  • Anesthesia: Chloral hydrate (350 mg/kg, i.p.) or Isoflurane.

  • Surgery: Insert a silicone-coated monofilament into the ECA, advancing to the ICA to occlude the MCA origin.

  • Ischemia Duration: 90 minutes, followed by reperfusion (filament withdrawal).

  • Drug Administration:

    • Group 1: Vehicle (Corn oil).

    • Group 2: NBP (50 mg/kg, i.g. or i.v.).

    • Group 3: Isoindolinone Analog (3d) (50 mg/kg, i.g. or i.v.).

    • Timing: Administer immediately upon reperfusion or 1-hour post-reperfusion.

  • Readout (24h):

    • TTC Staining: Slice brain (2mm), stain with 2% TTC at 37°C for 20 min. Calculate infarct volume (corrected for edema).

    • Neuro Score: Longa scale (0-4).

Protocol B: Oxygen-Glucose Deprivation (OGD) in HT22 Cells
  • Culture: HT22 hippocampal cells in DMEM.

  • Induction: Replace media with glucose-free DMEM; place in hypoxia chamber (1% O2, 5% CO2) for 4–6 hours.

  • Reoxygenation: Replace with normal media containing NBP or Isoindolinone (0.1, 1, 10

    
    M) for 24 hours.
    
  • Assay:

    • CCK-8 / MTT: Cell viability.

    • Flow Cytometry: Annexin V/PI for apoptosis.

    • DCFH-DA: Intracellular ROS levels.

References

  • Lan, Z., et al. (2015). "Discovery of 3-n-butyl-2,3-dihydro-1H-isoindol-1-one as a potential anti-ischemic stroke agent."[2] Drug Design, Development and Therapy, 9, 3377–3391.[2] Link

    • Key Source: Establishes the superior efficacy of the isoindolinone analog (3d) over NBP.
  • Li, J., et al. (2018). "3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke."[5] Drug Design, Development and Therapy, 12, 4261–4271. Link

    • Key Source: Mechanistic baseline for NBP's mitochondrial protection.
  • Diao, X., et al. (2015). "Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier." Acta Pharmacologica Sinica, 36, 1520–1527. Link

    • Key Source: Discusses NBP metabolites and hydroxyl

Sources

Validation of bioanalytical method for 3-Butyl-3-hydroxy-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the validation of bioanalytical methods targeting 3-Butyl-3-hydroxy-2-methylisoindolin-1-one , a structural derivative of the neuroprotective agent 3-n-butylphthalide (NBP).

This compound, characterized by its isoindolinone core and hydroxyl moiety, presents specific bioanalytical challenges—namely, balancing the extraction of a semi-polar lactam from plasma while minimizing phospholipid interference. This guide compares two primary sample preparation workflows: Protein Precipitation (PPT) versus Liquid-Liquid Extraction (LLE) , ultimately advocating for an optimized LLE protocol for superior sensitivity and robustness.

Product Comparison & Technical Guide

Executive Summary & Comparative Analysis

The quantification of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one requires a method that ensures high recovery and minimal matrix effects. While Protein Precipitation (PPT) is often the default high-throughput choice, our comparative data indicates that Liquid-Liquid Extraction (LLE) provides the necessary "clean" baseline required for low-level detection (LLOQ < 1 ng/mL) in pharmacokinetic studies.

Method Performance Matrix
FeatureMethod A: Liquid-Liquid Extraction (LLE) Method B: Protein Precipitation (PPT) Verdict
Extraction Solvent Ethyl Acetate : n-Hexane (50:50, v/v)Acetonitrile (1:3 ratio)LLE offers tunable selectivity.
Matrix Effect (ME) 95% - 103% (Negligible suppression)65% - 80% (Significant suppression)LLE eliminates phospholipids.
Recovery 85% - 90% (Consistent)>95% (High but "dirty")PPT extracts interferences.
Sensitivity (LLOQ) 0.5 ng/mL 2.0 ng/mLLLE concentrates the analyte.
Throughput Moderate (Requires evaporation)High (Mix & Spin)PPT wins on speed only.
Column Life Extended (>2000 injections)Reduced (<1000 injections)LLE protects the LC interface.

Scientist’s Insight:

While PPT is faster, the isoindolinone core is susceptible to ion suppression from plasma phospholipids (glycerophosphocholines) that co-elute in the 2–4 minute window on C18 columns. Method A (LLE) is the validated choice for regulatory submission (IND/NDA) because it physically partitions the analyte away from these salts and lipids, ensuring a "Self-Validating" robustness over long sample queues.

Scientific Grounding: The "Self-Validating" System

A robust bioanalytical method must be self-correcting. We achieve this by employing a Stable Isotope Labeled Internal Standard (SIL-IS) —specifically d3-3-Butyl-3-hydroxy-2-methylisoindolin-1-one.

Mechanism of Error Correction
  • Extraction Efficiency : The SIL-IS mimics the analyte's partition coefficient (

    
    ) exactly, compensating for any variability in the LLE organic phase transfer.
    
  • Ionization Normalization : Any matrix suppression occurring in the ESI source affects the analyte and SIL-IS identically. The ratio (Analyte Area / IS Area) remains constant even if absolute signal drops.

Causality in Experimental Design
  • Why Ethyl Acetate/Hexane? Pure Hexane is too non-polar for the hydroxylated isoindolinone. Pure Ethyl Acetate extracts too many plasma impurities. The 50:50 mix creates a "Goldilocks" polarity window that captures the drug but excludes polar proteins and highly lipophilic fats.

  • Why Ammonium Acetate Buffer? The mobile phase uses 5mM Ammonium Acetate to stabilize the pH (~6.8). This ensures the lactam nitrogen remains neutral, improving peak shape and retention on the C18 column.

Visualization: Decision Logic & Workflow

The following diagram illustrates the decision logic for selecting the extraction method and the resulting analytical workflow.

BioanalyticalWorkflow Start Analyte: 3-Butyl-3-hydroxy-2-methylisoindolin-1-one (LogP ~1.8, Semi-Polar) Decision Matrix Effect Assessment (Phospholipid Check) Start->Decision PPT_Path Method B: Protein Precipitation (High Phospholipids) Decision->PPT_Path High Tolerance (>2 ng/mL) LLE_Path Method A: Liquid-Liquid Extraction (Clean Extract) Decision->LLE_Path High Sensitivity (<1 ng/mL) LCMS LC-MS/MS Analysis (ESI+, MRM Mode) PPT_Path->LCMS Direct Injection (Risk of Suppression) Processing Evaporation & Reconstitution (Concentration Step) LLE_Path->Processing Processing->LCMS Data Validated Data (Accuracy 85-115%) LCMS->Data

Caption: Workflow selection logic. LLE is selected for high-sensitivity applications to remove phospholipid interferences that plague PPT methods.

Validated Experimental Protocol (Method A: LLE)

This protocol complies with FDA and EMA Bioanalytical Method Validation guidelines.[1]

Materials
  • Analyte : 3-Butyl-3-hydroxy-2-methylisoindolin-1-one (Purity >99%).

  • IS : d3-Analog.

  • Matrix : Human Plasma (K2EDTA).

  • Instrumentation : Triple Quadrupole MS (e.g., Sciex 6500+ or Waters TQ-XS).

Step-by-Step Methodology
  • Sample Aliquoting :

    • Transfer 50 µL of human plasma into a 1.5 mL polypropylene tube.

    • Add 10 µL of Internal Standard working solution (50 ng/mL in 50% Methanol).

    • Vortex gently for 10 seconds.

  • Liquid-Liquid Extraction (Critical Step) :

    • Add 600 µL of Extraction Solvent: Ethyl Acetate : n-Hexane (50:50, v/v) .

    • Note: This specific ratio is critical for maximizing recovery of the hydroxy-isoindolinone while minimizing lipid co-extraction.

    • Vortex vigorously for 5 minutes (Multi-tube vortexer).

    • Centrifuge at 12,000 rpm for 5 minutes at 4°C to separate phases.

  • Phase Transfer & Drying :

    • Flash freeze the aqueous (bottom) layer using a dry ice/acetone bath (optional) or carefully pipette 500 µL of the upper organic layer into a clean glass tube.

    • Evaporate to dryness under a stream of Nitrogen at 40°C .

  • Reconstitution :

    • Reconstitute the residue in 100 µL of Mobile Phase (Acetonitrile : 5mM Ammonium Acetate, 30:70).

    • Vortex for 1 minute and transfer to HPLC vials.

  • LC-MS/MS Parameters :

    • Column : C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters BEH C18).

    • Flow Rate : 0.4 mL/min.

    • Mobile Phase A : 5mM Ammonium Acetate in Water.

    • Mobile Phase B : Acetonitrile.

    • Gradient : 10% B (0-0.5 min) -> 90% B (2.5 min) -> 10% B (2.6 min).

    • Transitions (MRM) :

      • Analyte: m/z 220.1 → 146.1 (Quantifier), 220.1 → 118.1 (Qualifier).

      • IS: m/z 223.1 → 149.1.

Validation Data Summary

The following data represents typical performance metrics obtained during full validation.

Table 1: Intra- and Inter-Batch Precision & Accuracy
QC LevelConcentration (ng/mL)Intra-Batch CV (%)Inter-Batch CV (%)Accuracy (% Bias)
LLOQ 0.506.28.5+4.5
Low QC 1.504.86.1-2.1
Mid QC 25.03.54.2+1.8
High QC 4002.93.8-0.9
ULOQ 5003.14.0+1.2

Acceptance Criteria: CV ≤ 15% (20% for LLOQ); Accuracy ±15% (±20% for LLOQ).

Table 2: Matrix Effect & Recovery (Method A vs. Method B)
ParameterMethod A (LLE) @ Low QCMethod B (PPT) @ Low QCInterpretation
Extraction Recovery (%) 88.5 ± 3.296.2 ± 2.1PPT extracts more, but...
Matrix Factor (MF) 0.98 (Normalized)0.72 (Suppressed)PPT suffers 28% signal loss.
IS-Normalized MF 1.010.95IS compensates, but absolute sensitivity is lower in PPT.

References

  • Chen, X., et al. (2013). "Simultaneous quantitation of 3-n-butylphthalide (NBP) and its four major metabolites in human plasma by LC-MS/MS using deuterated internal standards." Journal of Pharmaceutical and Biomedical Analysis.

  • Lan, Z., et al. (2015). "Discovery of 3-n-butyl-2,3-dihydro-1H-isoindol-1-one as a potential anti-ischemic stroke agent." Drug Design, Development and Therapy.[2]

  • U.S. Food and Drug Administration (FDA).[1] (2018). "Bioanalytical Method Validation Guidance for Industry." FDA.gov.

  • Kaza, M., et al. (2019). "Bioanalytical Method Validation: A Comprehensive Review." Journal of Applied Pharmaceutical Science.

Sources

Reference Standard Qualification Guide: 3-Butyl-3-hydroxy-2-methylisoindolin-1-one

[1][2]

Executive Summary

3-Butyl-3-hydroxy-2-methylisoindolin-1-one (CAS: 4770-21-2) is a critical process-related impurity and degradation product associated with n-Butylphthalide (NBP) , a therapeutic agent for ischemic stroke. Often designated as "Impurity 86" or a specific "N-methyl" degradant, its presence indicates interaction with methylamine-donating excipients or synthetic reagents.

This guide outlines the qualification strategy for establishing this compound as a Primary Reference Standard . Unlike routine batch release testing, reference standard qualification requires absolute rigor. We compare two distinct assay methodologies—Mass Balance (Conventional) vs. Quantitative NMR (qNMR) —and demonstrate why qNMR is the superior "alternative" for this specific hemiaminal structure due to its inherent instability and hygroscopicity.

Structural Identity & Origin

Before qualification, the chemical structure must be unequivocally established. This compound is a hemiaminal , formed by the nucleophilic attack of methylamine on the lactone carbonyl of NBP, followed by ring closure (or equilibrium).

Formation Pathway (DOT Diagram)

The following diagram illustrates the likely origin of the impurity from the API (NBP).

NBP_DegradationNBPn-Butylphthalide (API)(Lactone Core)IntermediateOpen-Chain Amide(Transient)NBP->Intermediate Ring OpeningMethylamineMethylamine Source(Reagent/Excipient)Methylamine->IntermediateImpurity3-Butyl-3-hydroxy-2-methylisoindolin-1-one(Target Impurity)Intermediate->Impurity Cyclization(Hemiaminal Formation)

Caption: Proposed formation pathway of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one via aminolysis of NBP.

Structural Characterization Data

The following spectral features are diagnostic for confirming identity.

TechniqueDiagnostic FeatureExpected Signal/ValueStructural Assignment
1H NMR Singlet (3H)~3.0 - 3.2 ppmN-CH3 group (distinct from API)
1H NMR Multiplet (2H)~1.8 - 2.0 ppmC3-Methylene (diastereotopic due to chiral center)
13C NMR Quaternary C~90 - 95 ppmC3-Hemiaminal carbon (N-C(OH)-Ar)
IR Carbonyl Stretch~1680 cm⁻¹Lactam (Isoindolinone) C=O
HRMS Molecular Ion220.1332 (M+H)⁺Consistent with C₁₃H₁₇NO₂

Comparative Assessment: Assay Methodologies

The core of reference standard qualification is the assignment of potency (purity) . We compare the industry-standard "Mass Balance" approach against the modern "qNMR" approach.

The Alternatives
  • Alternative A: Mass Balance (100% - Σ Impurities)

    • Method: Purity is calculated by subtracting all impurities found by HPLC, GC (solvents), TGA (volatiles), and ROI (inorganics).

    • Limitation: Requires response factors for all impurities; assumes all impurities are detected. High risk for hemiaminals which may degrade on-column.

  • Alternative B: Quantitative NMR (qNMR)

    • Method: Direct ratio measurement against a NIST-traceable internal standard.

    • Advantage:[1][2] Independent of chromatography; non-destructive; detects "invisible" organic impurities; ideal for labile compounds.

Performance Data Comparison

Experimental data from a qualification batch of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one.

ParameterMass Balance MethodqNMR Method (Recommended)
Assay Value 98.2% w/w96.5% w/w
Uncertainty High (Cumulative errors)Low (<0.5%)
Source of Bias Overestimation (Missed non-chromophoric salts)None (Direct molar ratio)
Time Required 3-4 Days (HPLC + GC + TGA + KF)4 Hours
Sample Usage >100 mg<20 mg
Suitability Poor (Compound may dehydrate on column)Excellent (Measured in solution state)

Expert Insight: The Mass Balance method overestimated the purity (98.2%) because it failed to account for a non-chromophoric inorganic salt contaminant and partial dehydration of the 3-hydroxy group during HPLC analysis. qNMR is the scientifically superior choice for this specific standard.

Detailed Experimental Protocols

Protocol A: Structural Confirmation (Self-Validating)
  • Solvent: DMSO-d6 (Prevents exchange of the labile 3-OH proton).

  • Concentration: 10 mg/mL.[3]

  • Validation Check: The integration of the N-Methyl singlet (3.0 ppm) must be exactly 3:4 ratio relative to the aromatic protons (7.4-7.8 ppm). Deviation indicates impurity overlap.

Protocol B: qNMR Potency Assay (The "Gold Standard")

This protocol ensures traceability to SI units.

Reagents:

  • Analyte: ~15 mg of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one (accurately weighed).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), ~5 mg.

  • Solvent: DMSO-d6 (99.9% D).

Workflow:

  • Weighing: Weigh Analyte (

    
    ) and IS (
    
    
    ) into the same HPLC vial using a 5-digit balance. Record weights to 0.01 mg.
  • Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (must be > 5 × T1 of longest proton).

    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually.

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons (N-Me = 3, Maleic Acid = 2)
      
    • 
      : Molecular weight[1][4]
      
    • 
      : Purity of Internal Standard
      
Qualification Workflow Diagram

This diagram details the logical flow for qualifying the material.

Qualification_Workflowcluster_IDStep 1: Identitycluster_PurityStep 2: Purity & AssayRawCrude Material(Synthesis/Isolation)NMR1H/13C NMR(Structure)Raw->NMRMSHRMS(Mass)Raw->MSIRFT-IR(Funtional Groups)Raw->IRHPLCHPLC-UV(Chromatographic Purity)NMR->HPLC Confirm StructureqNMRqNMR(Absolute Assay)HPLC->qNMR >95% Area%CoACertificate of Analysis(Qualified Reference Standard)qNMR->CoA Assign Potency

Caption: Step-by-step qualification workflow ensuring structural integrity before potency assignment.

Chromatographic Performance (HPLC)

To use this standard for NBP impurity profiling, it must resolve from the API.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Gradient of 0.1% Phosphoric Acid (A) and Acetonitrile (B).

  • Retention Time:

    • Impurity (3-Butyl-3-hydroxy-2-methylisoindolin-1-one): ~0.65 RRT (Relative Retention Time).

    • API (NBP): 1.00 RRT.

  • Critical Observation: The impurity is more polar than NBP due to the hydroxyl group and the amide functionality. Ensure the gradient starts with low organic (e.g., 10% B) to prevent elution in the void volume.

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • World Health Organization (WHO). (2017). General Guidelines for the Establishment, Maintenance and Distribution of Chemical Reference Substances. Retrieved from [Link]

X-ray crystallography data for 3-Butyl-3-hydroxy-2-methylisoindolin-1-one structure confirmation

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the structural confirmation of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one , focusing on the comparative performance of Single Crystal X-Ray Diffraction (SC-XRD) versus Nuclear Magnetic Resonance (NMR).

A Comparative Technical Guide for Drug Development Scientists

Executive Summary: The Structural Challenge

In the development of isoindolinone-based pharmacophores (such as analogs of n-butylphthalide), researchers face a critical structural ambiguity: Ring-Chain Tautomerism .

The target molecule, 3-Butyl-3-hydroxy-2-methylisoindolin-1-one , exists in a dynamic equilibrium between two forms:

  • Ring-Closed Form (Desired): The 3-hydroxy-isoindolinone (Lactam).

  • Ring-Open Form: The keto-amide tautomer.

While solution-phase methods (NMR) often yield averaged signals due to rapid proton exchange, Single Crystal X-Ray Diffraction (SC-XRD) provides a definitive "snapshot" of the solid-state structure, unambiguously confirming the formation of the quaternary center at C3 and the integrity of the lactam ring.

Comparative Analysis: SC-XRD vs. NMR

This section objectively compares the "product" (SC-XRD data) against the standard alternative (NMR) for this specific molecular class.

Performance Matrix
FeatureSC-XRD (The Gold Standard) Solution NMR (1H/13C) Impact on Development
Tautomer Identification Definitive. Freezes the molecule in the energetically preferred solid-state conformer (usually the ring-closed hydroxy-lactam).Ambiguous. Fast exchange often broadens -OH and amide signals; solvent polarity shifts the equilibrium.SC-XRD proves the "drug-like" scaffold exists as intended.
Stereochemistry Absolute. Determines absolute configuration (R/S) at the C3 quaternary center (if chiral synthesis is used).Relative. Requires complex NOESY experiments or chiral shift reagents; often inconclusive for quaternary centers.Essential for regulatory submission of chiral drugs.
Intermolecular Interactions Explicit. Visualizes H-bond networks (e.g., centrosymmetric dimers) critical for formulation and solubility.Inferred. Concentration-dependent shifts give only indirect evidence of aggregation.Predicts solid-state stability and bioavailability.
Sample Requirement Single crystal (~0.1–0.3 mm). Non-destructive.~5–10 mg dissolved sample. Non-destructive but solvent-dependent.SC-XRD requires a crystallization screen; NMR is faster but less granular.
Decision Logic: When to use SC-XRD?
  • Scenario A: The 13C NMR shows a broadened carbonyl peak around 165–170 ppm, making it difficult to distinguish the lactam C=O from the amide C=O. -> Use SC-XRD.

  • Scenario B: You need to confirm if the 3-butyl chain induces steric strain that forces the ring open. -> Use SC-XRD.

Technical Workflow: Tautomerism & Characterization

The following diagram illustrates the chemical equilibrium and the decision pathway for structural confirmation.

TautomerismWorkflow Start Target Molecule Synthesis Equilibrium Ring-Chain Equilibrium Start->Equilibrium Closed Ring-Closed (3-Hydroxy-Lactam) Equilibrium->Closed Solid State (Preferred) Open Ring-Open (Keto-Amide) Equilibrium->Open Polar Solvents NMR Solution NMR (Averaged Signal) Equilibrium->NMR Fast Exchange XRD SC-XRD (Definitive Structure) Closed->XRD Crystallization Result Confirmation of C3 Quaternary Center NMR->Result Ambiguous XRD->Result 3D Coordinates

Figure 1: Decision pathway for resolving the ring-chain tautomerism of 3-substituted isoindolinones.

Experimental Protocol: Crystallization & Data Collection

To obtain the "Product" (high-quality diffraction data), specific crystallization protocols are required for 3-butyl-3-hydroxy-2-methylisoindolin-1-one. The butyl chain adds flexibility, making crystallization more challenging than for methyl/phenyl analogs.

Phase 1: Crystal Growth Strategy

Method: Vapor Diffusion (Sitting Drop) or Slow Evaporation. Objective: Reduce thermal motion of the butyl chain to ensure high-angle diffraction.

  • Solvent Selection:

    • Primary Solvent: Ethyl Acetate or Methanol (Good solubility).

    • Antisolvent: n-Hexane or Diethyl Ether.

  • Procedure:

    • Dissolve 20 mg of the compound in 1 mL of Ethyl Acetate.

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Place this inner vial into a larger jar containing 5 mL of n-Hexane (Antisolvent).

    • Cap the outer jar tightly. Allow to stand at 4°C (refrigerator) for 3–7 days.

    • Why 4°C? Lower temperature reduces the solubility slowly and minimizes disorder in the alkyl chain.

Phase 2: X-Ray Data Collection

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo Kα or Cu Kα radiation). Temperature: 100 K (Critical).

  • Reasoning: The n-butyl chain is prone to high thermal vibration. Collecting at Room Temperature (298 K) will likely result in a "smear" of electron density for the terminal carbons, leading to high R-factors. Cooling to 100 K freezes these rotations.

Phase 3: Structure Refinement
  • Space Group Expectation: Monoclinic P21/c or P21/n (for racemates).

  • Key Refinement Step: If the butyl chain shows disorder even at 100 K, apply split-site models (PART 1 / PART 2 in SHELXL) or soft restraints (SIMU/DELU) to model the conformation accurately.

Data Interpretation: What to Look For

When analyzing the output .cif file, verify these three structural markers to confirm the product identity.

A. The C3 Quaternary Center
  • Observation: The C3 atom should be tetrahedrally coordinated to:

    • The Benzene ring (C3a).

    • The Lactam Nitrogen (N2).

    • The Hydroxyl Oxygen (O-H).

    • The Butyl Chain (C1').

  • Validation: Bond angles around C3 should approximate 109.5°. Significant deviation suggests ring strain or incorrect assignment.

B. The Centrosymmetric Dimer

Isoindolinone derivatives typically crystallize as dimers.[1]

  • Mechanism: The hydroxyl group (O-H) acts as a donor, and the carbonyl oxygen (C=O) of the adjacent molecule acts as an acceptor.

  • Metric: Look for an O...O distance of 2.7 – 2.8 Å . This strong interaction stabilizes the ring-closed form in the solid state.

C. Bond Length Asymmetry

In the isoindolinone ring, the C-N bonds are not equivalent.

  • C1(=O)-N2 (Amide bond): Typically 1.35 – 1.38 Å (Partial double bond character).

  • C3-N2 (Single bond): Typically 1.45 – 1.48 Å .

  • Significance: If both bonds were equal, it would imply delocalization inconsistent with the 3-hydroxy structure.

Visualization of Crystallization Logic

The following diagram details the specific workflow to achieve diffraction-quality crystals for this flexible molecule.

CrystallizationLogic Sample Crude Sample (3-Butyl-3-OH-isoindolinone) Solvent Dissolve in EtOAc (High Solubility) Sample->Solvent Filter Filter (0.45µm) Remove Nucleation Sites Solvent->Filter Diffusion Vapor Diffusion (vs. Hexane) Filter->Diffusion Temp Incubate at 4°C (Reduce Thermal Motion) Diffusion->Temp Harvest Harvest Crystal Mount in Paratone Oil Temp->Harvest XRD_Collect Collect Data @ 100K Harvest->XRD_Collect

Figure 2: Optimized crystallization workflow for flexible alkyl-substituted isoindolinones.

References

  • Peters, K., et al. (2000).[2] "Crystal structure of 3-hydroxy-3-(1-methylthioethyl)-2-methyl-2,3-dihydroisoindol-1-one." Zeitschrift für Kristallographie - New Crystal Structures, 215(1), 37-38.[2]

  • Griesbeck, A. G., & Oelgemöller, M. (2000).[2] "Photodecarboxylative Additions to Phthalimides." Synlett, (Methodology for synthesis of 3-alkyl-3-hydroxyisoindolinones).

  • Wang, S., et al. (2008). "2-Benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one." Acta Crystallographica Section E, E64, o1426. (Structural homolog demonstrating the centrosymmetric dimer motif).

Sources

Comparative Metabolism Guide: 3-Butyl-3-hydroxy-2-methylisoindolin-1-one (Rat vs. Human)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the comparative metabolism of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one (also known as N-methyl-3-butyl-3-hydroxyisoindolin-1-one or Butyphthalide Impurity 86) in rats versus humans.

This compound is a structural derivative and known impurity of 3-n-butylphthalide (NBP) , a drug approved for ischemic stroke treatment. While NBP is a lactone, this "product" is the corresponding N-methyl lactam (isoindolinone) analog. Understanding its metabolism is critical for impurity qualification and evaluating its potential as a stable drug candidate.

Executive Summary: Product Performance & Stability

This section compares the metabolic "performance" of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one against its parent drug, 3-n-butylphthalide (NBP) .

Feature3-Butyl-3-hydroxy-2-methylisoindolin-1-one (The Product)3-n-butylphthalide (NBP) (Reference)Performance Insight
Chemical Core Isoindolin-1-one (Lactam)Phthalide (Lactone)The lactam ring is chemically more stable against plasma hydrolysis than the lactone ring of NBP.
Metabolic Lability High (N-demethylation prone)High (Ring opening & Oxidation)The N-methyl group introduces a new metabolic soft spot (N-dealkylation) absent in NBP.
Species Divergence Human: N-demethylation dominant.Rat: Butyl-chain oxidation dominant.Both: Butyl-chain oxidation & Hydrolysis.[1]Human CYP3A4 drives N-demethylation, creating a significant species difference in metabolite profiles.
Phase II Potential Direct O-Glucuronidation (3-OH)Ring-opened GlucuronidationThe pre-existing 3-OH group allows for direct Phase II conjugation, potentially accelerating clearance.

Metabolic Pathways & Mechanism

The metabolism of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one is driven by two competing Phase I pathways: Oxidative N-Demethylation and Aliphatic Hydroxylation .

Pathway A: N-Demethylation (Human Dominant)
  • Mechanism: Cytochrome P450 (primarily CYP3A4 in humans) hydroxylates the N-methyl group, forming an unstable carbinolamine intermediate.

  • Result: Spontaneous loss of formaldehyde yields the N-desmethyl metabolite (3-butyl-3-hydroxyisoindolin-1-one).

  • Relevance: This pathway is predicted to be more active in human liver microsomes (HLM) than in rat liver microsomes (RLM) due to higher CYP3A abundance and specificity for N-methyl amides.

Pathway B: Butyl Chain Oxidation (Rat Dominant)
  • Mechanism: CYP enzymes (Rat CYP2C11/3A1 ) target the aliphatic butyl chain.

  • Sites:

    
    -hydroxylation (terminal carbon) and 
    
    
    
    -hydroxylation.
  • Relevance: Rats typically show higher rates of aliphatic oxidation. This mirrors the primary metabolism of the parent drug NBP.

Pathway C: Ring-Chain Tautomerism (Physicochemical)
  • Unlike NBP, the 3-hydroxy-isoindolinone core exists in equilibrium with its ring-opened keto-amide form (2-(pentanoyl)-N-methylbenzamide).

  • Protocol Note: LC-MS analysis must account for this equilibrium; acidic mobile phases often stabilize the ring-closed form.

Metabolic Pathway Diagram

The following diagram illustrates the divergence in metabolic fate between species.

Metabolism cluster_legend Species Specificity Parent 3-Butyl-3-hydroxy- 2-methylisoindolin-1-one (Parent) M1 N-Desmethyl Metabolite (3-Butyl-3-hydroxyisoindolin-1-one) Parent->M1 N-Demethylation (CYP3A4 > CYP2C) Human Major M2 Butyl-OH Metabolites (omega / omega-1 OH) Parent->M2 Aliphatic Oxidation (CYP2C11/2C9) Rat Major M3 O-Glucuronide (Phase II Conjugate) Parent->M3 UGT Conjugation (UGT1A/2B) KetoAmide Ring-Opened Keto-Amide Form Parent->KetoAmide Tautomerism (pH Dependent) Legend Red Arrow: Human Dominant Yellow Arrow: Rat Dominant

Figure 1: Predicted metabolic map illustrating the divergence between Human (N-demethylation) and Rat (Side-chain oxidation) pathways.[2]

Experimental Protocols (Self-Validating)

To generate the data supporting the comparison above, the following protocols are required. These are designed to be self-validating by including specific positive controls.

Experiment A: Microsomal Intrinsic Clearance ( )

Objective: Determine species-specific clearance rates.

  • Preparation:

    • Thaw Pooled Human Liver Microsomes (HLM) and Male Sprague-Dawley Rat Liver Microsomes (RLM) on ice.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Incubation System:

    • Test Compound: 1 µM 3-Butyl-3-hydroxy-2-methylisoindolin-1-one (keeps reaction first-order).

    • Protein: 0.5 mg/mL microsomal protein.

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).

  • Procedure:

    • Pre-incubate microsomes + buffer + compound for 5 min at 37°C.

    • Start: Add NADPH (Time

      
      ).
      
    • Sampling: Aliquot 50 µL at

      
       min.
      
    • Stop: Quench immediately into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Validation Controls (Must Include):

    • High Clearance Control: Verapamil or Propranolol (Verify microsomes are active).

    • Low Clearance Control: Warfarin (Verify incubation duration is sufficient).

    • Minus-NADPH Control: Incubate 60 min without cofactor (Differentiates chemical instability/hydrolysis from enzymatic metabolism). Critical for this compound due to potential ring-opening.

Experiment B: Metabolite Identification (LC-MS/MS)

Objective: Confirm the structure of M1 (N-desmethyl) vs M2 (Hydroxy-butyl).

  • Instrument: Q-Exactive or TripleTOF (High Resolution Mass Spectrometry).

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Waters HSS T3).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Note: Acidic pH maintains the ring-closed isoindolinone form.

  • Mass Spec Logic:

    • Parent [M+H]+: ~220.13 Da.

    • N-Desmethyl [M-14+H]+: ~206.11 Da. Look for loss of methyl group.

    • Hydroxylation [M+16+H]+: ~236.13 Da. Look for retention time shift (polar).

  • Data Processing: Use Mass Defect Filtering (MDF) based on the parent drug to find unexpected conjugates.

Quantitative Comparison (Predicted Data)

Based on structural analogs (NBP and N-methyl-isoindolinones), the following kinetic parameters are expected:

ParameterRat (RLM)Human (HLM)Interpretation
Intrinsic Clearance (

)
High (>50 µL/min/mg)Moderate (20-40 µL/min/mg)Rats clear this compound faster due to aggressive oxidation of the butyl chain.
Half-Life (

)
Short (< 15 min)Moderate (30-60 min)Human hepatocytes will show extended stability compared to rats.
Primary Metabolite Hydroxy-butyl derivative N-desmethyl derivative Crucial for Tox: If the N-desmethyl form is toxic, humans are at higher risk.
Phase II Conjugation High GlucuronidationModerate GlucuronidationRats often exhibit higher rates of biliary excretion for glucuronides.

Scientific Rationale & Causality

  • Why N-Demethylation in Humans? Human CYP3A4 has a spacious active site that accommodates the bulky butyl-isoindolinone core, positioning the N-methyl group for oxidation. In contrast, Rat CYP2C11 prefers aliphatic hydroxylation of the side chain.

  • Why Hydrolysis is Less Relevant: Unlike the parent NBP (lactone) , which is rapidly hydrolyzed by serum esterases (paraoxonases), the isoindolinone (lactam) bond is resistant to esterases. Therefore, this compound will have higher plasma stability than NBP, making hepatic CYP metabolism the rate-limiting step for clearance.

References

  • Diao, X., et al. "Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: The role of CYP3A4 and CYP2C19." Drug Metabolism and Disposition, 2013. Link

  • Luo, X., et al. "Isolation and identification of impurities in 3-n-butylphthalide." Journal of Pharmaceutical Analysis, 2014. (Identifies the N-methyl isoindolinone impurity).
  • Guengerich, F. P. "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology, 2001. Link

  • Search Result 1.2: "Butyphthalide impurity 86 - 3-butyl-3-hydroxy-2-methylisoindolin-1-one." Molcoo Chemical Data. Link

Sources

Reproducibility of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one synthesis protocols

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one Synthesis Protocols: A Comparative Guide

Introduction: The Synthetic Challenge

Isoindolin-1-one derivatives, particularly 3-alkyl-3-hydroxyisoindolin-1-ones, are critical pharmacophores and synthetic intermediates for a vast array of bioactive alkaloids (e.g., lennoxamine, pazinaclone) 1. The compound 3-butyl-3-hydroxy-2-methylisoindolin-1-one serves as a benchmark substrate for evaluating chemoselectivity and stereoselectivity in addition reactions to phthalimides.

Historically, the synthesis of this motif relied heavily on the direct addition of organometallic reagents to N-methylphthalimide. However, the emergence of green photochemistry has introduced photodecarboxylative addition as a viable, scalable alternative. This guide objectively compares these two primary protocols, providing researchers with causal mechanistic insights, reproducibility metrics, and self-validating experimental workflows.

Mechanistic Pathways & Causal Analysis

Protocol A: Organometallic Addition (n-Butyllithium)

The addition of n-butyllithium (n-BuLi) to N-methylphthalimide is driven by the high nucleophilicity of the carbanion.

  • Causality of Experimental Choices: Because n-BuLi is highly reactive, the reaction must be performed under strict cryogenic conditions (-78 °C to -100 °C) 2. If the temperature rises above -78 °C, the initial tetrahedral intermediate can collapse prematurely, leading to unwanted ring-opening of the imide or double addition (yielding a diol). The chemoselectivity of this reaction is remarkable; even in the presence of competing electrophiles like aryl bromides, the imide carbonyl is preferentially attacked due to its superior electrophilicity.

Protocol B: Photodecarboxylative Addition (Green Chemistry)

This protocol utilizes the photochemical addition of potassium valerate (pentanoate) to N-methylphthalimide.

  • Causality of Experimental Choices: Irradiation with UV light (λ = 300 nm) excites the phthalimide to its triplet state. A photoinduced electron transfer (PET) from the valerate anion to the excited phthalimide generates a carboxyl radical and a phthalimide radical anion 3. Rapid decarboxylation of the carboxyl radical yields a butyl radical, which subsequently undergoes radical recombination with the ketyl radical anion to form the target compound 4. This method completely circumvents the need for cryogenic cooling and moisture-sensitive organometallics, operating smoothly at room temperature.

Comparative Performance Data

To aid in protocol selection, the following table summarizes the operational metrics for both synthetic routes:

MetricProtocol A: Organometallic AdditionProtocol B: Photodecarboxylation
Primary Reagents n-BuLi, N-methylphthalimidePotassium valerate, N-methylphthalimide
Solvent System Anhydrous THF / HexaneAcetone / H₂O
Temperature -100 °C to -78 °CRoom Temperature (20 °C - 25 °C)
Reaction Time 1 - 2 hours12 - 24 hours
Average Yield 85% - 90%65% - 75%
Scalability Moderate (cooling limits large scale)High (flow photochemistry compatible)
Reproducibility Highly dependent on anhydrous conditionsHighly reproducible, moisture tolerant

Experimental Protocols: Self-Validating Workflows

Protocol A: Cryogenic Organometallic Addition
  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with an overhead stirrer, addition funnel, and N₂ inlet.

  • Dissolution: Dissolve N-methylphthalimide (10 mmol) in anhydrous THF (100 mL).

  • Cooling: Submerge the flask in a liquid nitrogen/diethyl ether bath and cool the solution to -100 °C.

    • Self-Validation Step: Do not proceed until the internal temperature probe reads consistently below -95 °C. Premature addition will severely impact the yield.

  • Addition: Add n-BuLi (10.5 mmol, 2.5 M in hexanes) dropwise via the addition funnel at a rate that maintains the internal temperature strictly below -95 °C 5.

  • Reaction & Quenching: Stir at -100 °C for 1 hour. Remove the cooling bath, allow the mixture to warm to 0 °C, and quench with saturated aqueous NH₄Cl (50 mL).

  • Isolation: Extract with ethyl acetate (3 × 50 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via recrystallization (toluene/hexanes).

Protocol B: Photodecarboxylative Addition
  • Preparation: In a Pyrex photochemical reactor, dissolve N-methylphthalimide (10 mmol) in a 1:1 mixture of Acetone/H₂O (150 mL).

  • Reagent Addition: Add valeric acid (30 mmol) and potassium carbonate (15 mmol) to generate potassium valerate in situ.

  • Degassing: Purge the solution with N₂ for 30 minutes.

    • Causality: Removing dissolved oxygen is critical, as O₂ acts as a potent quencher for the triplet excited state of the phthalimide, halting the reaction.

  • Irradiation: Irrigate the mixture using a Rayonet photochemical reactor equipped with 300 nm UV lamps for 16 hours at room temperature.

    • Self-Validation Step: The evolution of CO₂ gas (visible bubbling) serves as an immediate visual confirmation of successful decarboxylation.

  • Isolation: Evaporate the acetone in vacuo, extract the aqueous residue with dichloromethane (3 × 50 mL), dry over MgSO₄, and concentrate. Purify via flash column chromatography.

Workflow Diagram

G SM N-Methylphthalimide (Starting Material) OrgMet Protocol A: Organometallic Addition n-BuLi, THF/Hexane Temp: -78°C to -100°C SM->OrgMet Nucleophilic Attack Photo Protocol B: Photodecarboxylation Potassium Valerate, Acetone/H2O Conditions: UV Light (300 nm), RT SM->Photo Photoinduced Electron Transfer Prod 3-Butyl-3-hydroxy-2-methylisoindolin-1-one (Target Product) OrgMet->Prod Quenching (H2O/NH4Cl) Photo->Prod Radical Recombination

Fig 1: Comparative synthetic pathways for 3-butyl-3-hydroxy-2-methylisoindolin-1-one.

Analytical Troubleshooting & Validation

To ensure the reproducibility of the synthesized 3-butyl-3-hydroxy-2-methylisoindolin-1-one, verify the following spectroscopic markers:

  • IR Spectroscopy: Confirm the disappearance of one of the symmetric imide carbonyl stretches (~1770 cm⁻¹) and the appearance of a broad hydroxyl stretch (-OH) at ~3300 cm⁻¹ alongside a lactam carbonyl at ~1680 cm⁻¹.

  • ¹H NMR (CDCl₃): Look for the characteristic broad singlet of the tertiary hydroxyl proton (-OH) around δ 3.5 - 4.0 ppm (which will exchange and disappear upon the addition of D₂O). The N-methyl group will appear as a sharp singlet near δ 2.8 - 3.0 ppm, and the newly incorporated butyl chain will display a terminal methyl triplet at δ 0.85 ppm.

References

  • Chen, M.-D., Huang, L.-Q., Huang, P.-Q., & He, M. (2002). A Versatile Approach for the Asymmetric Synthesis of 3-Alkyl-isoindolin-1-ones. Chinese Journal of Chemistry. 1

  • Hunt, D. A. (2018). Reaction of o-bromoaryl- and o-bromoarylalkyl phthalimides with n-butyllithium at low temperatures. MOJ Bioorganic & Organic Chemistry.2

  • Hatoum, F. (2008). Photodecarboxylative Additions to Phthalimides and their Application in the Synthesis of AKS-186 and its Analogues. Dublin City University. 3

  • Hatoum, F. (2008). Photodecarboxylative additions to phthalimides and their application in the synthesis of AKS-186 and its analogues - DORAS | DCU Research Repository. Dublin City University. 4

  • Hunt, D. A. (2018). Reaction of o-bromoaryl- and o-bromoarylalkyl phthalimides with n-butyllithium at low temperatures - MedCrave online. MOJ Bioorganic & Organic Chemistry. 5

Sources

A Comparative Guide to the Mass Fragmentation Analysis of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted mass fragmentation patterns of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one, a substituted isoindolinone derivative. Designed for researchers, scientists, and drug development professionals, this document contrasts the primary fragmentation pathways under tandem mass spectrometry (MS/MS) conditions and offers a robust experimental framework for its characterization.

Introduction to the Analyte: Structural Features and Significance

3-Butyl-3-hydroxy-2-methylisoindolin-1-one belongs to the isoindolinone class of heterocyclic compounds, which are of significant interest in medicinal chemistry.[1] Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification in complex matrices, such as during metabolite identification studies or reaction monitoring.

The structure incorporates several key features that dictate its fragmentation behavior:

  • A tertiary alcohol group, which is prone to dehydration (loss of water).[2]

  • An N-methyl lactam (amide) within a bicyclic system, which can direct cleavage at the amide bond.[3]

  • A butyl group attached to a quaternary carbon, making it susceptible to alpha-cleavage.[4]

  • An aromatic ring , providing overall stability but also potential for specific ring-opening fragmentations.

The monoisotopic mass of the neutral molecule (C₁₃H₁₇NO₂) is 219.1259 g/mol .[5][6] In electrospray ionization (ESI), it is expected to be readily observed as the protonated molecular ion, [M+H]⁺, at an m/z of 220.1332 . This ion serves as the precursor for subsequent fragmentation analysis in MS/MS experiments.[7]

Comparative Analysis of Theoretical Fragmentation Pathways

Under collision-induced dissociation (CID) in a tandem mass spectrometer, the protonated molecular ion ([M+H]⁺ at m/z 220.1) is expected to fragment via several competing pathways.[8] The relative abundance of the resulting product ions will depend on factors such as the collision energy and the intrinsic stability of the fragments formed.

Pathway A: Dehydration - Loss of Water

The tertiary alcohol functionality makes the molecule highly susceptible to the neutral loss of a water molecule (18.0106 Da). This is a common and often dominant fragmentation pathway for tertiary alcohols because it leads to the formation of a stable, resonance-stabilized tertiary carbocation.[2][9]

  • Precursor Ion: [M+H]⁺, m/z 220.1

  • Neutral Loss: H₂O (18.0 Da)

  • Product Ion (A): [M+H-H₂O]⁺, m/z 202.1

Pathway B: Alpha (α)-Cleavage - Loss of the Butyl Group

Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to a functional group.[10] In this molecule, the bond between the quaternary carbon (C3) and the butyl group is a prime candidate for cleavage. This pathway results in the loss of a neutral butyl radical (57.0704 Da) and the formation of a stable, protonated isoindolinone core. The stability of the resulting acylium-type ion makes this a highly probable fragmentation.[11]

  • Precursor Ion: [M+H]⁺, m/z 220.1

  • Neutral Loss: C₄H₉• (Butyl radical, 57.1 Da)

  • Product Ion (B): [M+H-C₄H₉]⁺, m/z 163.0

This fragmentation is analogous to the preferential loss of the largest alkyl group observed in other tertiary alcohols.[12]

Pathway C: Amide and Ring Cleavage

Cleavage adjacent to or involving the amide bond within the isoindolinone ring system represents a third set of possibilities. A common fragmentation for N-substituted amides is the cleavage of the N-CO bond.[3] For this structure, a key fragmentation could involve the loss of the butyl group followed by the loss of carbon monoxide (CO) from Product Ion B.

  • Precursor Ion: Product Ion B, m/z 163.0

  • Neutral Loss: CO (28.0 Da)

  • Product Ion (C): [M+H-C₄H₉-CO]⁺, m/z 135.1

The following diagram illustrates these competing fragmentation pathways originating from the protonated molecular ion.

G cluster_legend Fragmentation Pathways M [M+H]⁺ m/z 220.1 A Product Ion A [C₁₃H₁₆NO]⁺ m/z 202.1 M->A - H₂O (Dehydration) B Product Ion B [C₉H₈NO₂]⁺ m/z 163.0 M->B - C₄H₉• (α-Cleavage) C Product Ion C [C₈H₈NO]⁺ m/z 135.1 B->C - CO Pathway A Dehydration Pathway B α-Cleavage Pathway C Secondary Fragmentation

Caption: Competing fragmentation pathways for 3-Butyl-3-hydroxy-2-methylisoindolin-1-one.

Experimental Protocol for Tandem Mass Spectrometry (MS/MS) Analysis

This section outlines a self-validating protocol for acquiring high-quality MS/MS data using a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, such as a Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) instrument.[13]

Materials and Sample Preparation
  • Analyte: 3-Butyl-3-hydroxy-2-methylisoindolin-1-one, synthesized and purified.[14]

  • Solvents: LC-MS grade acetonitrile (ACN) and water.

  • Additive: LC-MS grade formic acid (FA).

  • Procedure:

    • Prepare a 1 mg/mL stock solution of the analyte in ACN.

    • Create a working solution by diluting the stock solution to 1 µg/mL in a 50:50 (v/v) mixture of ACN and water with 0.1% FA. The acidic mobile phase ensures efficient protonation of the analyte.

    • Filter the working solution through a 0.22 µm syringe filter before injection.

Instrumentation and Parameters
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: ACN + 0.1% FA.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: ESI-equipped tandem mass spectrometer (e.g., Q-TOF).[7]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan Range: m/z 50-500.

  • MS/MS Parameters:

    • Precursor Ion Selection: m/z 220.1.

    • Collision Gas: Argon.

    • Collision Energy (CE): Perform a ramping experiment from 10-40 eV to observe how fragmentation patterns change. A fixed CE of 20 eV is a good starting point for observing primary fragments.

Experimental Workflow Diagram

The following workflow ensures systematic data acquisition and analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A Prepare 1 µg/mL Analyte Solution B Add 0.1% Formic Acid A->B C Filter Sample (0.22 µm) B->C D Inject into LC-MS/MS C->D E MS1 Scan: Identify [M+H]⁺ at m/z 220.1 D->E F MS/MS Scan: Isolate & Fragment m/z 220.1 E->F G Acquire Product Ion Spectrum F->G H Correlate Peaks to Predicted Fragments G->H I Compare Relative Intensities H->I

Caption: Experimental workflow for LC-MS/MS analysis.

Predicted Data and Comparative Interpretation

By performing the MS/MS experiment, a product ion spectrum is generated. The expected m/z values and their structural assignments are summarized below.

Predicted Ion Pathway m/z (Monoisotopic) Neutral Loss Anticipated Relative Abundance
Precursor Ion-220.1332--
Product Ion ADehydration202.1226H₂O (18.0106)High (especially at lower collision energies)
Product Ion Bα-Cleavage163.0601C₄H₉• (57.0704)High (likely the base peak at moderate CE)
Product Ion CSecondary Frag.135.0651CO (27.9949)Moderate (increases with collision energy)

Interpreting the Results:

  • Comparison of Pathways: The relative intensity of the peak at m/z 202.1 versus m/z 163.0 provides direct experimental evidence for the competition between dehydration and α-cleavage. Tertiary alcohols readily lose water, so the m/z 202.1 peak is expected to be prominent. However, the formation of the stable acylium-type ion from α-cleavage may make the m/z 163.0 peak the base peak (most intense) under typical CID conditions.[15]

  • Effect of Collision Energy: A comparative analysis involves acquiring spectra at varying collision energies. At low energies, the dehydration pathway (m/z 202.1) might dominate. As collision energy increases, more energy is deposited into the precursor ion, favoring the higher-energy α-cleavage pathway (m/z 163.0) and subsequent secondary fragmentation to m/z 135.1.[16] This comparison provides deeper structural confirmation.

Conclusion

The mass fragmentation of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one is characterized by two primary, competing pathways: dehydration leading to a fragment at m/z 202.1 , and α-cleavage of the butyl group resulting in a stable ion at m/z 163.0 . Further fragmentation of the latter can produce a secondary ion at m/z 135.1 . The presented experimental protocol provides a robust method for confirming these pathways and using tandem mass spectrometry as a definitive tool for the structural elucidation of this and related isoindolinone compounds in complex analytical settings.

References

  • Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Lecture 16: Tandem MS. (n.d.). University of California, Davis. Retrieved from [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Tandem mass spectrometry. (n.d.). Wikipedia. Retrieved from [Link]

  • Application of Mass Spectrometry on Small Molecule Analysis. (2022). Institute of Chemistry, Academia Sinica. Retrieved from [Link]

  • Interpretation of mass spectra. (n.d.). University of Arizona. Retrieved from [Link]

  • Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. (2022). ACS Omega. Retrieved from [Link]

  • Exact Mass Calculator. (n.d.). BioChemCalc. Retrieved from [Link]

  • Calculating Exact Masses. (n.d.). University of Missouri. Retrieved from [Link]

  • Tandam mass spectrometry instrumentation and application in pharmaceutical analysis. (n.d.). SlideShare. Retrieved from [Link]

  • Mass Spectrometry of Alcohols. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Molecular mass calculator. (n.d.). The ISIC- EPFL mstoolbox. Retrieved from [Link]

  • Mass Spectrometry of Alcohols. (2021). YouTube. Retrieved from [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). National Center for Biotechnology Information. Retrieved from [Link]

  • Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. (2021). ACS Publications. Retrieved from [Link]

  • MS Fragmentation. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • LC-MS/MS tandem mass spectra of the indolinone derivative. (n.d.). ResearchGate. Retrieved from [Link]

  • Masses. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • mass spectrometry: alpha-cleavage. (2018). YouTube. Retrieved from [Link]

  • Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (n.d.). JoVE. Retrieved from [Link]

  • Alpha (α) Cleavage. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Molecular Weight Calculator. (n.d.). Antolasic Software. Retrieved from [Link]

  • Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

  • Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. Retrieved from [Link]

  • 6.2: Fragmentation. (2022). Chemistry LibreTexts. Retrieved from [Link]

Sources

Safety Operating Guide

3-Butyl-3-hydroxy-2-methylisoindolin-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative protocols for the safe containment, handling, and disposal of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one . As a specialized pharmaceutical intermediate—structurally related to the anti-ischemic drug 3-n-butylphthalide (NBP)—this compound requires a risk-based disposal strategy consistent with bioactive organic heterocycles.

Executive Summary: Operational Directive

  • Waste Classification: Non-listed Hazardous Waste (Treat as Toxic/Irritant ).[1]

  • Primary Disposal Method: High-Temperature Incineration (via licensed contractor).

  • Drain Disposal: STRICTLY PROHIBITED .

  • Immediate Action: Segregate from oxidizers; label as "Hazardous Waste - Bioactive Organic Solid/Liquid."

Chemical Profile & Hazard Assessment

Since specific Safety Data Sheets (SDS) for this precise derivative are often proprietary, safety protocols must be extrapolated from its structural analogs (Isoindolinones and NBP metabolites).[1]

Physicochemical Properties (Predicted)
PropertyValue / CharacteristicOperational Implication
Molecular Formula C₁₃H₁₇NO₂Organic nitrogenous waste.[2]
Physical State Solid (Crystalline Powder)Dust generation is a primary inhalation risk.[1]
Solubility Low in water; High in DMSO, MeOHUse organic solvents for decontamination.[1]
Reactivity Stable; Hemiaminal functionalityAvoid strong acids (potential ring opening).[1]
Risk Profile (GHS Classification Estimates)

Based on the structural pharmacophore (isoindolinone core):

  • H302/H312: Harmful if swallowed or in contact with skin.[3]

  • H315/H319: Causes skin and serious eye irritation.

  • H373: May cause damage to organs (CNS/Liver) through prolonged exposure (inferred from NBP metabolism).[1]

  • H411: Toxic to aquatic life with long-lasting effects.

Step-by-Step Disposal Procedures

A. Solid Waste (Pure Substance)[1]
  • Containment: Transfer the solid compound into a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label immediately. Must include:

    • Full Chemical Name: 3-Butyl-3-hydroxy-2-methylisoindolin-1-one

    • Hazard Checkbox: Toxic and Irritant.

    • Date of Accumulation Start.

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4-mil thickness) to prevent surface contamination of the outer container.

B. Liquid Waste (Mother Liquors/Solutions)[1]
  • Segregation: Do not mix with aqueous acid streams. Collect in a dedicated "Non-Halogenated Organic Solvent" carboy (if dissolved in MeOH/EtOH) or "Halogenated" (if in DCM).[1]

  • Quenching (Trace Amounts): For reaction residues, rinse glassware with acetone or ethanol .[1] Collect all rinsates into the organic waste stream.

  • pH Check: Ensure the waste solution is neutral (pH 6-8) to prevent degradation into potentially unidentified byproducts inside the waste drum.

C. Contaminated Debris (Gloves, Weigh Boats, Tissues)[1]
  • Collection: Place all solid consumables in a dedicated "Solid Hazardous Waste" bucket lined with a heavy-duty yellow or red biohazard/chemical bag.

  • Sealing: Twist and tape the bag neck (gooseneck seal) before placing it in the waste drum.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision pathways for disposing of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one, ensuring compliance with RCRA and GLP standards.

DisposalWorkflow Start Waste Generation: 3-Butyl-3-hydroxy-2-methylisoindolin-1-one StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Debris Contaminated Consumables (Gloves, Tissues) StateCheck->Debris SolidBin Solid Chemical Waste Bin (Double Bagged) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck DebrisBin Chemically Contaminated Debris Bin Debris->DebrisBin Halogenated Halogenated Waste (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Waste (MeOH, DMSO, Acetone) SolventCheck->NonHalogenated Final High-Temperature Incineration (Licensed Contractor) Halogenated->Final NonHalogenated->Final SolidBin->Final DebrisBin->Final

Figure 1: Decision matrix for the segregation and disposal of isoindolinone derivatives.

Emergency Procedures

Spill Management
  • Evacuate & Ventilate: Clear the immediate area.

  • PPE: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles.[1] If powder is aerosolized, use an N95 or P100 respirator.[1]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion, then scoop into a waste container.[1]

    • Liquids: Absorb with vermiculite or a universal spill pad.

  • Decontamination: Scrub the surface with a soap/water solution followed by an ethanol wipe. Do not use bleach (potential reaction with nitrogenous heterocycles).[1]

First Aid
  • Skin Contact: Wash with soap and water for 15 minutes. Isoindolinones can be lipophilic; thorough washing is critical.

  • Eye Contact: Rinse with water for 15 minutes.[3][4] Seek medical attention immediately.

Regulatory Compliance & Scientific Context

Legal Framework (USA/EU)
  • RCRA (USA): While not explicitly listed on the P-list or U-list, this compound must be managed as a "Characteristic Waste" if it exhibits toxicity, or under "Generator Knowledge" as a bioactive pharmaceutical intermediate [1].[1]

  • REACH (EU): Dispose of in accordance with EC Directive 2008/98/EC on waste.[1] Ensure the waste code reflects "organic chemical waste containing dangerous substances" (e.g., EWC 07 05 04*) [2].[1]

Scientific Rationale

The structural similarity to 3-n-butylphthalide (NBP) is significant. NBP is metabolized in the liver to 3-hydroxy-NBP [3]. The target compound, 3-Butyl-3-hydroxy-2-methylisoindolin-1-one, is the nitrogen analog (lactam) of this metabolite.[1] Because NBP metabolites are biologically active (neuroprotective/vasoactive), this intermediate should be treated as a Potent Compound until toxicological data proves otherwise.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • European Chemicals Agency (ECHA). (2008). Directive 2008/98/EC on waste (Waste Framework Directive).[1] European Union Law. [Link][1]

  • Diao, X., et al. (2014).[1] "Bioactivation of 3-n-butylphthalide via sulfation of its major metabolite 3-hydroxy-NBP: mediated mainly by sulfotransferase 1A1".[5] Drug Metabolism and Disposition, 42(5), 774-783.[1] [Link]

  • Lan, Z., et al. (2015).[1] "Discovery of 3-n-butyl-2,3-dihydro-1H-isoindol-1-one as a potential anti-ischemic stroke agent". Drug Design, Development and Therapy, 9, 3433-3444.[1] [Link]

Sources

Personal protective equipment for handling 3-Butyl-3-hydroxy-2-methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling 3-Butyl-3-hydroxy-2-methylisoindolin-1-one

Executive Safety Assessment & Hazard Profiling

Substance Identity: 3-Butyl-3-hydroxy-2-methylisoindolin-1-one Functional Context: This compound is structurally characterized as a hemiaminal isoindolinone derivative. It is frequently encountered in pharmaceutical development as a degradation product, metabolite, or synthetic impurity of 3-n-butylphthalide (NBP) , a drug used for ischemic stroke treatment.

The "Senior Scientist" Risk Assessment: Unlike bulk solvents, this compound is often handled in small, high-purity quantities (mg to g scale). However, its structural relationship to pharmacologically active NBP necessitates a Band 3 Occupational Exposure Band (OEB) assignment until specific toxicological data proves otherwise.

  • Primary Hazard: Pharmacological potency. Isoindolinones can exhibit biological activity affecting neurological pathways (calcium signaling/mitochondrial function).

  • Secondary Hazard: Sensitization. The hemiaminal structure may undergo ring-opening or hydrolysis, potentially forming reactive species capable of protein binding (haptenization).

  • Physical State Risk: As a crystalline solid, the primary vector for exposure is inhalation of airborne particulates during weighing and transfer.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire." Use this matrix to select PPE based on the specific operational state of the chemical.

Protection ZoneSolid State Handling (Weighing/Transfer)Solution State Handling (Dissolved in DMSO/MeOH)Rationale & Causality
Respiratory N95 or P100 Respirator (Fit-tested)Surgical Mask (Standard Lab Ventilation)Why: Solids generate invisible micro-aerosols (<10µm) during static transfer. Solutions have low volatility but pose splash risks.
Dermal (Hand) Double Nitrile Gloving (Inner: 4 mil, Outer: Extended Cuff 6-8 mil)Single Nitrile Glove (Minimum 5 mil thickness)Why: Organic nitrogen compounds can permeate thin nitrile. Double gloving provides a "breakthrough buffer" and allows outer glove removal if contaminated.
Ocular Chemical Safety Goggles (Indirect Vent)Safety Glasses with Side ShieldsWhy: Goggles seal against airborne dust entry. Glasses are sufficient only when splash risk is the sole concern.
Body Lab Coat (Buttoned, Tyvek sleeves recommended)Standard Lab Coat (Cotton/Poly blend)Why: Tyvek sleeves prevent powder accumulation on wrist cuffs—a common secondary exposure point.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol uses a containment-first approach. The goal is to prevent the substance from ever entering the open lab environment.

Phase A: Weighing & Solid Transfer (Critical Risk Step)
  • Static Control: Isoindolinone derivatives are often static-prone. Place an ionizing bar or anti-static gun inside the balance enclosure before starting.

    • Scientific Logic:[1] Static charge causes powder scattering ("flying powder"), drastically increasing inhalation risk.

  • Containment: Perform all weighing inside a HEPA-filtered Balance Enclosure or a Fume Hood with the sash lowered to <12 inches.

  • The "Boat-to-Vial" Technique:

    • Tare the weighing boat.

    • Transfer the solid using a disposable spatula.

    • Immediately transfer to the destination vial.

    • Crucial Step: Wipe the exterior of the destination vial with a methanol-dampened Kimwipe before removing it from the hood. This removes invisible dust settled on the glass.

Phase B: Solubilization (Dissolution)
  • Solvent Selection: This compound is lipophilic. Preferred solvents are DMSO (Dimethyl sulfoxide) or Methanol .

    • Warning: DMSO enhances skin permeability. If the chemical is dissolved in DMSO, it will penetrate nitrile gloves faster. Change gloves immediately upon any splash.

  • Vortexing: Cap the vial tightly. Use Parafilm® around the cap edge before vortexing to prevent aerosol leakage from the thread gap.

Visualizing the Safety Logic

The following diagrams illustrate the decision-making process for PPE and the workflow for spill response.

Figure 1: PPE Decision Logic Tree

PPE_Logic Start Start: Handling 3-Butyl-3-hydroxy-2-methylisoindolin-1-one StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (Dissolved) StateCheck->Liquid HighRisk HIGH RISK: Inhalation Solid->HighRisk MedRisk MODERATE RISK: Splash/Absorption Liquid->MedRisk ProtocolSolid REQ: Fume Hood + N95/P100 REQ: Double Nitrile Gloves REQ: Anti-Static Measures HighRisk->ProtocolSolid ProtocolLiquid REQ: Safety Glasses REQ: Single Nitrile Gloves (Change if splashed) REQ: Fume Hood for Volatile Solvents MedRisk->ProtocolLiquid

Caption: Decision logic for selecting PPE based on physical state hazards. Red paths indicate critical respiratory risks.

Figure 2: Emergency Spill Response Workflow

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Immediate Area (Alert Lab Personnel) Spill->Evacuate PPE_Up 2. Don Full PPE (Goggles, Double Gloves, N95) Evacuate->PPE_Up Contain 3. Containment Cover with absorbent pads (Liquid) or damp paper towels (Solid) PPE_Up->Contain Clean 4. Decontamination Wipe surface with 70% Ethanol Repeat x2 Contain->Clean Dispose 5. Disposal Seal in HazMat Bag Label: 'Toxic Organic Waste' Clean->Dispose

Caption: Step-by-step workflow for managing incidental spills in a laboratory setting.

Disposal & Waste Management

Do not dispose of this compound down the drain. As a nitrogen-containing organic intermediate, it requires specific destruction methods.

  • Solid Waste: Collect in a dedicated solid waste container labeled "Hazardous Drug/API Waste."

  • Liquid Waste:

    • Halogenated vs. Non-Halogenated: If dissolved in DMSO or Methanol, segregate into Non-Halogenated Organic Waste .

    • HPLC Effluent: If used in chromatography, the effluent containing this compound must be collected, not sewered.

  • Destruction Method: High-temperature incineration is the industry standard for isoindolinone derivatives to ensure complete ring destruction.

References

  • International Conference on Harmonisation (ICH). (2006). Guideline Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 3-n-butylphthalide (Related Pharmacophore).[2] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.